molecular formula C36H62O6 B3026088 1,2,3-Tri-10(Z)-undecenoyl glycerol CAS No. 93824-29-4

1,2,3-Tri-10(Z)-undecenoyl glycerol

Cat. No.: B3026088
CAS No.: 93824-29-4
M. Wt: 590.9 g/mol
InChI Key: LQAWJXRQRYWNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Tri-10(Z)-undecenoyl glycerol is a triacylglycerol that contains 10(Z)-undecenoic acid at the sn-1, sn-2, and sn-3 positions.>

Properties

IUPAC Name

2,3-di(undec-10-enoyloxy)propyl undec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h4-6,33H,1-3,7-32H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAWJXRQRYWNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1093661-05-2
Details Compound: 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093661-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201259646
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93824-29-4
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93824-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1,2,3-Tri-10(Z)-undecenoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for 1,2,3-Tri-10(Z)-undecenoyl glycerol, a triglyceride composed of a glycerol backbone esterified with three units of 10(Z)-undecenoic acid. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to support researchers in the fields of chemistry, biochemistry, and drug development.

Introduction

This compound, also known as triundecenoin, is a triacylglycerol that contains 10-undecenoic acid at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.[1] As a triglyceride with terminal double bonds, it can be a useful building block for the synthesis of polymers and other complex molecules. The synthesis of this and similar triglycerides is of interest for various applications, including the development of novel biomaterials and as a standard for analytical purposes.

The primary route for the chemical synthesis of this compound is the direct esterification of glycerol with 10(Z)-undecenoic acid. This reaction can be facilitated by various catalytic methods, including acid catalysis, base catalysis, and enzymatic catalysis. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Synthesis Pathways

The most common and direct method for synthesizing this compound is the esterification of glycerol with a stoichiometric excess of 10(Z)-undecenoic acid. This reaction involves the formation of three ester bonds, with the concomitant release of three molecules of water.

Synthesis_Pathway Glycerol Glycerol Triglyceride This compound Glycerol->Triglyceride + UndecenoicAcid 3 x 10(Z)-Undecenoic Acid UndecenoicAcid->Triglyceride Catalyst, Heat Water 3 x Water Triglyceride->Water -

Caption: General reaction scheme for the synthesis of this compound.

The key to a successful synthesis is to drive the reaction equilibrium towards the formation of the triglyceride. This is typically achieved by using an excess of the fatty acid and/or by removing the water byproduct as it is formed.

Acid-Catalyzed Esterification

Acid catalysts, such as p-toluenesulfonic acid, sulfuric acid, or solid superacids like SO₄²⁻/ZrO₂–Al₂O₃, can be employed to protonate the carbonyl oxygen of the fatty acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.

Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a milder and more selective alternative to chemical catalysis. Lipases, such as those from Candida antarctica (CAL) or Rhizomucor miehei (RML), can catalyze the esterification reaction under solvent-free conditions and at lower temperatures, which can help to prevent isomerization of the double bond.[2][3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification

This protocol is adapted from general methods for the high-temperature, non-catalyzed, and acid-catalyzed esterification of glycerol with fatty acids.[4][5]

Materials:

  • Glycerol (1.0 equivalent)

  • 10(Z)-Undecenoic acid (3.3 equivalents)

  • p-Toluenesulfonic acid (0.05 equivalents)

  • Toluene (as a solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, 10(Z)-undecenoic acid, p-toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with hexane and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove excess fatty acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure this compound.

Acid_Catalysis_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification Purification Reactants Glycerol, 10(Z)-Undecenoic Acid, Catalyst Apparatus Round-bottom flask with Dean-Stark trap Reactants->Apparatus Solvent Toluene Solvent->Apparatus Reflux Heat to Reflux (110-120 °C, 4-8 h) Apparatus->Reflux TLC Monitor by TLC Reflux->TLC Cooling Cool to RT TLC->Cooling Dilution Dilute with Hexane Cooling->Dilution Wash1 Wash with NaHCO3 soln. Dilution->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Dry over MgSO4 Wash2->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.

Protocol 2: Lipase-Catalyzed Esterification

This protocol is adapted from the lipase-catalyzed synthesis of structured triacylglycerols involving 10-undecenoic acid.[2][3]

Materials:

  • Glycerol (1.0 equivalent)

  • 10(Z)-Undecenoic acid (3.0 equivalents)

  • Immobilized Rhizomucor miehei lipase (RML) (e.g., 10% w/w of total reactants)

  • Molecular sieves (to absorb water)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine glycerol, 10(Z)-undecenoic acid, and molecular sieves.

  • Add the immobilized RML to the mixture.

  • Heat the reaction mixture to 60-70 °C with continuous stirring.

  • Monitor the reaction progress by analyzing aliquots using HPLC or by measuring the decrease in acid value. The reaction may take 24-72 hours to reach completion.

  • Once the reaction has reached equilibrium, remove the immobilized lipase by filtration.

  • Dilute the reaction mixture with hexane.

  • Purify the product by passing it through a short silica gel column to remove any remaining fatty acids and mono- or diglycerides.

  • Concentrate the eluate under reduced pressure to obtain the pure this compound.

Lipase_Catalysis_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification Purification Reactants Glycerol, 10(Z)-Undecenoic Acid Flask Round-bottom flask Reactants->Flask Enzyme Immobilized Lipase Enzyme->Flask DryingAgent Molecular Sieves DryingAgent->Flask Heating Heat with Stirring (60-70 °C, 24-72 h) Flask->Heating Monitoring Monitor by HPLC/Acid Value Heating->Monitoring FilterEnzyme Filter to remove lipase Monitoring->FilterEnzyme Dilution Dilute with Hexane FilterEnzyme->Dilution Chromatography Short Silica Gel Column Dilution->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

Quantitative Data

The following tables summarize quantitative data from studies on the esterification of glycerol with fatty acids, which can be considered analogous to the synthesis of this compound.

Table 1: Acid-Catalyzed Esterification of Fatty Acids with Glycerol

Fatty AcidCatalystMolar Ratio (Glycerol:FA)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Free Fatty Acids (from WCO)SO₄²⁻/ZrO₂–Al₂O₃1.4:1 (Glycerol:FFA)200498.4 (conversion)[5]
Acid-rich oilNone (autocatalytic)1:1.2 (Glycerol:FA)240297.1 (conversion)[4]
Linoleic AcidSnCl₂·2H₂O1.2:1 (Glycerol:FA)1601.33>90 (conversion)[6]

Table 2: Lipase-Catalyzed Esterification of Fatty Acids with Glycerol

Fatty AcidLipaseMolar Ratio (Glycerol:FA)Temperature (°C)Time (h)Esterification (%)Reference
Oleic, Linoleic, CLAImmobilized Mucor miehei1:0.33501~90[7]
10-Undecenoic AcidRhizomucor miehei(Castor oil as glycerol source)67116Not specified (acidolysis)[2][3]

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature to suggest that this compound has a defined role in cell signaling pathways or possesses specific biological activity beyond that of a typical triglyceride. Its primary utility in a research context is likely as a chemical intermediate or a well-defined lipid standard.

Conclusion

The synthesis of this compound can be effectively achieved through the direct esterification of glycerol with 10(Z)-undecenoic acid. Both acid-catalyzed and lipase-catalyzed methods are viable, with the choice of method depending on the desired reaction conditions and scale of synthesis. Lipase catalysis offers a milder, more selective route, while acid catalysis can be faster but may require higher temperatures. The provided protocols and quantitative data from analogous reactions offer a solid foundation for researchers to develop a robust synthesis and purification strategy for this specific triglyceride. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to Tri-10(Z)-Undecenoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tri-10(Z)-Undecenoin, a triglyceride composed of a glycerol backbone and three units of 10-undecenoic acid. This document details the chemical structure, physical properties, and representative analytical data of the compound. Furthermore, it outlines detailed experimental protocols for its synthesis via both acid-catalyzed esterification and lipase-catalyzed methods. A logical workflow for the synthesis and purification process is also presented visually. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the synthesis and characterization of unsaturated triglycerides.

Chemical Structure and Properties

Tri-10(Z)-Undecenoin is a triacylglycerol molecule in which each of the three hydroxyl groups of glycerol is esterified with 10-undecenoic acid, an unsaturated fatty acid. The "(Z)" designation in the name indicates that the double bond in the undecenoic acid chains is in the cis configuration, although it should be noted that 10-undecenoic acid has a terminal double bond, making the Z/E designation not applicable to the fatty acid itself but potentially to derivatives. For the purpose of this guide, we will refer to the compound based on its common name.

Chemical Structure:

Table 1: Chemical and Physical Properties of Tri-10(Z)-Undecenoin

PropertyValueReference
CAS Number 93824-29-4[1]
Molecular Formula C36H62O6[1]
Molecular Weight 590.88 g/mol [1]
Synonyms Glycerin tri-10-undecenoate, Glyceryl triundec-10-enoate[1]
Physical State Liquid
Purity >99%
SMILES C=CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=C)OC(=O)CCCCCCCC=C[1]
InChI InChI=1S/C36H62O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h4-6,33H,1-3,7-32H2[1]

Representative Analytical Data

Table 2: Predicted ¹H NMR Spectral Data for Tri-10(Z)-Undecenoin (in CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
~5.80m-CH=CH₂
~4.95m-CH=CH₂
~5.25msn-2 CH of glycerol
~4.30 & ~4.15ddsn-1,3 CH₂ of glycerol
~2.30tα-CH₂ (adjacent to C=O)
~2.05mAllylic CH₂
~1.60mβ-CH₂ (adjacent to α-CH₂)
~1.30m-(CH₂)n-

Table 3: Predicted ¹³C NMR Spectral Data for Tri-10(Z)-Undecenoin (in CDCl₃)

Chemical Shift (ppm)Assignment
~173.2C=O (sn-1,3)
~172.8C=O (sn-2)
~139.1-CH=CH₂
~114.1-CH=CH₂
~68.9sn-2 CH of glycerol
~62.1sn-1,3 CH₂ of glycerol
~34.2α-CH₂ (adjacent to C=O)
~33.8Allylic CH₂
~29.0-29.5-(CH₂)n-
~24.9β-CH₂ (adjacent to α-CH₂)

Table 4: Predicted FTIR Spectral Data for Tri-10(Z)-Undecenoin

Wavenumber (cm⁻¹)IntensityAssignment
~3077Medium=C-H stretch (vinyl)
~2925, ~2854StrongC-H stretch (aliphatic)
~1745StrongC=O stretch (ester)
~1641MediumC=C stretch (vinyl)
~1160StrongC-O stretch (ester)
~991, ~909Medium=C-H bend (vinyl)

Table 5: Predicted Mass Spectrometry Data for Tri-10(Z)-Undecenoin

m/zIon Type
591.46[M+H]⁺
613.44[M+Na]⁺
407.32[M - C₁₁H₁₉O₂]⁺ (loss of one undecenoate chain)

Experimental Protocols

The synthesis of Tri-10(Z)-Undecenoin can be achieved through the esterification of glycerol with 10-undecenoic acid. Below are two detailed protocols for this synthesis, one employing an acid catalyst and the other a lipase enzyme.

Acid-Catalyzed Esterification

This protocol is a generalized procedure based on established methods for triglyceride synthesis.[5]

Materials:

  • Glycerol (1 equivalent)

  • 10-Undecenoic acid (3.3 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.1 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, 10-undecenoic acid, p-TSA, and toluene.

  • Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure Tri-10(Z)-Undecenoin.

Lipase-Catalyzed Esterification

This protocol provides a milder, more selective method for triglyceride synthesis.[6]

Materials:

  • Glycerol (1 equivalent)

  • 10-Undecenoic acid (3 equivalents)

  • Immobilized lipase (e.g., Novozym 435) (10% w/w of total reactants)

  • Molecular sieves (3 Å)

  • tert-Butanol (or another suitable organic solvent)

Procedure:

  • In a round-bottom flask, dissolve glycerol and 10-undecenoic acid in tert-butanol.

  • Add immobilized lipase and molecular sieves to the reaction mixture. The molecular sieves serve to remove the water produced during the reaction, driving the equilibrium towards product formation.

  • Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with constant stirring.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the immobilized lipase and molecular sieves. The lipase can often be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography as described in the acid-catalyzed protocol.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Tri-10(Z)-Undecenoin.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Glycerol + 10-Undecenoic Acid reaction Esterification Reaction reactants->reaction Toluene (Acid) or Solvent (Lipase) catalysis Catalyst (Acid or Lipase) catalysis->reaction crude_product Crude Product reaction->crude_product neutralization Neutralization (for Acid Catalysis) crude_product->neutralization extraction Solvent Extraction neutralization->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure Tri-10(Z)-Undecenoin chromatography->pure_product

Synthesis and Purification Workflow for Tri-10(Z)-Undecenoin.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical characteristics of Tri-10(Z)-Undecenoin. The outlined experimental protocols for both acid- and lipase-catalyzed synthesis offer practical approaches for its preparation in a laboratory setting. The information presented herein is intended to support the research and development efforts of scientists and professionals working with unsaturated triglycerides.

References

A Technical Guide to the Plant-Derived Precursors of Undecenoyl Glycerols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Undecenoyl glycerols, esters of undecylenic acid and glycerol, are not naturally present in significant quantities within the plant kingdom. However, their precursor, 10-undecenoic acid (undecylenic acid), is readily derived from a prominent natural plant source: the castor bean (Ricinus communis). This technical guide elucidates the pathway from the natural plant precursor to the synthesis of undecenoyl glycerols, providing quantitative data, experimental protocols, and process visualizations to support research and development in this area. The primary focus will be on the composition of castor oil, the transformation of its key fatty acid into undecylenic acid, and the subsequent synthesis of the target glycerols.

The Natural Precursor: Ricinolein in Ricinus communis

The oil extracted from the seeds of Ricinus communis, commonly known as castor oil, is unique among vegetable oils due to its high concentration of ricinoleic acid, an 18-carbon monounsaturated and hydroxylated fatty acid.[1][2][3] In castor oil, ricinoleic acid is predominantly found esterified to a glycerol backbone, forming the triglyceride triricinolein.[1][2][4][5] This triglyceride is the principal component of the oil.[2][3]

The fatty acid composition of castor oil can vary based on the geographical origin and extraction method.[1][2] Below is a summary of the typical fatty acid profile of castor oil.

Fatty AcidChemical FormulaConcentration (%)
Ricinoleic AcidC18:1-OH75.0 - 94.59
Linoleic AcidC18:21.2 - 7.3
Oleic AcidC18:15.5 - 5.6
Stearic AcidC18:01.2 - 8.2
Palmitic AcidC16:00.9 - 1.3
Linolenic AcidC18:3~0.5

Data compiled from multiple sources indicating typical ranges.[1][3][4]

From Plant Precursor to Undecylenic Acid: The Pyrolysis of Ricinoleic Acid

Undecylenic acid is not directly extracted from the castor bean. Instead, it is commercially produced through the pyrolysis (cracking) of ricinoleic acid obtained from castor oil.[6] This process involves heating the methyl ester of ricinoleic acid at high temperatures (500–600 °C) in the presence of steam.[6] The cracking of the ricinoleic acid molecule yields undecylenic acid and heptanal.[6]

pyrolysis_of_ricinoleic_acid ricinoleic_acid Ricinoleic Acid (from Castor Oil) pyrolysis Pyrolysis (High Temperature Cracking) ricinoleic_acid->pyrolysis undecylenic_acid Undecylenic Acid pyrolysis->undecylenic_acid heptanal Heptanal pyrolysis->heptanal

Pyrolysis of Ricinoleic Acid to Undecylenic Acid.
Synthesis of Undecenoyl Glycerols

Once undecylenic acid is obtained, it can be esterified with glycerol to produce undecenoyl glycerols (mono-, di-, and triundecenoin). This is a standard esterification reaction that can be catalyzed by enzymes or acids. The resulting undecenoyl glycerols are valuable in various industrial and pharmaceutical applications due to the antifungal properties of the undecylenoyl moiety.

synthesis_of_triundecenoin undecylenic_acid 3x Undecylenic Acid esterification Esterification undecylenic_acid->esterification glycerol Glycerol glycerol->esterification triundecenoin Triundecenoin (Triundecenoyl Glycerol) esterification->triundecenoin water 3x Water esterification->water

Synthesis of Triundecenoin.

Experimental Protocols

Extraction of Castor Oil from Ricinus communis Seeds

This protocol describes a standard laboratory-scale Soxhlet extraction method.

Materials and Reagents:

  • Ricinus communis seeds

  • Hexane (analytical grade)

  • Soxhlet extraction apparatus (including Soxhlet extractor, condenser, and round-bottom flask)

  • Heating mantle

  • Rotary evaporator

  • Grinder or mortar and pestle

  • Cellulose extraction thimble

  • Drying oven

Procedure:

  • Seed Preparation: De-hull the Ricinus communis seeds and dry them in an oven at 60°C for 24 hours to reduce moisture content.

  • Grinding: Grind the dried seeds into a fine powder using a grinder or mortar and pestle.

  • Soxhlet Setup:

    • Accurately weigh approximately 20 g of the ground seed powder and place it into a cellulose extraction thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask to two-thirds of its volume with hexane.

    • Assemble the Soxhlet apparatus with the round-bottom flask at the bottom, followed by the extractor, and the condenser on top.

  • Extraction:

    • Heat the round-bottom flask using a heating mantle to boil the hexane. The hexane vapor will travel up to the condenser, liquefy, and drip into the extractor, immersing the thimble.

    • Continue the extraction for 6-8 hours, allowing the solvent to cycle through the sample.

  • Solvent Recovery:

    • After extraction, turn off the heat and allow the apparatus to cool.

    • Dismantle the setup and transfer the hexane-oil mixture from the round-bottom flask to a rotary evaporator.

    • Evaporate the hexane under reduced pressure to recover the crude castor oil.

  • Drying and Storage:

    • Place the recovered oil in a pre-weighed beaker and dry it in an oven at 105°C for 1 hour to remove any residual solvent and moisture.

    • Cool the beaker in a desiccator and weigh it to determine the oil yield.

    • Store the extracted oil in an airtight container at 4°C.

soxhlet_extraction_workflow start Start: Ricinus communis Seeds dehull_dry De-hull and Dry Seeds start->dehull_dry grind Grind Seeds dehull_dry->grind soxhlet Soxhlet Extraction with Hexane grind->soxhlet rotovap Solvent Evaporation (Rotary Evaporator) soxhlet->rotovap oven_dry Oven Drying of Oil rotovap->oven_dry end End: Crude Castor Oil oven_dry->end

Workflow for Castor Oil Extraction.
Analysis of Fatty Acid Profile of Castor Oil by Gas Chromatography (GC)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) from castor oil and their subsequent analysis by GC.

Materials and Reagents:

  • Extracted castor oil

  • Methanolic HCl (5%) or BF3-Methanol

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23, SP-2560)

  • FAME standards

Procedure:

  • Transesterification to FAMEs:

    • Weigh approximately 50 mg of the extracted castor oil into a screw-cap test tube.

    • Add 2 mL of 5% methanolic HCl (or BF3-Methanol).

    • Seal the tube tightly and heat at 80°C for 2 hours in a water bath or heating block.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 2 mL of hexane and 1 mL of distilled water to the tube.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC Analysis:

    • Inject 1 µL of the hexane extract into the GC-FID.

    • Typical GC conditions (can be optimized):

      • Injector temperature: 250°C

      • Detector temperature: 260°C

      • Oven temperature program: Start at 150°C, hold for 1 min, then ramp to 230°C at 4°C/min, and hold for 10 min.

      • Carrier gas: Helium or Hydrogen

  • Data Analysis:

    • Identify the individual FAMEs by comparing their retention times with those of the known FAME standards.

    • Quantify the relative percentage of each fatty acid by integrating the peak areas.

Conclusion

While undecenoyl glycerols are not directly sourced from plants, their synthesis is intrinsically linked to the plant kingdom through Ricinus communis. The high concentration of ricinolein in castor oil provides a renewable and efficient starting material for the production of undecylenic acid. Understanding the composition of castor oil, the chemical transformation to undecylenic acid, and the subsequent esterification to form undecenoyl glycerols is crucial for leveraging this bio-based resource in pharmaceutical and materials science research. The protocols and data presented in this guide offer a foundational framework for professionals in drug development and scientific research to explore the potential of these valuable compounds.

References

An In-depth Technical Guide to the Biosynthesis of Triacylglycerols in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacylglycerols (TAGs) are neutral lipids that serve as the primary form of energy and carbon storage in a wide array of eukaryotic and some prokaryotic microorganisms. The accumulation of TAGs, particularly in oleaginous species, has garnered significant scientific and industrial interest due to their potential as sustainable feedstocks for biofuels, oleochemicals, and nutraceuticals. Understanding the intricate biochemical pathways, key enzymatic players, and regulatory networks governing TAG biosynthesis is paramount for the rational metabolic engineering of microbial cell factories for enhanced lipid production. This technical guide provides a comprehensive overview of the core pathways of TAG synthesis, details key enzymatic functions, presents comparative quantitative data, outlines essential experimental protocols, and visualizes the complex biological processes involved.

Core Biosynthetic Pathways of Triacylglycerols

The biosynthesis of TAGs is a multi-step process that begins with the synthesis of fatty acids, which are subsequently esterified to a glycerol backbone. While variations exist across different microbial taxa, the fundamental pathways are largely conserved.

De Novo Fatty Acid Synthesis: The Building Blocks

The journey to TAGs begins with the de novo synthesis of fatty acids from acetyl-CoA. This process is catalyzed by a set of enzymes collectively known as Fatty Acid Synthase (FAS).[1]

  • Type I FAS (FAS I): Found in animals and fungi (including yeast), this system consists of a large, multifunctional dimeric protein where all catalytic domains reside on a single polypeptide chain.[1]

  • Type II FAS (FAS II): Present in prokaryotes (bacteria) and the plastids of plants and microalgae, this system comprises discrete, monofunctional enzymes encoded by separate genes.[1]

The initial and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by Acetyl-CoA Carboxylase (ACC) . The malonyl group is then transferred to an Acyl Carrier Protein (ACP) to form malonyl-ACP.[2][3] A series of condensation, reduction, and dehydration reactions, catalyzed by the FAS complex, sequentially adds two-carbon units from malonyl-ACP to the growing acyl chain, ultimately producing saturated fatty acids, typically palmitic acid (C16:0) or stearic acid (C18:0).[3]

Fatty_Acid_Synthesis cluster_0 AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA  ACC + HCO₃⁻ FAS_Complex Fatty Acid Synthase (FAS) Elongation Cycles AcetylCoA->FAS_Complex MalonylACP Malonyl-ACP MalonylCoA->MalonylACP MAT MalonylACP->FAS_Complex AcylACP Acyl-ACP (e.g., Palmitoyl-ACP) FAS_Complex->AcylACP + NADPH FattyAcylCoA Fatty Acyl-CoA AcylACP->FattyAcylCoA Acyl-ACP Thioesterase

Figure 1: De novo fatty acid synthesis pathway.
The Kennedy Pathway: The Central Route to TAGs

The primary route for TAG assembly is the sn-glycerol-3-phosphate pathway, also known as the Kennedy pathway, first elucidated by Eugene Kennedy and colleagues.[4][5] This pathway occurs predominantly in the endoplasmic reticulum (ER) and involves four key enzymatic steps.[6]

  • Acylation of Glycerol-3-Phosphate: The pathway begins with the acylation of sn-glycerol-3-phosphate (G3P) at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , using a fatty acyl-CoA as the acyl donor to form lysophosphatidic acid (LPA).[4]

  • Acylation of Lysophosphatidic Acid: LPA is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAT) to produce phosphatidic acid (PA). PA is a critical branch-point intermediate, channeling precursors towards either storage lipids (TAGs) or membrane phospholipids.[7][8]

  • Dephosphorylation of Phosphatidic Acid: The phosphate group is removed from PA by Phosphatidic Acid Phosphatase (PAP) , yielding sn-1,2-diacylglycerol (DAG).[4][7]

  • Final Acylation of Diacylglycerol: The final and committed step is the acylation of DAG at the sn-3 position. This is primarily catalyzed by two types of enzymes:

    • Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): This enzyme uses a fatty acyl-CoA as the acyl donor.[4][9]

    • Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme, present in yeast and plants, catalyzes an acyl-CoA-independent reaction, transferring a fatty acid from a phospholipid (like phosphatidylcholine) to DAG.[6][8]

Kennedy_Pathway cluster_inputs G3P Glycerol-3-Phosphate (G3P) LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT PA Phosphatidic Acid (PA) LPA->PA LPAT DAG Diacylglycerol (DAG) PA->DAG PAP PL Membrane Phospholipids PA->PL CDP-DAG Pathway TAG Triacylglycerol (TAG) DAG->TAG DGAT DAG->TAG PDAT AcylCoA1 Fatty Acyl-CoA AcylCoA1->LPA AcylCoA2 Fatty Acyl-CoA AcylCoA2->PA AcylCoA3 Fatty Acyl-CoA AcylCoA3->TAG Phospholipid Phospholipid (e.g., PC) Phospholipid->TAG PDAT

Figure 2: The Kennedy pathway for TAG biosynthesis.
Variations in TAG Synthesis

While the Kennedy pathway is central, other routes contribute to TAG synthesis in various microorganisms:

  • DHAP Pathway: Dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, can be acylated by a specific acyltransferase to form 1-acyl DHAP, which is then reduced to LPA and enters the Kennedy pathway.[4]

  • Acyl-CoA Independent Synthesis: In addition to PDAT, some bacteria like Streptomyces coelicolor exhibit acyl-CoA-independent TAG synthesis, highlighting metabolic diversity.[10] In yeast, a minor pathway involving the acylation of DAG with a free fatty acid has also been identified.[9]

  • Monoacylglycerol Pathway: In mammalian intestinal enterocytes, a significant portion of TAGs are formed via the acylation of monoacylglycerols, a pathway less prominent in microorganisms.[4]

Key Enzymes and Regulation

The flux through the TAG biosynthetic pathway is tightly controlled by the expression and activity of its key enzymes. In oleaginous microorganisms, TAG accumulation is often triggered by nutrient limitation, typically nitrogen, while a carbon source is in excess.[11]

  • ATP-Citrate Lyase (ACL): A hallmark of oleaginous yeasts, ACL cleaves citrate in the cytosol to produce acetyl-CoA and oxaloacetate.[7] This provides the necessary acetyl-CoA pool for fatty acid synthesis, bypassing mitochondrial control.

  • Acetyl-CoA Carboxylase (ACC): As the committed step of fatty acid synthesis, ACC is a major regulatory point.

  • Glycerol-3-Phosphate Acyltransferase (GPAT): Often considered a rate-limiting enzyme due to its slow specific activity, GPAT controls the entry of precursors into the Kennedy pathway.[4]

  • Phosphatidic Acid Phosphatase (PAP): This enzyme plays a crucial regulatory role, controlling the balance between the synthesis of TAGs and phospholipids.[7]

  • Diacylglycerol Acyltransferase (DGAT): As the final enzyme dedicated solely to TAG synthesis, DGAT is a key determinant of the overall lipid accumulation capacity. Overexpression of DGAT genes is a common strategy to enhance TAG production in engineered microbes.[12][13]

Quantitative Data on Microbial TAG Production

The capacity to produce and store TAGs, along with the resulting fatty acid composition, varies significantly among different microorganisms. This diversity offers a broad platform for selecting or engineering strains for specific applications.

Table 1: Triacylglycerol Content and Major Fatty Acid Composition in Representative Microorganisms

Microorganism GroupSpeciesConditionTAG Content (% DCW*)Major Fatty AcidsReference(s)
Oleaginous Yeast Yarrowia lipolyticaNitrogen Limitation> 40%C16:0, C16:1, C18:0, C18:1, C18:2[7][14]
Trichosporon oleaginosusNitrogen Limitation> 65%C16:0, C18:0, C18:1[11]
Bacteria Rhodococcus opacus PD630Carbon Excessup to 87%C16:0, C18:1[15]
Streptomyces coelicolorStationary Phase~20%Branched-chain (anteiso/iso) C15-C17[10]
Microalgae Chlamydomonas reinhardtiiNitrogen Starvation20-50%C16:0, C18:1, C18:2, C18:3[8]
Nannochloropsis sp.Nitrogen Starvation30-60%C16:0, C16:1, C20:5 (EPA)[12][13]

*DCW: Dry Cell Weight. The values are approximate and can vary significantly based on strain and specific culture conditions.

Table 2: Key Enzymes in Microbial TAG Biosynthesis

EnzymeAbbreviationSubstratesProductTypical Subcellular Location
ATP-Citrate LyaseACLCitrate, ATP, CoAAcetyl-CoA, OxaloacetateCytosol (oleaginous yeast)
Acetyl-CoA CarboxylaseACCAcetyl-CoA, HCO₃⁻, ATPMalonyl-CoACytosol / Plastid
Fatty Acid SynthaseFASAcetyl-CoA, Malonyl-ACPAcyl-ACPCytosol / Plastid
Glycerol-3-Phosphate AcyltransferaseGPATG3P, Acyl-CoALysophosphatidic Acid (LPA)ER, Mitochondria
Lysophosphatidic Acid AcyltransferaseLPATLPA, Acyl-CoAPhosphatidic Acid (PA)ER
Phosphatidic Acid PhosphatasePAPPhosphatidic Acid (PA)Diacylglycerol (DAG)ER, Cytosol
Acyl-CoA:Diacylglycerol AcyltransferaseDGATDAG, Acyl-CoATriacylglycerol (TAG)ER, Lipid Droplets
Phospholipid:Diacylglycerol AcyltransferasePDATDAG, PhospholipidTriacylglycerol (TAG)ER

Experimental Protocols

Accurate analysis of TAGs and their constituent fatty acids is crucial for research and development. The following sections outline standard methodologies.

Protocol: Total Lipid Extraction from Microbial Biomass

This protocol is a generalized version of the Bligh and Dyer method, suitable for many microbial samples.

  • Harvest Cells: Centrifuge a known volume of microbial culture. Wash the cell pellet with distilled water and lyophilize or oven-dry to determine the dry cell weight.

  • Homogenization: Resuspend a known mass of dried biomass (e.g., 50 mg) in a glass tube. Add 1 mL of methanol and vortex thoroughly.

  • Solvent Addition: Add 2 mL of chloroform to the suspension. Vortex vigorously for 2 minutes to create a single-phase mixture (chloroform:methanol:water from cells, approx. 2:1:0.8 v/v/v).

  • Phase Separation: Add another 1 mL of chloroform, vortex for 30 seconds. Then add 1 mL of distilled water and vortex for another 30 seconds. The final ratio will be chloroform:methanol:water (2:1:0.9 v/v/v), which will separate into two phases.

  • Lipid Recovery: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to clarify the phases. Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a pre-weighed glass vial.

  • Drying and Quantification: Evaporate the chloroform under a stream of nitrogen gas. Place the vial in a desiccator overnight and then weigh to determine the total lipid extract mass.

Protocol: Fatty Acid Profiling by GC-FAME Analysis

This protocol describes the conversion of fatty acids within the lipid extract to Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC) analysis.[16][17]

  • Transesterification: To the dried lipid extract from protocol 4.1, add 1 mL of 0.5 M sodium methoxide in methanol.[17] For TAGs, incubate at 50°C for 10-15 minutes.

  • Neutralization and Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly.

  • FAME Recovery: Centrifuge briefly to separate phases. The upper hexane layer containing the FAMEs is transferred to a new vial for GC analysis.

  • GC Analysis: Inject 1 µL of the FAMEs solution into a GC equipped with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., a polar column like a FAMEWAX). Use a temperature gradient program to separate the FAMEs.

  • Identification and Quantification: Identify individual FAMEs by comparing their retention times to those of a known FAME standard mixture. Quantify the peaks by integrating their areas and comparing them to an internal standard.

Experimental_Workflow Culture Microbial Culture Harvest Cell Harvesting & Drying (DCW) Culture->Harvest Extraction Lipid Extraction (Bligh & Dyer) Harvest->Extraction TotalLipid Total Lipid Extract Extraction->TotalLipid Gravimetry Gravimetric Analysis (% Total Lipid) TotalLipid->Gravimetry Dry & Weigh Transesterification Transesterification to FAMEs TotalLipid->Transesterification TLC TLC Separation TotalLipid->TLC FAMEs FAMEs in Hexane Transesterification->FAMEs GC GC-FID/MS Analysis FAMEs->GC Inject TAG_Quant TAG Quantification (Densitometry) TLC->TAG_Quant Stain & Scan

Figure 3: Experimental workflow for microbial TAG analysis.

Conclusion

The biosynthesis of triacylglycerols in microorganisms is a complex, highly regulated process central to cellular energy metabolism. A thorough understanding of the underlying biochemical pathways and their enzymatic machinery is essential for both fundamental research and applied biotechnology. Oleaginous microorganisms, with their high capacity for TAG accumulation, represent promising platforms for the production of sustainable lipids. The continued exploration of microbial lipid metabolism, aided by advanced analytical techniques and genetic engineering tools, will undoubtedly unlock new opportunities for developing robust microbial cell factories for the bio-based economy.

References

In-Depth Technical Guide: 1,2,3-Tri-10(Z)-undecenoyl glycerol (CAS Number 93824-29-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tri-10(Z)-undecenoyl glycerol, also known as triundecenoin, is a triacylglycerol molecule. It is comprised of a glycerol backbone esterified with three units of 10(Z)-undecenoic acid.[1][2][3] As a specific triacylglycerol, its properties and biological functions are of interest in various fields, including biochemistry, pharmacology, and materials science. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. While some data is readily available from commercial suppliers, a complete experimental profile is not extensively documented in publicly accessible literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comments
CAS Number 93824-29-4[1][4]
Synonyms Glycerol Tri-10(Z)-Undecenoate, TG(11:1/11:1/11:1), Tri-10(Z)-Undecenoyl Glycerol, Triundecylenoyl Glycerol, 10(Z)-Undecenoin[1][2]
Molecular Formula C36H62O6[1][4]
Molecular Weight 590.87 g/mol [1][4]
Physical State Liquid at room temperature[1][2]
Solubility Slightly soluble in chloroform[1]
Purity Typically >98%[1]
Density Data not available
Boiling Point Data not available
Melting Point Data not available

Spectroscopic Data

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural confirmation of this compound. While specific experimental spectra for this compound are not widely published, general analytical techniques for triacylglycerols are well-established.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of triacylglycerols. The spectra would be expected to show characteristic signals for the glycerol backbone protons and carbons, as well as signals corresponding to the acyl chains of 10(Z)-undecenoic acid, including the terminal double bond.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with mass analyzers can provide information on the molecular weight and fragmentation patterns, confirming the fatty acid composition.

Biological Activity and Mechanism of Action

Specific biological activities and the mechanism of action for this compound are not well-documented in peer-reviewed literature. However, based on the general understanding of triacylglycerols and monounsaturated fatty acids, some potential activities can be inferred.

Triacylglycerols are the primary form of energy storage in many organisms.[5] Their metabolic fate involves hydrolysis by lipases into glycerol and free fatty acids, which can then enter various metabolic pathways.

The constituent fatty acid, 10-undecenoic acid, is a monounsaturated fatty acid. Diets rich in monounsaturated fatty acids have been associated with several health benefits, including improved blood lipid profiles and a reduced risk of cardiovascular disease.[6][7] Monounsaturated fatty acids may also play a role in modulating inflammation and insulin sensitivity.[8] It is important to note that these are general properties of monounsaturated fatty acids, and the specific effects of this compound would require dedicated investigation.

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through the esterification of glycerol with 10(Z)-undecenoic acid. This reaction is typically catalyzed by an acid or an enzyme (lipase).

Synthesis_Workflow Glycerol Glycerol Esterification Esterification Reaction Glycerol->Esterification UndecenoicAcid 10(Z)-Undecenoic Acid UndecenoicAcid->Esterification Catalyst Acid or Lipase Catalyst Catalyst->Esterification CrudeProduct Crude this compound Esterification->CrudeProduct Purification Purification (e.g., Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.
Analytical Methods

The analysis of this compound can be performed using standard lipid analysis techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify the triacylglycerol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After transesterification to fatty acid methyl esters (FAMEs), GC-MS can be used to confirm the fatty acid profile.

Biological Assays

To investigate the biological activity of this compound, a variety of in vitro assays can be employed. These assays are generally applicable to the study of lipids.[9][10][11][12][13][14]

Biological_Assay_Workflow cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Cytotoxicity Cytotoxicity Assay Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay Compound->AntiInflammatory Metabolic Metabolic Assay (e.g., Lipolysis) Compound->Metabolic CellCulture Cell Culture/Tissue Homogenate CellCulture->Cytotoxicity CellCulture->AntiInflammatory CellCulture->Metabolic DataCollection Data Collection Cytotoxicity->DataCollection AntiInflammatory->DataCollection Metabolic->DataCollection Interpretation Interpretation of Results DataCollection->Interpretation

A general workflow for the in vitro biological evaluation of lipids.

Signaling Pathways

The specific signaling pathways modulated by this compound are currently unknown. As a triacylglycerol, its metabolic products (glycerol and 10(Z)-undecenoic acid) would be expected to enter central metabolic and lipid signaling pathways. The following diagram illustrates a generalized overview of triacylglycerol metabolism.

TAG_Metabolism TAG This compound Lipase Lipase TAG->Lipase Hydrolysis Glycerol Glycerol Lipase->Glycerol FFA 10(Z)-Undecenoic Acid Lipase->FFA Glycolysis Glycolysis/Gluconeogenesis Glycerol->Glycolysis BetaOxidation β-Oxidation FFA->BetaOxidation Signaling Lipid Signaling Pathways FFA->Signaling Energy Energy Production (ATP) BetaOxidation->Energy

A simplified overview of the general metabolic fate of triacylglycerols.

Safety and Handling

Conclusion

This compound is a specific triacylglycerol with defined chemical identity. While its basic physicochemical properties are known, there is a significant lack of publicly available data regarding its detailed physical constants, biological activities, mechanism of action, and specific experimental protocols. Further research is required to fully characterize this molecule and elucidate its potential applications in drug development and other scientific disciplines. The information and general protocols provided in this guide serve as a starting point for researchers interested in investigating this compound.

References

An In-depth Technical Guide on the Biological Role of Omega-1 Unsaturated Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omega-1 (ω-1) unsaturated triacylglycerols are a class of neutral lipids containing at least one fatty acid that has been hydroxylated at the ω-1 position (the carbon atom adjacent to the terminal methyl group). These triacylglycerols (TAGs) are not typically found in high abundance but play significant roles in various physiological and pathophysiological processes. Their biological activity is primarily dictated by the incorporated ω-1 unsaturated fatty acids, which are synthesized by specific cytochrome P450 enzymes. This guide provides a comprehensive overview of the synthesis, metabolism, biological functions, and analytical methodologies related to ω-1 unsaturated triacylglycerols and their constituent fatty acids.

Synthesis of Omega-1 Unsaturated Fatty Acids and Triacylglycerols

The formation of ω-1 unsaturated triacylglycerols is a multi-step process involving the initial hydroxylation of a fatty acid followed by its incorporation into a glycerol backbone.

Omega-1 Hydroxylation of Unsaturated Fatty Acids

The key step in the formation of these specialized lipids is the hydroxylation of unsaturated fatty acids at the ω-1 position. This reaction is primarily catalyzed by Cytochrome P450 2E1 (CYP2E1).[1][2]

  • Enzyme: Cytochrome P450 2E1 (CYP2E1)

  • Substrates: Unsaturated fatty acids such as arachidonic acid, linoleic acid, and oleic acid.[1][3]

  • Product: ω-1 hydroxy fatty acids. For example, arachidonic acid is converted to 19-hydroxyeicosatetraenoic acid (19-HETE).[1][2]

The catalytic activity of CYP2E1 is crucial in producing these signaling molecules. The enzyme exhibits a preference for ω-1 hydroxylation of fatty acids.[1][2]

Incorporation into Triacylglycerols: The Kennedy Pathway

Once synthesized, ω-1 hydroxy fatty acids are activated to their acyl-CoA esters and subsequently incorporated into triacylglycerols via the Kennedy pathway.[4][5][6] This pathway involves a series of enzymatic acylations of a glycerol-3-phosphate backbone. Specialized acyltransferases are capable of utilizing these modified fatty acids as substrates.

The key enzymes in the Kennedy pathway are:

  • Glycerol-3-phosphate acyltransferase (GPAT)

  • Acylglycerophosphate acyltransferase (AGPAT)

  • Phosphatidic acid phosphohydrolase (PAP)

  • Diacylglycerol acyltransferase (DGAT)

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP Pi Pi PA->Pi TAG Triacylglycerol (containing ω-1 unsaturated fatty acid) DAG->TAG DGAT AcylCoA ω-1 Unsaturated Acyl-CoA AcylCoA->PA NormalAcylCoA Acyl-CoA NormalAcylCoA->LPA NormalAcylCoA->TAG

Quantitative Data

The biological effects of ω-1 unsaturated fatty acids are concentration-dependent. Below is a summary of key quantitative data related to their formation and activity.

ParameterValueCompoundCell/SystemReference
EC50 for cAMP formation 520 nM19(S)-HETEMEG-01 cells[7]
EC50 for IP receptor activation 567 nM19(S)-HETECOS-1 cells expressing human IP receptor[7]
Stimulation of proximal tubule transport 10-6 M19(S)-HETERabbit proximal straight tubule[8]

Biological Role and Signaling Pathways

Omega-1 unsaturated fatty acids, particularly 19-HETE derived from arachidonic acid, are bioactive lipids that modulate various cellular processes, primarily through receptor-mediated signaling.

Vascular Effects and Platelet Inhibition

19(S)-HETE has been identified as a potent vasodilator and inhibitor of platelet aggregation.[7] These effects are mediated through its action as a full orthosteric agonist of the prostacyclin (IP) receptor.[7]

Activation of the IP receptor, a Gs-coupled G-protein coupled receptor (GPCR), leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade results in vasorelaxation in smooth muscle cells and inhibition of activation in platelets.

Interaction with other Signaling Pathways

The metabolism of arachidonic acid by CYP enzymes produces a variety of bioactive eicosanoids, including 20-HETE (an ω-hydroxylation product) and 19-HETE (an ω-1 hydroxylation product). These metabolites can have opposing effects. For instance, while 19(S)-HETE is generally vasodilatory, 20-HETE is a potent vasoconstrictor.[9] 20-HETE is known to signal through the G-protein coupled receptor GPR75.[10][11][12][13] Some evidence suggests a potential interplay between 19-HETE and the 20-HETE/GPR75 signaling axis, although this is an area of ongoing research.[14]

Experimental Protocols

The analysis of ω-1 unsaturated triacylglycerols and their constituent fatty acids requires specialized analytical techniques due to their low abundance and the presence of a hydroxyl group.

Lipid Extraction

A common starting point for the analysis of these lipids from biological tissues is a robust extraction method. The Folch and Bligh & Dyer methods are widely used.

Protocol: Modified Folch Extraction for Tissue Lipids

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL).

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Lipid_Extraction_Workflow Start Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Phase_Separation Add 0.9% NaCl, Vortex, Centrifuge Homogenize->Phase_Separation Collect_Organic_Phase Collect Lower Organic Phase Phase_Separation->Collect_Organic_Phase Dry_Down Evaporate Solvent (Nitrogen Stream) Collect_Organic_Phase->Dry_Down Store Store at -80°C Dry_Down->Store

Separation and Quantification: GC-MS Analysis of Hydroxy Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of hydroxylated fatty acids. Derivatization is a critical step to increase the volatility of these compounds.

Protocol: Derivatization and GC-MS Analysis

  • Hydrolysis: The triacylglycerol fraction (if separated) is hydrolyzed (e.g., using methanolic KOH) to release the fatty acids.

  • Esterification: The fatty acids are converted to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.

  • Silylation: The hydroxyl group is derivatized to a trimethylsilyl (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The FAMEs are separated on a capillary column (e.g., DB-23), and the mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific quantification.

GCMS_Workflow Lipid_Extract Lipid Extract Hydrolysis Hydrolysis (release fatty acids) Lipid_Extract->Hydrolysis Esterification Esterification (form FAMEs) Hydrolysis->Esterification Silylation Silylation (derivatize -OH group) Esterification->Silylation GCMS GC-MS Analysis (Separation & Detection) Silylation->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Analysis of Intact Triacylglycerols: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can be used to analyze intact triacylglycerols containing ω-1 unsaturated fatty acids.

Protocol: HPLC-MS/MS Analysis

  • Chromatography: The lipid extract is separated using reverse-phase HPLC with a C18 column and a non-aqueous mobile phase gradient (e.g., acetonitrile/isopropanol).

  • Mass Spectrometry: The eluting compounds are ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Tandem MS (MS/MS): Precursor ions corresponding to the expected masses of ω-1 unsaturated triacylglycerols are selected and fragmented to confirm their identity and determine the fatty acid composition.

Conclusion

Omega-1 unsaturated triacylglycerols, and more specifically their constituent ω-1 unsaturated fatty acids, are emerging as important signaling molecules with significant biological roles, particularly in the cardiovascular system. The elucidation of their synthesis, metabolism, and signaling pathways opens up new avenues for research and potential therapeutic interventions. The analytical methods detailed in this guide provide a framework for the accurate quantification and characterization of these lipids, which will be essential for advancing our understanding of their function in health and disease. Further research is warranted to fully characterize the enzymes involved in their synthesis and to explore the full spectrum of their biological activities.

References

"enzymatic synthesis of specific triacylglycerols"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Synthesis of Specific Triacylglycerols

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of specific triacylglycerols (TAGs), also known as structured lipids, represents a sophisticated approach to lipid engineering, offering precise control over the fatty acid composition and positional distribution on the glycerol backbone. This technology is pivotal in developing novel therapeutic agents and advanced drug delivery systems. This guide provides a comprehensive overview of the core principles, experimental protocols, and analytical techniques underpinning the enzymatic synthesis of these specialized molecules.

Introduction to Specific Triacylglycerols

Specific triacylglycerols are TAGs that have been modified to possess a desired fatty acid composition and/or positional distribution. This targeted modification allows for the creation of lipids with specific physicochemical and physiological properties. For instance, TAGs with medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position (MLM-type) exhibit unique metabolic pathways and are valuable in clinical nutrition and drug delivery. The enzymatic approach to synthesizing these molecules is favored over chemical methods due to its high specificity, milder reaction conditions, and the production of fewer byproducts.[1]

Key Enzymatic Strategies for Synthesis

The synthesis of specific TAGs primarily relies on the catalytic activity of lipases, which can be employed in several reaction types:

  • Acidolysis: This reaction involves the exchange of an acyl group from a free fatty acid with an acyl group of a triacylglycerol. It is a widely used method for incorporating specific fatty acids into a TAG molecule.[2][3]

  • Interesterification: This process involves the exchange of acyl groups between two different triacylglycerol molecules or between a triacylglycerol and a fatty acid ester. It is a versatile method for modifying the properties of fats and oils.

  • Esterification: This reaction involves the formation of an ester bond between a free fatty acid and a hydroxyl group of glycerol or a mono- or diacylglycerol. This method is often used in a stepwise synthesis of specific TAGs.[2]

The choice of lipase is critical to the success of the synthesis. sn-1,3-regiospecific lipases, such as Lipozyme RM IM (from Rhizomucor miehei), are particularly valuable as they selectively catalyze reactions at the outer positions of the glycerol backbone, leaving the sn-2 position intact.[4][5] Non-specific lipases, like Novozym 435 (from Candida antarctica), can also be employed, depending on the desired outcome.[2][6]

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic synthesis of specific TAGs is influenced by several factors, including the choice of enzyme, substrate molar ratio, temperature, and reaction time. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Lipases for MLM-type Structured Lipid Synthesis

EnzymeSubstratesReaction TypeKey ConditionsCaprylic Acid Incorporation (mol%)Reference
Lipozyme TL IMCanola Oil + Caprylic AcidAcidolysis55°C, 15 h, 3:1 FA:oil ratio, 12% enzyme37.2[6]
Novozym 435Canola Oil + Caprylic AcidAcidolysis45°C, 45 h, 3:1 FA:oil ratio, 8% enzyme38.5[6]
Lipozyme RM IMGlycerol + Stearic & Caprylic AcidsEsterification13.6-14.0 h, 7.9-8.0% enzyme, 3:1 FA:glycerol58% (as MLCT)[2]
Novozym 435Glycerol + Caprylic, Capric & Oleic AcidsEsterification-72.19% (as MLCT)[2]

Table 2: Synthesis of Specific Triacylglycerols via Esterification

EnzymeSubstratesSolventTemperature (°C)Yield (mol%)ProductReference
Burkholderia cepacia lipase (Amano PS-D)sn-1,3-dicaprylin + Oleic acid vinyl estern-hexane60871,3-dicapryloyl-2-oleoyl-glycerol[7]
Burkholderia cepacia lipase (Amano PS-D)sn-1,3-dilaurin + Oleic acid vinyl estern-hexane60781,3-dilauroyl-2-oleoyl-glycerol[7]
Novozym 435Fatty acid mixture + GlycerolSolvent-free9093.54 (TG)Medium- and long-chain triglycerides[8]

Experimental Protocols

Lipase Activity Assay

A common method for determining lipase activity is through a colorimetric assay using a p-nitrophenyl ester substrate.

Protocol:

  • Substrate Preparation: Prepare an oil-in-water emulsion of 4-nitrophenyl butyrate.

  • Reaction Initiation: Add the lipase-containing sample to the substrate emulsion. The lipase will hydrolyze the substrate, releasing p-nitrophenol.

  • Measurement: Monitor the release of p-nitrophenol by measuring the absorbance at 346 nm over time.

  • Calculation: The lipase activity is proportional to the rate of increase in absorbance. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under specified conditions.[9]

Alternatively, a titrimetric method can be used:

  • Substrate Preparation: Prepare an emulsion of a suitable triacylglycerol (e.g., olive oil) in a buffer solution (e.g., 50 mM Na2HPO4/NaH2PO4, pH 7).

  • Enzymatic Reaction: Add the enzyme solution to the substrate and incubate with shaking for a defined period (e.g., 1 hour at 28°C).

  • Titration: Stop the reaction and titrate the released free fatty acids with a standardized NaOH solution to a specific pH endpoint (e.g., pH 9).

  • Calculation: One unit of lipase activity is defined as the amount of enzyme that releases 1 µmole of fatty acids per hour under the assay conditions.[10]

Enzymatic Synthesis of MLM-type Structured Lipids (Acidolysis)

This protocol describes the synthesis of a structured lipid with medium-chain fatty acids at the sn-1,3 positions and a long-chain fatty acid at the sn-2 position using Lipozyme RM IM.

Materials:

  • Vegetable oil (e.g., high oleic sunflower oil)

  • Caprylic acid (C8:0)

  • Immobilized Lipozyme RM IM

  • Solvent (e.g., n-hexane, or solvent-free)

  • Shaking incubator or stirred-tank reactor

Protocol:

  • Reactant Mixture: Combine the vegetable oil and caprylic acid in a desired molar ratio (e.g., 1:2 oil to fatty acid) in a reaction vessel.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically between 5-15% (w/w) of the total substrates.

  • Reaction Conditions: Incubate the reaction mixture at a specific temperature (e.g., 60°C) with constant agitation for a set period (e.g., 8-24 hours).

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.

  • Product Purification: The product mixture will contain the desired structured lipid, unreacted substrates, and byproducts. Purification can be achieved by molecular distillation or solvent extraction to remove free fatty acids.

Analysis of Synthesized Triacylglycerols

4.3.1. Thin-Layer Chromatography (TLC)

TLC is a rapid method for the qualitative and semi-quantitative analysis of the reaction mixture.

Protocol:

  • Plate Preparation: Use silica gel TLC plates.

  • Sample Application: Spot a small amount of the reaction mixture onto the plate.

  • Development: Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). This system separates triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids.

  • Visualization: Visualize the separated spots using iodine vapor or by spraying with a suitable reagent (e.g., a 10% solution of sulfuric acid in methanol followed by a 10% solution of phosphomolybdic acid in methanol) and heating.[11]

4.3.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the detailed analysis and quantification of triacylglycerol molecular species.

Protocol:

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile and isopropanol is commonly used.

  • Detector: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection.

  • Quantification: The concentration of each TAG species can be determined by comparing the peak areas to those of known standards.[12][13]

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the key processes in the enzymatic synthesis and analysis of specific triacylglycerols.

Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis Stage Reactants Substrates (TAGs, Fatty Acids, Glycerol) Reactor Reaction Vessel (Batch or Continuous) Reactants->Reactor Enzyme Immobilized Lipase (e.g., Lipozyme RM IM) Enzyme->Reactor Reaction Enzymatic Reaction (Acidolysis, Interesterification, or Esterification) Reactor->Reaction Separation Enzyme Removal (Filtration/Centrifugation) Reaction->Separation Separation->Enzyme Recycle Purification Product Purification (Molecular Distillation, Solvent Extraction) Separation->Purification FinalProduct Specific Triacylglycerol Purification->FinalProduct

Enzymatic synthesis workflow for specific triacylglycerols.

Analytical_Workflow cluster_analysis Analytical Stage Sample Reaction Mixture TLC Thin-Layer Chromatography (TLC) - Qualitative Assessment Sample->TLC HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative Analysis Sample->HPLC GC Gas Chromatography (GC) - Fatty Acid Composition Sample->GC After FAMEs preparation Data Data Analysis & Interpretation TLC->Data MS Mass Spectrometry (MS) - Structural Elucidation HPLC->MS LC-MS HPLC->Data GC->Data

Analytical workflow for product characterization.

Applications in Drug Development

Specific triacylglycerols have emerged as valuable tools in the pharmaceutical industry. Their tailored structures can be leveraged for:

  • Enhanced Drug Solubility and Bioavailability: Lipophilic drugs can be incorporated into the TAG structure, improving their solubility and absorption.

  • Targeted Drug Delivery: Specific TAGs can be used to formulate lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can target specific tissues or cells.

  • Controlled Release: The enzymatic and metabolic stability of the TAG carrier can be modulated to control the release rate of the incorporated drug.

  • Nutraceuticals and Medical Foods: Structured lipids with specific fatty acid profiles are used in medical foods for patients with malabsorption syndromes, and as carriers for fat-soluble vitamins and other bioactive compounds.

Conclusion

The enzymatic synthesis of specific triacylglycerols is a powerful and precise technology that enables the design of lipids with tailored properties for a wide range of applications, particularly in the pharmaceutical and nutraceutical industries. A thorough understanding of the enzymatic reactions, optimization of process parameters, and robust analytical characterization are essential for the successful development and application of these advanced lipid-based products. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this exciting field.

References

"characterization of novel fatty acid esters of glycerol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycerol esters are a diverse class of lipids composed of a glycerol backbone linked to one or more fatty acids via ester bonds.[1] They are ubiquitous in nature, serving a multitude of biological functions.[1] Depending on the number of fatty acids attached, they are classified as monoacylglycerols (MAGs), diacylglycerols (DAGs), or triacylglycerols (TAGs).[1] TAGs are the primary form of energy storage in eukaryotes, while DAGs are crucial second messengers in cellular signaling, and MAGs also function as potent signaling molecules.[1] The synthesis of novel fatty acid esters of glycerol—including polyglycerol fatty acid esters (PGFEs), which are nonionic surfactants—opens avenues for new applications in the food, cosmetic, pharmaceutical, and biofuel industries.[2][3][4]

This guide provides a comprehensive overview of the key methodologies for the synthesis and characterization of these novel compounds, focusing on experimental protocols, data interpretation, and the visualization of relevant biological pathways.

Synthesis of Novel Glycerol Esters

The creation of novel glycerol esters involves the esterification of glycerol (or polyglycerol) with specific fatty acids. The choice of synthesis route depends on factors like desired yield, selectivity, and environmental considerations.

Chemical Synthesis: Acid-Catalyzed Esterification

Acid-catalyzed esterification is a common method for producing glycerol esters. The reaction typically involves heating glycerol with a fatty acid in the presence of an acid catalyst.[5]

Experimental Protocol: Synthesis of a Polyglycerol Fatty Acid Ester (PGE)

This protocol is adapted from the synthesis of PGE from cotton seed oil fatty acids.[6]

  • Reactant Preparation: Fatty acids are separated from a source oil (e.g., cotton seed oil). Polyglycerol is either commercially sourced or produced by heating glycerol with an alkaline catalyst.[2]

  • Reaction Setup: Charge a custom-made reactor with the fatty acids and polyglycerol. A typical volume ratio is 1:1.25 (fatty acid to polyglycerol).[6]

  • Esterification Reaction: Heat the mixture under reflux for approximately 8 hours at 230°C.[6] The reaction proceeds via Fischer-Speier esterification or related acid-catalyzed mechanisms.[7]

  • Product Isolation: Upon completion, the product, a pale yellow gel, is obtained.[6]

  • Purification: The crude product may contain unreacted starting materials and by-products. Purification can be achieved using techniques like column chromatography or distillation, depending on the properties of the ester.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a green alternative, providing high selectivity under milder reaction conditions. Immobilized lipases are often used as biocatalysts.[8]

Experimental Protocol: Continuous Enzymatic Esterification

This protocol is based on the synthesis of acylglycerols in a packed-bed reactor.[8]

  • Enzyme Immobilization: Use an immobilized lipase, such as from Mucor miehei, packed into a reactor column.[8]

  • Substrate Preparation: Prepare a solvent-free mixture of glycerol and the desired (poly)unsaturated fatty acid (e.g., oleic acid, linoleic acid).[8]

  • Reaction Conditions:

    • Maintain the reactor temperature at 50°C.[8]

    • Pump the substrate mixture through the packed-bed reactor. The molar ratio of fatty acid to glycerol is a critical parameter; ratios of 0.33 or less can lead to esterification of up to 90% of the fatty acid.[8]

    • The fluid residence time, typically around 1 hour, can be adjusted to control the relative proportions of mono-, di-, and tri-esters in the product stream.[8]

  • Product Separation: A key advantage of this method is the spontaneous separation of the glycerol and acylglycerol/fatty acid phases at the reactor outlet, simplifying purification.[8]

Physicochemical Characterization

Once synthesized, the novel esters must be characterized to determine their physical and chemical properties, which dictate their potential applications.

Key Physicochemical Properties
  • Acid Value: Measures the amount of free carboxylic acids present, indicating the extent of esterification.

  • Hydroxyl Value: Indicates the content of free hydroxyl groups from glycerol, polyglycerol, or partial esters.

  • Saponification Value: Represents the average molecular weight of the fatty acids in the ester.[9]

  • Hydrophile-Lipophile Balance (HLB): An empirical value used to describe the emulsifying properties of surfactants. PGFEs can have a wide range of HLB values, adjustable by altering the degree of polymerization or esterification.[3]

  • Viscosity & Specific Gravity: Important physical parameters for handling and formulation.

  • Surface Properties: For surfactant applications, properties like surface tension reduction and foaming ability are critical.[2]

Quantitative Data Summary

The following table presents example data from the characterization of two different polyglycerol fatty acid esters.

PropertyPGE from Cotton Seed Oil[6]PGE from Castor Seed Oil[6]Unit
Acid Value2.22Not Specifiedmg NaOH/g
Hydroxyl Value632Not Specified
Refractive Index1.465Not Specified
HLB Value10.76Not Specified
Specific Gravity1.26Not Specified
Viscosity30Not SpecifiedPoise

Structural Elucidation

Determining the precise chemical structure of the novel esters is accomplished using a combination of chromatographic and spectroscopic techniques.[10]

Analytical Techniques
TechniquePrincipleInformation ObtainedReference
FTIR Spectroscopy Infrared radiation absorption by molecular bonds.Identification of functional groups (e.g., O-H, C=O ester, C-O-C ether).[6]
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Detailed molecular structure, including the position of fatty acids on the glycerol backbone.[2][11]
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurement.Molecular weight and fragmentation patterns for structural confirmation.[6][12]
Gas Chromatography (GC) Separation based on volatility and column interaction.Purity analysis and quantification of individual ester components (often coupled with MS).[12][13]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and column interaction.Analysis and purification of less volatile esters.[14][15]
Experimental Protocol: FTIR Characterization of a PGE[6]
  • Sample Preparation: A small amount of the purified ester is placed directly onto the ATR crystal of an FTIR spectrometer.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • ~3300 cm⁻¹: A broad absorption indicates the presence of O-H groups from unesterified hydroxyls.[6]

    • ~2900 cm⁻¹: Strong absorptions indicate C-H stretching from the fatty acid alkyl chains.[6]

    • 1780–1650 cm⁻¹: A strong, sharp peak is characteristic of the C=O stretching of the ester group.[6]

    • ~1100 cm⁻¹: Absorption indicates the presence of ether linkages (C-O-C), characteristic of the polyglycerol backbone.[6]

Experimental Protocol: GC-MS Analysis of Glycerol Esters[13]
  • Derivatization: Glycerol and its mono- and di-esters are not sufficiently volatile for GC analysis. They must be derivatized first.

    • Dissolve a known amount of the sample in pyridine.

    • Add N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) as the silylating agent.

    • Allow the reaction to proceed at room temperature for 15-20 minutes to convert hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.[13]

  • Sample Preparation for Injection: Add heptane to the reaction mixture.[13]

  • GC-MS Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

    • Use a capillary column specifically designed for high-temperature analysis of glycerides.[13]

    • The GC oven temperature is programmed to ramp up, separating components based on their boiling points.

    • The mass spectrometer detects the eluted components, providing mass spectra for identification and quantification.

Workflow and Biological Characterization

The characterization of a novel glycerol ester is a multi-step process, culminating in the assessment of its biological activity.

General Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bio Biological Evaluation synthesis Synthesis (Chemical or Enzymatic) purification Purification (Chromatography, Distillation) synthesis->purification physchem Physicochemical Analysis (Acid Value, HLB, Viscosity) purification->physchem struct Structural Elucidation (FTIR, NMR, GC-MS) purification->struct invitro In Vitro Assays (Enzyme Inhibition, Antimicrobial) struct->invitro Confirmed Structure invivo In Vivo Studies (Animal Models, Feed Trials) invitro->invivo final_product Novel Ester Application (Drug, Emulsifier, etc.) invivo->final_product G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates response Downstream Cellular Response pkc->response Phosphorylates Targets

References

An In-depth Technical Guide on Tri-10(Z)-Undecenoin (C36H62O6)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the precursor 10-undecenoic acid; however, dedicated research on the biological activities and mechanisms of Tri-10(Z)-Undecenoin is not currently available in the public domain. This guide provides a comprehensive overview based on the known properties of its constituent fatty acid and general principles of triglyceride chemistry, alongside hypothetical experimental frameworks.

Introduction

Tri-10(Z)-Undecenoin is a triglyceride molecule with the chemical formula C36H62O6.[1][2] It is comprised of a glycerol backbone esterified with three units of 10-undecenoic acid, an unsaturated fatty acid.[1] Also known as Glyceryl triundec-10-enoate, this compound is of interest due to the established biological activities of its constituent fatty acid, 10-undecenoic acid, which is derived from castor oil.[3][4] This guide aims to provide a technical overview for researchers, scientists, and drug development professionals, summarizing the known chemical properties and postulating potential biological activities and experimental approaches for its investigation.

Physicochemical Properties

A summary of the known physicochemical properties of Tri-10(Z)-Undecenoin is presented in Table 1.

PropertyValueReference
Molecular Formula C36H62O6[1][2]
Molecular Weight 590.88 g/mol [1]
CAS Number 93824-29-4[1]
Synonyms Glycerin tri-10-undecenoate, Glyceryl triundec-10-enoate[1]
Physical State Liquid[2]
Purity >99% (as commercially available)[1][2]

Synthesis and Characterization

Hypothetical Experimental Protocol: Synthesis

Objective: To synthesize Tri-10(Z)-Undecenoin from glycerol and 10-undecenoic acid.

Materials:

  • Glycerol

  • 10-Undecenoic acid

  • An appropriate acid catalyst (e.g., p-toluenesulfonic acid) or enzymatic catalyst (e.g., lipase)

  • Anhydrous toluene (or other suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add glycerol (1 equivalent), 10-undecenoic acid (3.3 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification reaction.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Tri-10(Z)-Undecenoin using column chromatography on silica gel with a suitable solvent gradient (e.g., hexane/ethyl acetate).

  • Characterize the purified product using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Logical Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization Reactants Glycerol + 10-Undecenoic Acid Reaction Esterification Reactants->Reaction Catalyst Acid or Enzyme Catalyst Catalyst->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization NMR, MS, IR Chromatography->Characterization Final_Product Pure Tri-10(Z)-Undecenoin Characterization->Final_Product

A logical workflow for the synthesis and purification of Tri-10(Z)-Undecenoin.

Potential Biological Activities and Mechanisms of Action (Hypothetical)

The biological activities of Tri-10(Z)-Undecenoin have not been directly reported. However, based on the well-documented antifungal properties of 10-undecenoic acid, it is plausible that Tri-10(Z)-Undecenoin may serve as a prodrug, releasing the active fatty acid upon hydrolysis by lipases, or it may possess intrinsic activity.[3][5]

Antifungal Activity

10-Undecenoic acid is known to disrupt the fungal cell membrane, leading to the inhibition of fungal growth.[5] It is particularly effective against dermatophytes and has been used in the treatment of skin infections.[3][5] It is hypothesized that Tri-10(Z)-Undecenoin could be hydrolyzed by fungal lipases to release 10-undecenoic acid, which would then exert its antifungal effect.

Postulated Signaling Pathway for Antifungal Action

Antifungal_Pathway cluster_cell Fungal Cell TG Tri-10(Z)-Undecenoin Lipase Fungal Lipase TG->Lipase Hydrolysis UA 10-Undecenoic Acid Lipase->UA Membrane Cell Membrane Disruption UA->Membrane Growth_Inhibition Inhibition of Fungal Growth Membrane->Growth_Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis Compound Tri-10(Z)-Undecenoin Antifungal Antifungal Assays Compound->Antifungal Cytotoxicity Cytotoxicity Assays Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays Compound->Anti_inflammatory MIC_MFC MIC/MFC Determination Antifungal->MIC_MFC IC50 IC50 Calculation Cytotoxicity->IC50 Cytokine_Analysis Cytokine Level Analysis Anti_inflammatory->Cytokine_Analysis Conclusion Biological Profile Assessment MIC_MFC->Conclusion IC50->Conclusion Cytokine_Analysis->Conclusion

References

Methodological & Application

Application Note: Chemical Synthesis of Triundecenoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triundecenoin, the triglyceride of 10-undecenoic acid, is a valuable synthetic triglyceride with applications in various fields, including the development of bio-based polymers and as a potential excipient in pharmaceutical formulations. Its terminal double bonds make it a versatile platform for further chemical modifications. This document provides a detailed protocol for the chemical synthesis of triundecenoin via the direct esterification of glycerol with 10-undecenoic acid.

Data Presentation

ParameterValueReference
Reactants Glycerol, 10-Undecenoic Acid[1]
Reaction Type Direct Esterification[1][2]
Reaction Temperature 160 °C[1]
Reaction Time 12 hours[1]
Selectivity for Triglyceride 99%[1]
Alternative Synthesis Method Lipase-Catalyzed Esterification[3]

Experimental Protocol: Direct Esterification of Glycerol with 10-Undecenoic Acid

This protocol details the synthesis of triundecenoin through the direct esterification of glycerol and 10-undecenoic acid. This method is known for its high selectivity and yield.[1]

Materials:

  • Glycerol (ACS grade or higher)

  • 10-Undecenoic acid (98% or higher)

  • An appropriate high-boiling point, inert solvent (e.g., toluene, xylene) to facilitate azeotropic removal of water

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) (Optional, but can accelerate the reaction)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or a similar setup for azeotropic water removal

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical equipment for characterization (e.g., NMR, FT-IR, Mass Spectrometer)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add glycerol and a 3-fold molar excess of 10-undecenoic acid.

    • Add the azeotropic solvent (e.g., toluene) to the flask.

    • If using a catalyst, add a catalytic amount (e.g., 0.1-1 mol%) of the acid catalyst.

    • Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • Esterification Reaction:

    • Heat the reaction mixture to 160 °C with vigorous stirring.[1]

    • The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete after 12 hours, or when no more water is being collected.[1]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If a catalyst was used, neutralize the mixture by washing it with a 5% sodium bicarbonate solution in a separatory funnel. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification of Triundecenoin:

    • The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure triundecenoin.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

  • Characterization:

    • Characterize the purified triundecenoin using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

G cluster_reactants Reactants cluster_reaction Esterification cluster_workup Work-up & Purification cluster_product Final Product Glycerol Glycerol ReactionVessel Reaction Vessel (Round-bottom flask) Glycerol->ReactionVessel UndecenoicAcid 10-Undecenoic Acid (3 eq.) UndecenoicAcid->ReactionVessel Heating Heating (160 °C) & Stirring ReactionVessel->Heating Neutralization Neutralization (if catalyst used) ReactionVessel->Neutralization WaterRemoval Azeotropic Water Removal (Dean-Stark) Heating->WaterRemoval WaterRemoval->ReactionVessel 12 hours Extraction Solvent Extraction Neutralization->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Triundecenoin Pure Triundecenoin Chromatography->Triundecenoin Characterization Characterization (NMR, IR, MS) Triundecenoin->Characterization

Caption: Workflow for the chemical synthesis of triundecenoin.

References

Application Notes and Protocols for the Analytical Quantification of Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of triacylglycerols (TAGs) utilizing three common analytical techniques: Enzymatic Assays, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section includes a comprehensive protocol, data presentation guidelines, and a visual workflow to aid in experimental design and execution.

Enzymatic Assay for Triacylglycerol Quantification

Enzymatic assays are a straightforward and high-throughput method for determining total triacylglycerol content in various biological samples.[1] This method relies on the enzymatic hydrolysis of TAGs to glycerol and free fatty acids, followed by a series of coupled enzymatic reactions that result in a measurable colorimetric or fluorometric signal.[2][3]

Data Presentation

Quantitative data from enzymatic assays should be presented to demonstrate the assay's performance and to report the concentrations of TAGs in unknown samples.

Table 1: Standard Curve for Colorimetric Triacylglycerol Assay

Standard Concentration (nmol/well)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Mean AbsorbanceCorrected Mean Absorbance (Mean - Blank)
0 (Blank)0.0520.0550.05350.000
20.1850.1880.18650.133
40.3120.3180.31500.2615
60.4450.4510.44800.3945
80.5800.5750.57750.5240
100.7150.7210.71800.6645

Table 2: Quantification of Triacylglycerols in Serum Samples

Sample IDMean Absorbance (570 nm)Corrected AbsorbanceCalculated TAG (nmol/well)TAG Concentration (mM)
Control Serum0.2500.19653.001.20
Treated Serum 10.4800.42656.502.60
Treated Serum 20.3200.26654.081.63
Experimental Protocol

This protocol is adapted from commercially available triglyceride quantification kits.[4][5]

Materials:

  • Triglyceride Assay Buffer

  • Triglyceride Probe (e.g., in DMSO)

  • Lipase

  • Triglyceride Enzyme Mix

  • Triglyceride Standard (e.g., 1 mM)

  • 96-well microplate (clear for colorimetric, white with clear bottom for fluorometric)

  • Microplate reader

  • Sample homogenizer (for tissue samples)

  • 5% NP-40 substitute solution (for tissue/cell samples)

Procedure:

  • Reagent Preparation:

    • Allow Triglyceride Assay Buffer to warm to room temperature.

    • Thaw the Triglyceride Probe by warming in a 37°C water bath for 1-5 minutes.

    • Reconstitute the Triglyceride Enzyme Mix and Lipase with the Triglyceride Assay Buffer as per the manufacturer's instructions. Aliquot and store at -20°C.

  • Sample Preparation:

    • Serum/Plasma: Samples can often be used directly.[6] If high TAG levels are expected, dilute with Triglyceride Assay Buffer.

    • Tissues (e.g., liver, adipose):

      • Accurately weigh ~50-100 mg of tissue.[7]

      • Homogenize the tissue in 1 mL of 5% NP-40 solution.[4]

      • Heat the homogenate to 80-100°C for 2-5 minutes, or until the solution becomes cloudy. Cool to room temperature.

      • Repeat the heating and cooling step once more to ensure complete solubilization of triglycerides.[4]

      • Centrifuge at high speed for 2 minutes to remove any insoluble material.[4]

      • Dilute the supernatant 10-fold with distilled water before the assay.

    • Cells:

      • Collect approximately 1 x 10^7 cells.

      • Follow the same homogenization and heating procedure as for tissues.[4]

  • Standard Curve Preparation (Colorimetric):

    • Prepare a 0.2 mM working solution of the Triglyceride Standard by diluting the 1 mM stock.

    • Add 0, 10, 20, 30, 40, and 50 µL of the 0.2 mM standard to separate wells of the 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.

    • Adjust the volume in each well to 50 µL with Triglyceride Assay Buffer.

  • Assay:

    • Add 2-50 µL of each prepared sample to duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with Triglyceride Assay Buffer.

    • Sample Background Control (Optional but Recommended): For samples that may contain endogenous glycerol, prepare a parallel set of sample wells and add 2 µL of Triglyceride Assay Buffer instead of the Lipase solution.

    • Add 2 µL of Lipase to each standard and sample well.

    • Mix and incubate at room temperature for 20 minutes. This step hydrolyzes the triglycerides into glycerol and free fatty acids.

    • Prepare a Reaction Mix for each well to be assayed:

      • 46 µL Triglyceride Assay Buffer

      • 2 µL Triglyceride Probe

      • 2 µL Triglyceride Enzyme Mix

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure the absorbance at 570 nm (for colorimetric assay) or fluorescence at Ex/Em = 535/587 nm (for fluorometric assay) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the 0 nmol/well standard (blank) from all other standard and sample readings.

    • If a sample background control was included, subtract this value from the corresponding sample readings.

    • Plot the corrected absorbance of the standards against the amount of triglyceride (nmol/well) to generate a standard curve.

    • Use the equation of the line from the standard curve to calculate the amount of triglyceride in each sample.

    • Calculate the triglyceride concentration in the original sample, accounting for any dilution factors.

Workflow Diagram

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Sample Preparation (Serum, Tissue, or Cells) Add_Sample_Standard Pipette Samples & Standards into Plate Sample_Prep->Add_Sample_Standard Standard_Prep Standard Curve Preparation Standard_Prep->Add_Sample_Standard Add_Lipase Add Lipase Add_Sample_Standard->Add_Lipase Incubate_1 Incubate (20 min) Add_Lipase->Incubate_1 Add_Reaction_Mix Add Reaction Mix Incubate_1->Add_Reaction_Mix Incubate_2 Incubate (30-60 min) Add_Reaction_Mix->Incubate_2 Read_Plate Measure Absorbance or Fluorescence Incubate_2->Read_Plate Calculate_Concentration Calculate TAG Concentration Read_Plate->Calculate_Concentration

Workflow for enzymatic triacylglycerol quantification.

HPLC-MS for Triacylglycerol Profiling and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of individual TAG molecular species.[8] Reversed-phase HPLC separates TAGs based on their hydrophobicity, which is influenced by both the chain length and the degree of unsaturation of the constituent fatty acids.[9] Mass spectrometry provides sensitive detection and structural information.[10]

Data Presentation

Table 3: HPLC-MS Parameters for Triacylglycerol Analysis

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Gradient 30% B to 99% B over 20 min, hold for 5 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 5 µL
MS System Q-TOF Mass Spectrometer or equivalent
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Scan Range m/z 300-1200
Capillary Voltage 3.5 kV
Fragmentor Voltage 175 V

Table 4: Quantitative Comparison of TAG Species in Oil Samples

TAG Species (Total Carbons:Double Bonds)Retention Time (min)[M+NH4]+ (m/z)Concentration in Sample A (µg/mL)Concentration in Sample B (µg/mL)
50:212.5850.815.28.7
52:313.8876.845.822.1
54:414.9902.8102.355.6
54:315.5904.878.595.3
Experimental Protocol

This protocol provides a general guideline for the analysis of TAGs in oils and fats.[8]

Materials:

  • Isopropanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE)

  • Autosampler vials

  • Internal Standard (e.g., triheptadecanoin, C17:0 TAG)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the fat sample or pipette 20 µL of the oil sample into a glass tube.

    • Add a known amount of internal standard.

    • Add 10 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution.

    • Place the sample in an ultrasonic bath for 5-10 minutes to aid in extraction.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a known volume of isopropanol.

    • Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • HPLC-MS Analysis:

    • Set up the HPLC-MS system with the parameters outlined in Table 3 or optimize as needed for the specific application.

    • Inject the prepared samples.

    • Acquire data in full scan mode to identify the TAG species present.

    • For quantitative analysis, create a calibration curve for each TAG species of interest using certified standards or use the internal standard for relative quantification.

  • Data Analysis:

    • Identify TAG species based on their retention times and the m/z values of their ammonium adducts ([M+NH4]+).

    • Integrate the peak areas for each identified TAG and the internal standard.

    • Calculate the concentration of each TAG species using the calibration curve or by comparing the peak area ratio of the analyte to the internal standard.

Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction (e.g., Folch method) Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution & Filtration Solvent_Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection HPLC_Separation Reversed-Phase HPLC Separation Injection->HPLC_Separation MS_Detection Mass Spectrometry Detection (ESI+) HPLC_Separation->MS_Detection Peak_Integration Peak Identification & Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Workflow for HPLC-MS analysis of triacylglycerols.

GC-MS for Fatty Acid Profiling of Triacylglycerols

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for determining the fatty acid composition of triacylglycerols. This method involves the transesterification of TAGs into their corresponding fatty acid methyl esters (FAMEs), which are volatile and suitable for GC analysis.[11] The FAMEs are separated based on their boiling points and polarity and are identified and quantified by MS.

Data Presentation

Table 5: GC-MS Parameters for FAME Analysis

ParameterSetting
GC System Agilent 7890B GC or equivalent
Column FAMEWAX (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 140°C (hold 5 min), ramp to 240°C at 4°C/min, hold 10 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS System 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500
Source Temperature 230°C
Quadrupole Temperature 150°C

Table 6: Fatty Acid Composition of an Oil Sample Determined by GC-MS

Fatty AcidRetention Time (min)Relative Abundance (%)
C16:0 (Palmitic)12.810.5
C18:0 (Stearic)16.24.2
C18:1 (Oleic)16.525.8
C18:2 (Linoleic)17.152.3
C18:3 (Linolenic)17.87.2
Experimental Protocol

This protocol describes the transesterification of TAGs to FAMEs for GC-MS analysis.

Materials:

  • Hexane (GC grade)

  • Methanol (anhydrous)

  • Sodium methoxide (0.5 M in methanol)

  • Hydrochloric acid (concentrated)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • FAME standards

  • Internal Standard (e.g., methyl heptadecanoate, C17:0 FAME)

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Transesterification (Base-Catalyzed):

    • Weigh approximately 25 mg of the oil or lipid extract into a screw-cap glass tube.

    • Add a known amount of internal standard.

    • Add 2 mL of hexane and vortex to dissolve the sample.

    • Add 200 µL of 0.5 M sodium methoxide in methanol.

    • Cap the tube tightly and vortex vigorously for 2 minutes.

    • Let the mixture stand for 10 minutes for phase separation.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

    • Alternatively, for acid-catalyzed transesterification, use methanolic HCl and heat at 80°C for 20 minutes.

  • Washing and Drying:

    • Add 1 mL of saturated sodium chloride solution to the hexane layer, vortex, and allow the phases to separate.

    • Remove the lower aqueous layer.

    • Add a small amount of anhydrous sodium sulfate to the hexane layer to remove any residual water.

  • GC-MS Analysis:

    • Transfer the dried hexane solution to a GC vial.

    • Set up the GC-MS system with the parameters outlined in Table 5 or optimize as needed.

    • Inject the prepared FAME sample.

    • Acquire data in full scan mode.

  • Data Analysis:

    • Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards and library databases (e.g., NIST).

    • Integrate the peak areas for each identified FAME and the internal standard.

    • Calculate the relative percentage of each fatty acid by dividing its peak area by the total peak area of all identified fatty acids.

    • For absolute quantification, create a calibration curve for each FAME using certified standards and the internal standard.

Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction (if necessary) Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification FAME_Extraction FAME Extraction & Washing Transesterification->FAME_Extraction Injection Sample Injection FAME_Extraction->Injection GC_Separation Gas Chromatographic Separation Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Peak_Identification Peak Identification (Retention Time & Mass Spectra) MS_Detection->Peak_Identification Quantification Quantification of Fatty Acids Peak_Identification->Quantification

Workflow for GC-MS analysis of triacylglycerol fatty acid composition.

References

Application Note: Quantification of Triglycerides in Human Plasma Using 1,2,3-Tri-10(Z)-undecenoyl glycerol as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of various triglyceride (TG) species in human plasma. To ensure accuracy and precision, 1,2,3-Tri-10(Z)-undecenoyl glycerol, a stable, non-endogenous triglyceride, is employed as an internal standard (IS). The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode. This protocol provides the necessary steps for sample preparation, LC-MS/MS analysis, and data processing, making it suitable for researchers, scientists, and drug development professionals in the field of lipidomics and metabolic research.

Introduction

Triglycerides are a major class of lipids that play a crucial role in energy storage and metabolism. The profiling and quantification of individual TG species are of significant interest in various fields of research, including the study of metabolic diseases such as obesity, diabetes, and cardiovascular disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the analysis of complex lipid mixtures due to its high selectivity, sensitivity, and speed.

A key challenge in quantitative LC-MS/MS is overcoming analytical variability introduced during sample preparation and ionization. The use of a suitable internal standard is critical to compensate for these variations. An ideal internal standard should be structurally similar to the analytes of interest but not naturally present in the biological matrix being analyzed. This compound is a synthetic triglyceride with C11:1 fatty acyl chains, making it an excellent choice as it is not endogenous to human plasma and exhibits similar chromatographic and mass spectrometric behavior to other long-chain triglycerides. This application note provides a detailed protocol for the use of this compound as an internal standard for the accurate quantification of triglycerides in human plasma.

Experimental

Materials and Reagents
  • This compound (Internal Standard): Purity >98%

  • Solvents: LC-MS grade methanol, isopropanol, acetonitrile, and water.

  • Additives: Ammonium formate, formic acid.

  • Human Plasma: Sourced from a certified vendor, stored at -80°C.

  • Other labware: 1.5 mL polypropylene microcentrifuge tubes, pipettes and tips, vortex mixer, and a refrigerated centrifuge.

Sample Preparation
  • Thaw human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 20 µL of human plasma.

  • Add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL in methanol).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System A high-performance liquid chromatography system capable of binary gradients.
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
Gradient 30% B to 99% B over 10 minutes, hold at 99% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.
Flow Rate 0.3 mL/min.
Column Temperature 50°C.
Injection Volume 5 µL.

Mass Spectrometry:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Capillary Voltage 3.5 kV.
Source Temperature 150°C.
Desolvation Gas Nitrogen at a flow rate of 800 L/hr.
Desolvation Temp. 400°C.
Collision Gas Argon.
Acquisition Mode Multiple Reaction Monitoring (MRM).
MRM Transitions

The MRM transitions for the internal standard and representative endogenous triglycerides are listed below. The precursor ion for triglycerides is the ammonium adduct [M+NH4]+. The product ions are generated from the neutral loss of one of the fatty acyl chains plus ammonia.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (IS) 608.5 425.4 50 25
Triglyceride (16:0/18:1/18:2)898.8603.55030
Triglyceride (16:0/16:0/18:1)878.8603.55030
Triglyceride (18:1/18:1/18:2)924.8627.55032
Triglyceride (18:0/18:1/18:2)926.8629.55032

Note: The specific m/z values and collision energies should be optimized for the instrument used.

Results and Discussion

Method Validation

The analytical method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the performance characteristics of the assay.

Linearity:

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear range was established for a variety of triglyceride species.

Triglyceride SpeciesLinear Range (µg/mL)
TG (16:0/18:1/18:2)0.1 - 100>0.998
TG (16:0/16:0/18:1)0.1 - 100>0.997
TG (18:1/18:1/18:2)0.1 - 100>0.998

Precision and Accuracy:

Intra- and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low< 10%90-110%< 12%88-112%
Medium< 8%92-108%< 10%90-110%
High< 7%93-107%< 9%91-109%

Recovery:

The extraction recovery was determined by comparing the analyte response in pre-spiked plasma samples to that in post-spiked samples.

AnalyteRecovery (%)
Triglyceride Mix> 85%

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma (20 µL) is_addition Add Internal Standard (10 µL) This compound plasma->is_addition precipitation Protein Precipitation (200 µL cold Methanol) is_addition->precipitation centrifugation Centrifugation (14,000 x g, 10 min, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject 5 µL supernatant->injection separation Reversed-Phase C18 Separation injection->separation detection Positive ESI-MS/MS (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification

Application Notes and Protocols for Mass Spectrometry Analysis of Unsaturated Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated triglycerides (TGs) are a major class of lipids that play crucial roles in energy storage, cellular signaling, and the pathophysiology of various diseases, including metabolic syndrome, cardiovascular disease, and cancer. Accurate and robust quantification of individual unsaturated TG species is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. Mass spectrometry (-MS) coupled with liquid chromatography (LC) has emerged as the gold standard for the detailed analysis of complex lipid mixtures, offering high sensitivity, selectivity, and structural elucidation capabilities.

These application notes provide a comprehensive overview and detailed protocols for the analysis of unsaturated triglycerides in biological matrices, with a focus on human plasma. The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to implement robust and reliable lipidomics workflows.

I. Experimental Protocols

A detailed protocol for the targeted quantification of unsaturated triglycerides in human plasma using LC-MS/MS is provided below. This protocol is a composite of best practices and can be adapted based on available instrumentation and specific research questions.

Lipid Extraction from Human Plasma

This protocol is based on the widely used Folch method for lipid extraction.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS) solution (e.g., a deuterated or odd-chain triglyceride not expected to be in the sample, such as TG(17:0/17:1/17:0)-d5)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v)

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a glass centrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes to allow for complete lipid extraction.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at 30-40°C.

  • Reconstitute the dried lipid extract in 200 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography (LC) Parameters:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ions are typically the ammonium adducts ([M+NH₄]⁺) of the triglycerides, and the product ions are the diacylglycerol-like fragments resulting from the neutral loss of one of the fatty acyl chains.[1][2] A library of MRM transitions can be built to target a wide range of unsaturated triglycerides.[1]

II. Data Presentation

The following table provides an example of how to present quantitative data for different unsaturated triglyceride species. The data is hypothetical and for illustrative purposes, but it reflects the type of comparative analysis that can be performed.

Triglyceride Species (Sum Composition)Healthy Control (µmol/L)Type 2 Diabetes (µmol/L)p-valueFold Change (T2D/Control)
TG(50:1)15.2 ± 3.125.8 ± 5.4<0.011.70
TG(50:2)22.5 ± 4.538.9 ± 7.2<0.011.73
TG(52:1)18.9 ± 3.830.1 ± 6.1<0.011.59
TG(52:2)35.1 ± 6.758.3 ± 10.5<0.0011.66
TG(52:3)28.4 ± 5.245.7 ± 8.9<0.011.61
TG(54:2)20.3 ± 4.133.6 ± 6.8<0.011.65
TG(54:3)30.1 ± 5.949.8 ± 9.7<0.0011.65
TG(54:4)18.7 ± 3.529.5 ± 5.8<0.011.58

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry-based analysis of unsaturated triglycerides from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample extraction Lipid Extraction (e.g., Folch) plasma->extraction reconstitution Reconstitution extraction->reconstitution lc Liquid Chromatography (Reversed-Phase) reconstitution->lc ms Mass Spectrometry (ESI+, MRM) lc->ms peak_integration Peak Integration ms->peak_integration quantification Quantification peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: General workflow for unsaturated triglyceride analysis.

Fragmentation of an Unsaturated Triglyceride

This diagram illustrates the characteristic fragmentation of an ammoniated triglyceride, TG(16:0/18:1/18:2), in the mass spectrometer. The neutral loss of each fatty acid is a key fragmentation pathway used for identification and quantification.

fragmentation_pathway cluster_fragments Neutral Loss Fragments precursor TG(16:0/18:1/18:2) + NH₄⁺ [M+NH₄]⁺ m/z 874.8 frag1 [M+NH₄ - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid) m/z 618.5 precursor->frag1 - C₁₆H₃₂O₂ frag2 [M+NH₄ - C₁₈H₃₄O₂]⁺ (Loss of Oleic Acid) m/z 592.5 precursor->frag2 - C₁₈H₃₄O₂ frag3 [M+NH₄ - C₁₈H₃₂O₂]⁺ (Loss of Linoleic Acid) m/z 594.5 precursor->frag3 - C₁₈H₃₂O₂

References

Application Notes and Protocols for the Structural Elucidation of Glycerol Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of organic molecules, including a wide array of glycerol derivatives.[1][2] Glycerol and its derivatives, such as mono-, di-, and triglycerides, are fundamental components of lipids and find extensive applications in the food, pharmaceutical, and cosmetic industries.[3] The complexity and isomeric diversity of these compounds necessitate powerful analytical methods for their precise characterization. NMR spectroscopy, through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides detailed information about the molecular framework, including the position of substituents on the glycerol backbone, the nature of fatty acid chains, and the stereochemistry.[4][5][6] This document offers detailed application notes and standardized protocols for the structural analysis of glycerol derivatives using NMR spectroscopy.

Principles of NMR-Based Structural Elucidation of Glycerol Derivatives

The structural elucidation of glycerol derivatives by NMR relies on the distinct chemical environments of the protons and carbons within the molecule. The glycerol backbone presents a unique set of signals in the NMR spectrum, which are sensitive to the type and position of substituents.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity. The protons on the glycerol backbone typically resonate in the range of 3.5 to 5.5 ppm.[2] The chemical shifts and coupling constants of these protons are highly informative for determining the substitution pattern.

  • ¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbons and their electronic environment. The carbon signals of the glycerol moiety appear between 60 and 80 ppm.[7][8] The chemical shifts are indicative of whether the hydroxyl groups are free or esterified.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the glycerol backbone and along the fatty acid chains.[9][10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the unambiguous assignment of protonated carbons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for identifying the points of attachment of fatty acids or other substituents to the glycerol backbone.[9]

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample and available instrumentation.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection: The choice of a deuterated solvent is paramount. Deuterated chloroform (CDCl₃) is commonly used for many glycerol derivatives due to its good solubilizing properties.[4] For more polar derivatives, deuterated methanol (CD₃OD), dimethyl sulfoxide (DMSO-d₆), or water (D₂O) may be more suitable.[11][12]

  • Concentration: A sample concentration of 5-20 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR.[11] For less sensitive experiments like ¹³C NMR or 2D NMR, higher concentrations may be necessary.[9]

  • Procedure:

    • Accurately weigh the glycerol derivative sample (e.g., 10 mg) into a clean, dry vial.[3]

    • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL).[3]

    • Vortex the sample until it is fully dissolved. Gentle warming may be required for some samples.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[11]

    • Cap the NMR tube and label it appropriately.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

2.1. ¹H NMR Spectroscopy

  • Purpose: To obtain a proton spectrum for identifying functional groups and determining proton connectivity through coupling patterns.

  • Methodology:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).[1]

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer D1 (5 times the longest T1) is necessary.[1][13]

    • Number of Scans (NS): 8-16 scans are typically sufficient for samples with good concentration.

2.2. ¹³C NMR Spectroscopy

  • Purpose: To obtain a carbon spectrum for identifying the number of non-equivalent carbons and their chemical environment.

  • Methodology:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).[1]

    • Spectral Width (SW): 200-250 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[1]

2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify ¹H-¹H spin-spin couplings and establish proton connectivity.

  • Methodology:

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW) in F1 and F2: 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS) per Increment: 2-8.

    • Relaxation Delay (D1): 1-2 seconds.

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly bonded ¹H-¹³C pairs.

  • Methodology:

    • Pulse Program: A standard sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments).[1]

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) in F1 (¹³C): 100-160 ppm (centered on the expected carbon chemical shift range).

    • Number of Increments (F1): 128-256.[1]

    • Number of Scans (NS) per Increment: 4-16.[1]

    • Relaxation Delay (D1): 1-2 seconds.[1]

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting molecular fragments.

  • Methodology:

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgpndqf on Bruker instruments).

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) in F1 (¹³C): 200-250 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS) per Increment: 8-32.

    • Relaxation Delay (D1): 1-2 seconds.

    • Long-range Coupling Constant (JXH): Optimized for 4-8 Hz.

Data Presentation: Chemical Shifts of Glycerol Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the glycerol moiety in various derivatives. Note that exact chemical shifts can vary depending on the solvent, concentration, and specific substituents.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of the Glycerol Moiety

Compound TypeH-1H-2H-3Solvent
Glycerol[14]3.54 (dd), 3.63 (dd)3.77 (m)3.54 (dd), 3.63 (dd)D₂O
1-Monoacylglycerol[15]~4.18 (dd), ~4.12 (dd)~3.90 (m)~3.65 (d)CDCl₃
2-Monoacylglycerol[3]~3.85 (d)~4.90 (m)~3.85 (d)CDCl₃
1,3-Diacylglycerol[4]~4.15 (d)~4.10 (m)~4.15 (d)CDCl₃
1,2-Diacylglycerol[4]~4.30 (dd), ~4.15 (dd)~5.10 (m)~3.70 (d)CDCl₃
Triacylglycerol[2]~4.30 (dd), ~4.15 (dd)~5.25 (m)~4.30 (dd), ~4.15 (dd)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of the Glycerol Moiety

Compound TypeC-1C-2C-3Solvent
Glycerol[8]~63.0~72.5~63.0D₂O
1-Monoacylglycerol[7]~65.1~70.3~63.3CDCl₃
2-Monoacylglycerol[7]~62.5~74.5~62.5CDCl₃
1,3-Diacylglycerol[7]~65.3~68.6~65.3CDCl₃
1,2-Diacylglycerol[7]~62.7~70.8~69.6CDCl₃
Triacylglycerol[7]~62.1~68.9~62.1CDCl₃

Visualizations: Workflows and Logical Relationships

Workflow for NMR-Based Structure Elucidation of a Glycerol Derivative

workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample Glycerol Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1 1H NMR Filter->H1 C13 13C NMR H1->C13 Assign1H Assign 1H Signals H1->Assign1H COSY 2D COSY C13->COSY Assign13C Assign 13C Signals C13->Assign13C HSQC 2D HSQC COSY->HSQC Connectivity Establish Connectivity (COSY, HMBC) COSY->Connectivity HMBC 2D HMBC HSQC->HMBC HSQC->Assign13C HMBC->Assign1H HMBC->Connectivity Assign1H->Connectivity Assign13C->Connectivity FinalStructure Propose Final Structure Connectivity->FinalStructure logical_relationships H1 1H Spectrum (Proton Chemical Shifts & Couplings) COSY COSY (1H-1H Connectivity) H1->COSY HSQC HSQC (Direct 1H-13C Correlation) H1->HSQC HMBC HMBC (Long-range 1H-13C Correlation) H1->HMBC C13 13C Spectrum (Carbon Chemical Shifts) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Identifies spin systems HSQC->Structure Assigns protonated carbons HMBC->Structure Connects molecular fragments

References

Application Notes and Protocols for 1,2,3-Tri-10(Z)-undecenoyl glycerol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tri-10(Z)-undecenoyl glycerol is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of 10-undecenoic acid.[1][2][3] 10-undecenoic acid, also known as undecylenic acid, is a medium-chain fatty acid (MCFA) with a terminal double bond.[4] MCFAs are known for their rapid absorption and metabolism, primarily in the liver, where they can serve as an energy source or influence various signaling pathways.[5][6][7] Notably, 10-undecenoic acid has demonstrated antifungal, anti-inflammatory, and even pro-apoptotic activities in cancer cells.[8][9][10]

These properties make this compound a valuable tool in lipidomics research for investigating lipid metabolism, cellular signaling, and the therapeutic potential of MCFAs. This document provides detailed application notes and experimental protocols for its use in a research setting.

Applications in Lipidomics Research

Metabolic Fate and Bioavailability Studies

Investigating how this compound is metabolized is crucial to understanding its biological effects. As a triacylglycerol, it is expected to undergo hydrolysis by lipases, releasing 10-undecenoic acid, which is then absorbed and transported to the liver via the portal vein for subsequent β-oxidation.[7]

Key Research Questions:

  • What is the rate of hydrolysis and absorption of this compound in vitro and in vivo?

  • What are the downstream metabolic products of 10-undecenoic acid?

  • How does the delivery of 10-undecenoic acid via a triacylglycerol backbone affect its bioavailability and metabolic fate compared to the free fatty acid form?

Probing Cellular Signaling Pathways

Medium-chain fatty acids can act as signaling molecules, influencing pathways related to energy homeostasis, inflammation, and cell proliferation.[11] 10-undecenoic acid has been shown to induce apoptosis in tumor cells, potentially through pathways involving mitochondrial membrane potential and caspase activation.[9]

Key Research Questions:

  • Does this compound or its metabolite, 10-undecenoic acid, affect key signaling nodes such as AMPK, mTOR, or PPARs?

  • Can this molecule modulate inflammatory responses in immune cells?

  • What is the role of Fatty Acid Transport Protein 2 (FATP2) in the cellular uptake and subsequent biological activity of 10-undecenoic acid released from the triacylglycerol?[9]

Development of Novel Therapeutics

Given the known antifungal and potential anticancer properties of 10-undecenoic acid, this compound can be explored as a pro-drug delivery system.[9][10] Encapsulating the fatty acid in a triacylglycerol may improve its stability and delivery to target tissues.

Key Research Questions:

  • Does this compound exhibit enhanced antifungal or anticancer activity compared to free 10-undecenoic acid?

  • Can this triacylglycerol be formulated into a stable and effective therapeutic agent?

Experimental Protocols

Protocol 1: Analysis of this compound by LC-MS/MS

This protocol outlines a general method for the identification and quantification of this compound and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction (Modified Folch Method) [12][13]

  • To 100 µL of sample (e.g., plasma, cell lysate), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex thoroughly for 1 minute.

  • Add 500 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in 100 µL of isopropanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.

    • Precursor Ion (for this compound): m/z [M+NH₄]⁺ (predicted).

    • Product Ions: Characteristic fragments corresponding to the neutral loss of one or more 10-undecenoic acid chains.

    • Collision Energy: Optimize for the specific instrument and precursor ion.

Protocol 2: In Vitro Lipolysis Assay

This assay determines the susceptibility of this compound to enzymatic hydrolysis by pancreatic lipase.

  • Prepare a substrate solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing bile salts to emulsify the lipid.

  • Initiate the reaction by adding pancreatic lipase.

  • Incubate at 37°C with gentle shaking.

  • At various time points, stop the reaction (e.g., by adding a solution of HCl and isopropanol).

  • Extract the lipids as described in Protocol 1.

  • Analyze the samples by LC-MS/MS to quantify the decrease in this compound and the appearance of di- and monoacylglycerols, and free 10-undecenoic acid.

Protocol 3: Cell-Based Assay for Metabolic Tracing using Stable Isotope Labeling

This protocol uses a stable isotope-labeled version of this compound (e.g., with ¹³C-labeled 10-undecenoic acid) to trace its metabolic fate within cells.[14][15][16]

  • Synthesize or procure ¹³C-labeled this compound.

  • Culture cells of interest (e.g., hepatocytes, cancer cell lines) to the desired confluency.

  • Treat the cells with the ¹³C-labeled triacylglycerol at a specified concentration and for various time points.

  • Harvest the cells and perform lipid extraction as described in Protocol 1.

  • Analyze the lipid extracts by LC-MS/MS, monitoring for the incorporation of the ¹³C label into downstream metabolites (e.g., ¹³C-10-undecenoic acid, ¹³C-labeled phospholipids, etc.).

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₆H₆₂O₆
Molecular Weight590.88 g/mol
AppearanceOily liquid
SolubilitySoluble in chloroform, DMSO

Table 2: Example LC-MS/MS Parameters for Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase
Mobile Phase AAcetonitrile/Water (60:40) + 10 mM Ammonium Formate
Mobile Phase BIsopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModeESI Positive
Precursor Ion (m/z)[M+NH₄]⁺
Product Ion 1 (m/z)Neutral loss of C₁₁H₂₀O₂
Product Ion 2 (m/z)Further fragmentation

Table 3: Example Results from In Vitro Lipolysis Assay

Time (minutes)This compound (%)1,2-Di-10(Z)-undecenoyl glycerol (%)10-undecenoic acid (%)
010000
1575205
30503515
60204535

Visualizations

Signaling Pathways and Experimental Workflows

Lipid_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitution (e.g., Isopropanol) Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for the lipidomic analysis of biological samples.

TAG_Metabolism_Signaling TAG 1,2,3-Tri-10(Z)-undecenoyl glycerol Lipase Lipases TAG->Lipase FFA 10-undecenoic acid (MCFA) Lipase->FFA Hydrolysis FATP2 FATP2 FFA->FATP2 Cell Cellular Uptake FATP2->Cell BetaOx β-oxidation (Energy) Cell->BetaOx Signaling Signaling Pathways (e.g., Apoptosis) Cell->Signaling

Caption: Proposed metabolic fate and signaling of this compound.

Stable_Isotope_Tracing Labeled_TAG 13C-labeled This compound Cells Cell Culture Labeled_TAG->Cells Incubation Incubation (Time Course) Cells->Incubation Extraction Lipid Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Metabolites Detection of 13C-labeled Metabolites LCMS->Metabolites

Caption: Experimental workflow for stable isotope tracing in cell culture.

References

Unraveling the Complexity: Advanced HPLC and SFC Methods for the Separation of Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The precise separation and identification of triglyceride (TAG) isomers are critical in fields ranging from food science and nutrition to drug development and lipidomics. The isomeric composition of TAGs, which differ in the placement of fatty acids on the glycerol backbone (regioisomers) or the geometric configuration of double bonds, significantly impacts their physical, chemical, and biological properties. This application note provides detailed protocols and methodologies for the separation of these challenging isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Two principal HPLC-based techniques have proven effective for the separation of TAG isomers: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC. More recently, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering high efficiency and unique selectivity. This document outlines the principles, experimental protocols, and data presentation for each of these methods, providing researchers, scientists, and drug development professionals with a comprehensive guide to tackling the intricate world of triglyceride isomer analysis.

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

NARP-HPLC separates triglycerides primarily based on their Equivalent Carbon Number (ECN), a value that accounts for both the total number of carbon atoms and the degree of unsaturation in the fatty acid chains.[1][2] While standard NARP-HPLC can struggle with regioisomers, which often have identical ECN values, optimization of stationary phase, mobile phase, and temperature can achieve successful separation.[1][3]

Experimental Protocol:

Sample Preparation:

  • Dissolve the lipid extract or TAG standards in the initial mobile phase solvent (e.g., a mixture of acetonitrile and isopropanol) to a final concentration of 1-5 mg/mL.[2]

  • Ensure complete dissolution, warming the sample gently if necessary.[4]

  • Filter the sample through a 0.2 µm PTFE syringe filter before injection to remove any particulate matter.[2]

HPLC System and Conditions:

  • HPLC System: A UHPLC or HPLC system equipped with a precise column thermostat and a suitable detector, such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[2][5]

  • Column: A polymeric octadecylsilane (ODS) column, such as a Nucleodur C18 Isis (250 x 4.6 mm, 5 µm), has shown excellent performance in separating TAG regioisomers.[2][3] C30 columns can also provide detailed profiles.[6]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and a modifier like 2-propanol is commonly used.[3] The exact ratio (e.g., 70:30 v/v acetonitrile:2-propanol) may require optimization depending on the specific isomers being separated.[7] Gradient elution can also be employed for complex mixtures.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Column Temperature: Temperature is a critical parameter for enhancing separation. Lower temperatures, around 10-20°C, can often improve the resolution of regioisomers.[1][3] An initial temperature of 18°C is a good starting point.[3]

  • Detector: Mass Spectrometry (MS) is the preferred detector as it provides not only detection but also structural information for isomer identification.[1][8] ELSD is a suitable alternative for quantitative analysis when MS is not available.[9][10]

Data Presentation:
Triglyceride Isomer PairStationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min) - Isomer 1 (XXY)Retention Time (min) - Isomer 2 (XYX)Resolution (Rs)Reference
PPO / POPNucleodur C18 ISISAcetonitrile/2-propanol1.018~11.5~12.0Partial[3]
SPO / SOPNucleodur C18 ISISAcetonitrile/2-propanol1.018~12.5~13.0Partial[3]
PPL / PLPSingle RP-HPLC columnAcetonitrile/2-propanol (70:30)0.8Not SpecifiedResolvedResolved>1.0[7]
PPE / PEPSingle RP-HPLC columnAcetonitrile/2-propanol (70:30)0.8Not SpecifiedResolvedResolved>1.0[7]
PPD / PDPSingle RP-HPLC columnAcetonitrile/2-propanol (70:30)0.8Not SpecifiedFully SeparatedFully Separated>1.5[7]

P: Palmitic acid, O: Oleic acid, S: Stearic acid, L: Linoleic acid, E: Eicosapentaenoic acid, D: Docosahexaenoic acid. The notation XXY and XYX refers to the fatty acid positions on the sn-1, sn-2, and sn-3 of the glycerol backbone.

Experimental Workflow:

NARP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc NARP-HPLC Analysis cluster_detection Detection & Analysis Sample Lipid Extract or Standard Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Injection Inject Sample Filter->Injection Column Polymeric C18 Column (e.g., Nucleodur C18 Isis) Injection->Column Separation Isocratic Elution (ACN/IPA) Low Temperature Column->Separation Detection MS or ELSD Separation->Detection Data Data Acquisition and Analysis Detection->Data

Workflow for the separation of TAG regioisomers by NARP-HPLC.

Method 2: Silver-Ion HPLC for Unsaturation-Based Isomer Separation

Silver-ion HPLC (Ag+-HPLC) is a powerful normal-phase technique that separates triglycerides based on their degree of unsaturation.[1][11] The separation mechanism relies on the reversible interaction between the π-electrons of the double bonds in the unsaturated fatty acid chains and the silver ions immobilized on the stationary phase.[1] This allows for the separation of isomers with the same ECN but differing in the number, geometry (cis/trans), or position of their double bonds.[11][12]

Experimental Protocol:

Sample Preparation:

  • Dissolve the lipid sample in a non-polar solvent such as hexane or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.[2]

  • Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.[2]

HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a column oven and a suitable detector (ELSD or MS).[2]

  • Column: A silver-ion column, such as a ChromSpher 5 Lipids column, is typically used.[12] For enhanced resolution, coupling multiple columns in series (e.g., three 25 cm columns) can be effective.[11]

  • Mobile Phase: Hexane-based mobile phases with a polar modifier like acetonitrile are common.[1][12] A gradient of hexane, acetonitrile, and 2-propanol can provide excellent resolution.[11] Dichloromethane-based mobile phases can also be used, but may offer different selectivity.[12]

  • Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[13]

  • Column Temperature: Temperature can significantly affect retention times in Ag+-HPLC, with retention sometimes increasing with higher temperatures in hexane-based systems.[12][14] The optimal temperature needs to be determined empirically, often between 10°C and 40°C.[12]

  • Detector: ELSD is a common detector for Ag+-HPLC. MS can also be coupled for identification, often requiring a post-column addition of a suitable solvent for ionization.

Data Presentation:
Triglyceride Isomer TypeStationary PhaseMobile PhaseKey FeatureOutcomeReference
Regioisomers (up to 7 double bonds)ChromSpher LipidsHexane-basedOptimized gradientPartial to baseline separation[11][12]
Double Bond Positional IsomersChromSpher LipidsHexane vs. DichloromethaneSolvent-dependent selectivityDifferent elution orders observed[12]
Saturated TAGs (C7:0 to C22:0)ChromSpher LipidsHexane-basedChain length differencePartial separation[12]
cis/trans IsomersTwo Varian ChromSpher lipids columns in series1.0% or 1.5% Acetonitrile in HexaneTemperature effectcis isomers show greater retention increase with temperature[14]

Experimental Workflow:

Ag_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Silver-Ion HPLC Analysis cluster_detection Detection & Analysis Sample Lipid Sample Dissolve Dissolve in Hexane-based Solvent Sample->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Injection Inject Sample Filter->Injection Column Silver-Ion Column (e.g., ChromSpher 5 Lipids) Injection->Column Separation Gradient Elution (Hexane/Acetonitrile) Column->Separation Detection ELSD or MS Separation->Detection Data Data Acquisition and Analysis Detection->Data

Workflow for the separation of TAG isomers by Silver-Ion HPLC.

Method 3: Supercritical Fluid Chromatography (SFC) for Chiral and Regioisomer Separation

Experimental Protocol:

Sample Preparation:

  • Dissolve the lipid sample in a suitable organic solvent (e.g., a mixture of methanol and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.2 µm filter before injection.

SFC System and Conditions:

  • Column: Chiral stationary phases, such as those based on tris(3,5-dimethylphenylcarbamate) derivatives of amylose (e.g., CHIRALPAK® IG-U), are highly effective for separating both enantiomers and regioisomers.[17][18]

  • Mobile Phase: Supercritical CO2 with a modifier, typically an alcohol like methanol or a mixture of acetonitrile and methanol.[17] A gradient elution of the modifier is often used to optimize the separation.

  • Flow Rate: A typical total flow rate is in the range of 1-3 mL/min.

  • Back Pressure: A back pressure of around 10-15 MPa is commonly maintained.

  • Column Temperature: Column temperature is an important parameter and is often optimized between 25°C and 40°C.

  • Detector: Triple quadrupole mass spectrometry (MS/MS) is the ideal detector for SFC analysis of TAG isomers, providing both sensitive detection and structural confirmation.[17]

Data Presentation:
Isomer TypeColumnMobile Phase ModifierAnalysis Time (min)OutcomeReference
Regioisomers and Enantiomers (sn-POO, OPO, OOP)CHIRALPAK® IG-UAcetonitrile and Methanol40Baseline separation[17]
Enantiomers of various TAGsChiral column (tris(3,5-dimethylphenylcarbamate) derivative of amylose)Neat Methanol5Baseline separation[18]
Logical Relationship of Multi-dimensional Analysis:

For comprehensive characterization of complex triglyceride mixtures, a multi-dimensional approach combining different HPLC techniques can be employed.

Multi_Dimensional_Analysis Start Complex Triglyceride Sample NARP_HPLC 1D: NARP-HPLC (Separation by ECN and Regioisomerism) Start->NARP_HPLC Ag_HPLC 2D: Silver-Ion HPLC (Separation by Unsaturation) Start->Ag_HPLC SFC Alternative/Complementary: SFC (Chiral and Regioisomer Separation) Start->SFC MS_Detection Mass Spectrometry (Identification and Quantification) NARP_HPLC->MS_Detection Ag_HPLC->MS_Detection SFC->MS_Detection

Logical workflow for multi-dimensional analysis of TAG isomers.

Conclusion

The separation of triglyceride isomers is a challenging analytical task that is essential for a deeper understanding of lipid chemistry and biology. Non-Aqueous Reversed-Phase HPLC, Silver-Ion HPLC, and Supercritical Fluid Chromatography each offer unique selectivities and advantages for resolving these complex mixtures. By carefully selecting the appropriate technique and optimizing the experimental parameters as detailed in these protocols, researchers can successfully separate and identify triglyceride regioisomers and enantiomers, paving the way for new discoveries in food science, nutrition, and pharmaceutical development. The combination of these advanced separation techniques with mass spectrometry provides a powerful platform for the comprehensive characterization of triglyceride profiles in a wide range of samples.

References

Application Notes and Protocols: Triacylglycerols in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triacylglycerols (TAGs), the primary components of vegetable oils and animal fats, are energy-rich molecules that serve as a promising and renewable feedstock for biofuel production.[1] Their chemical structure, consisting of a glycerol backbone esterified with three fatty acids, makes them ideal precursors for producing liquid transportation fuels like biodiesel and renewable diesel. These biofuels offer several advantages over their petroleum-based counterparts, including renewability, biodegradability, and reduced greenhouse gas emissions.[1] This document provides a detailed overview of the applications of TAGs in biofuel research, including quantitative data, key experimental protocols, and visual workflows.

Section 1: Biofuel Production from Triacylglycerols

Triacylglycerols can be converted into high-quality biofuels through two primary chemical processes: transesterification to produce biodiesel and hydrotreating to produce renewable diesel.

Biodiesel Production via Transesterification

Biodiesel consists of fatty acid alkyl esters, most commonly fatty acid methyl esters (FAMEs), and is produced by the transesterification of TAGs with a short-chain alcohol, such as methanol, in the presence of a catalyst.[2] The reaction stoichiometrically requires a 3:1 molar ratio of alcohol to TAG, but an excess of alcohol is typically used to drive the reaction towards completion.[2]

Key Reaction: Triglyceride + 3 Methanol ⇌ 3 Fatty Acid Methyl Esters (Biodiesel) + Glycerol

Catalysts can be alkaline (e.g., NaOH, KOH), acidic (e.g., H₂SO₄), or enzymatic (lipases).[2][3] Homogeneous base catalysts are common in industrial applications due to their high efficiency, but they can be sensitive to free fatty acids (FFAs) and water content in the feedstock.[4] For feedstocks with high FFA content, a two-step process involving acid-catalyzed esterification followed by base-catalyzed transesterification is often employed.[2]

Renewable Diesel Production via Hydrotreating

Renewable diesel, also known as hydrotreated vegetable oil (HVO), is a hydrocarbon fuel chemically indistinguishable from petroleum diesel.[5] It is produced by catalytically hydrotreating TAGs at elevated temperatures (>250°C) and pressures (≥60 bar) in the presence of hydrogen.[5] This process removes oxygen from the TAG molecules through hydrodeoxygenation (HDO), decarboxylation, and/or decarbonylation, resulting in straight-chain paraffins.[5] These paraffins can be further isomerized to improve the cold-flow properties of the fuel.[6]

Section 2: Data Presentation

Table 1: Potential Biodiesel Yield from Various Triacylglycerol Feedstocks

This table summarizes the potential yield of biodiesel from different common feedstocks.

FeedstockOil Yield (Liters/hectare)
Oil Palm4,092 - 4,736
Jatropha1,590
Rapeseed/Canola1,190
Sunflower952
Soybean491 - 552
Source: Adapted from multiple sources.[7]
Table 2: Comparison of Physicochemical Properties of Diesel, Biodiesel, and Renewable Diesel (HVO)

This table provides a comparison of key fuel properties.

PropertyConventional DieselBiodiesel (FAME)Renewable Diesel (HVO)ASTM D975 / EN 590 Limits
Cetane Number 40 - 5550 - 6560 - 90>40 (ASTM), >51 (EN)
Density @ 15°C ( kg/m ³) 820 - 860860 - 900770 - 800860-900 (ASTM), 820-845 (EN)
Kinematic Viscosity @ 40°C (mm²/s) 1.9 - 4.13.5 - 5.02.0 - 4.51.9-4.1 (ASTM), 2.0-4.5 (EN)
Oxygen Content (wt.%) ~010 - 12~0Not specified
Cloud Point (°C) Variable-5 to 15-10 to -40Variable (region-dependent)
Oxidation Stability HighLow to ModerateHigh>6h (EN 14112)
Source: Data compiled from multiple sources.[8][9]

Section 3: Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification of Triacylglycerols to Biodiesel

Objective: To convert triacylglycerol-rich oil into fatty acid methyl esters (FAMEs).

Materials:

  • Vegetable oil (e.g., canola, soybean)

  • Methanol (anhydrous)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) catalyst

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and hot plate

  • Thermometer

  • Separatory funnel

  • Washing solution (distilled water)

  • Drying agent (anhydrous sodium sulfate)

Procedure:

  • Oil Preparation: Weigh 100 g of vegetable oil into a 250 mL Erlenmeyer flask. Heat the oil to approximately 60°C while stirring.[10]

  • Catalyst Preparation (Methoxide Solution): In a separate, sealed container, carefully dissolve 1 g of KOH in 25 mL of methanol. This step is exothermic and should be performed with caution in a well-ventilated area.

  • Reaction: Once the oil reaches 60°C, slowly add the prepared methoxide solution to the oil. Cover the flask to prevent methanol evaporation.[10]

  • Maintain Reaction Conditions: Continue stirring the mixture at a moderate speed for 60 minutes, maintaining the temperature at 60°C.[10]

  • Separation: After 60 minutes, stop heating and stirring. Transfer the mixture to a separatory funnel and allow it to stand for at least 20 minutes. Two distinct layers will form: a lower, darker glycerol layer and an upper, lighter biodiesel (FAME) layer.[10]

  • Glycerol Removal: Carefully drain and collect the glycerol layer from the bottom of the separatory funnel.

  • Biodiesel Washing: Gently wash the biodiesel layer with a small amount of distilled water to remove any residual catalyst, soap, and methanol.[11] Allow the layers to separate and drain the water. Repeat the washing step 2-3 times.

  • Drying: Transfer the washed biodiesel to a clean flask containing a small amount of anhydrous sodium sulfate to remove residual water. Swirl gently and then decant or filter the final biodiesel product.

Protocol 2: Quantification of Triacylglycerols by HPLC-ELSD

Objective: To rapidly quantify the TAG content in a lipid extract from biomass (e.g., microalgae).

Materials:

  • Lipid extract from biomass

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • C8 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[12]

  • Mobile Phase Solvents:

    • A: 10 mM ammonium acetate in water (pH 5.0)

    • B: Acetonitrile

    • C: Isopropanol

  • TAG standards (e.g., trihexadecanoin, trioctadecadienoin) for calibration[13]

Procedure:

  • Sample Preparation: Dissolve a known mass of the dried lipid extract in a suitable solvent (e.g., chloroform/methanol mixture).

  • Calibration: Prepare a series of standard solutions of known TAG concentrations (e.g., 0.2 to 10 µg).[13] Inject these standards into the HPLC-ELSD system to generate a calibration curve.

  • HPLC-ELSD Analysis:

    • Set the column temperature to 40°C.[12]

    • Use a flow rate of 500 µL/min.[12]

    • Apply a solvent gradient to separate the lipid classes. A typical gradient might be:

      • 0-5 min: 70% B to 100% B

      • 5-6 min: Ramp to 95% B / 5% C

      • 6-12 min: Ramp to 20% B / 80% C

      • 12-14.5 min: Hold at 20% B / 80% C

      • Re-equilibrate the column with initial conditions.[12]

    • The ELSD will detect the separated lipid classes.

  • Quantification: Inject the sample lipid extract. Identify the TAG peak based on the retention time from the standard runs. Quantify the amount of TAG in the sample by comparing its peak area to the calibration curve. The entire run can resolve major lipid classes in approximately 15 minutes.[13]

Section 4: Visualizations

Workflow and Pathway Diagrams

BiofuelProductionWorkflow cluster_feedstock Feedstock & Extraction cluster_conversion Conversion Processes cluster_products Products & Byproducts TAG_Source Triacylglycerol Source (e.g., Algae, Plant Oil) Extraction Lipid Extraction TAG_Source->Extraction Transesterification Transesterification Extraction->Transesterification + Methanol + Catalyst Hydrotreating Hydrotreating Extraction->Hydrotreating + Hydrogen + Catalyst Biodiesel Biodiesel (FAME) Transesterification->Biodiesel Glycerol Glycerol (Byproduct) Transesterification->Glycerol RenewableDiesel Renewable Diesel (HVO) Hydrotreating->RenewableDiesel Gases CO, CO₂, Propane (Byproducts) Hydrotreating->Gases

Caption: General workflow for biofuel production from triacylglycerols.

TransesterificationReaction TAG Triacylglycerol (TAG) Methanol 3 Methanol DAG Diglyceride TAG->DAG + Methanol - FAME MAG Monoglyceride DAG->MAG + Methanol - FAME Glycerol Glycerol MAG->Glycerol + Methanol - FAME Biodiesel 3 FAME (Biodiesel)

Caption: Stepwise reaction of transesterification.

MetabolicEngineering cluster_targets Engineering Strategies Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 FattyAcids Fatty Acyl-CoAs MalonylCoA->FattyAcids FAS1, FAS2 TAG Triacylglycerols (TAGs) FattyAcids->TAG DGA1, PAH1 Storage Lipid Droplet Storage TAG->Storage Degradation TAG Degradation (β-oxidation) TAG->Degradation TGL3 Push Push: Overexpress ACC1, DGA1 Increase NADPH Supply Push->AcetylCoA Enhance Pull Pull: Overexpress PAH1 Pull->TAG Enhance Block Block: Delete TGL3, POX1 (Lipases, β-oxidation) Block->Degradation Inhibit

Caption: Metabolic engineering strategies in yeast to enhance TAG production.[14]

References

Application Notes and Protocols: Formulation of 1,2,3-Tri-10(Z)-undecenoyl glycerol for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tri-10(Z)-undecenoyl glycerol is a triacylglycerol composed of a glycerol backbone esterified with three molecules of 10(Z)-undecenoic acid.[1][2] As a lipid-based compound, its delivery to cells in an aqueous culture environment presents a significant challenge due to its inherent hydrophobicity. Proper formulation is critical to ensure its bioavailability and to accurately assess its biological effects. These application notes provide detailed protocols for the preparation of this compound formulations for use in cell culture experiments, along with insights into its potential cellular mechanisms of action based on the known effects of its constituent fatty acid, undecylenic acid.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C36H62O6[1]
Molecular Weight 590.9 g/mol [1]
Appearance Liquid[1]
Solubility Chloroform: slightly soluble[1]

Formulation Protocols

The poor aqueous solubility of triglycerides necessitates the use of specific formulation strategies to achieve a stable and bioavailable preparation for cell culture applications. Below are three recommended protocols. The optimal method may vary depending on the cell type and experimental design.

Protocol 1: Solvent-Based Stock Solution

This is the most direct method for solubilizing lipids. However, the final solvent concentration in the cell culture medium must be carefully controlled to avoid cytotoxicity.

Materials:

  • This compound

  • Ethanol (anhydrous, cell culture grade) or Dimethyl sulfoxide (DMSO, cell culture grade)

  • Sterile, amber glass vials

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution:

    • Aseptically weigh the desired amount of this compound in a sterile, amber glass vial.

    • Add the appropriate volume of sterile ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the triglyceride is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

  • Storage of Stock Solution:

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The solution should be protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS).

    • Further dilute the intermediate solution to the final desired concentration in the complete cell culture medium.

    • Crucially, ensure the final concentration of the organic solvent (ethanol or DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v). A vehicle control (medium with the same final concentration of solvent) must be included in all experiments.

Protocol 2: Bovine Serum Albumin (BSA) Conjugation

This method utilizes the lipid-carrying capacity of albumin to enhance the solubility and delivery of triglycerides to cells, mimicking a more physiological state.

Materials:

  • This compound

  • Ethanol (anhydrous, cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile, amber glass vials and conical tubes

Procedure:

  • Preparation of Triglyceride-Ethanol Solution:

    • Prepare a concentrated stock solution of this compound in ethanol as described in Protocol 1.

  • Preparation of BSA Solution:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS.

    • Gently rotate to dissolve; do not vortex excessively to avoid denaturation.

    • Sterile-filter the BSA solution through a 0.22 µm filter.

  • Complexation of Triglyceride to BSA:

    • Warm the BSA solution to 37°C.

    • Slowly add the triglyceride-ethanol stock solution to the warm BSA solution while gently stirring. The molar ratio of triglyceride to BSA should be optimized, but a starting point of 2:1 to 5:1 is recommended.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Storage and Use:

    • The triglyceride-BSA complex can be used immediately or stored in aliquots at -20°C.

    • Dilute the complex to the final desired concentration in serum-free or complete cell culture medium.

    • A BSA vehicle control (BSA solution with an equivalent amount of ethanol) should be used in experiments.

Protocol 3: Lipid Emulsion/Microemulsion

This method creates a stable dispersion of lipid droplets in the aqueous culture medium, which can be taken up by cells.

Materials:

  • This compound

  • Surfactant (e.g., Tween® 80, Pluronic® F-68), sterile

  • Ethanol (anhydrous, cell culture grade)

  • Sterile water or PBS

  • Sonicator (probe or bath)

Procedure:

  • Preparation of Lipid Phase:

    • Dissolve this compound and a surfactant (e.g., Tween® 80 at a 1-5% w/w ratio to the lipid) in a minimal amount of ethanol.

  • Preparation of Aqueous Phase:

    • Prepare a sterile solution of a secondary surfactant (e.g., 1% Pluronic® F-68 in water or PBS).

  • Formation of Emulsion:

    • Heat both the lipid and aqueous phases to approximately 60-70°C.

    • Slowly add the lipid phase to the aqueous phase while vigorously vortexing or stirring.

    • Sonicate the mixture (using a probe sonicator for smaller volumes or a bath sonicator for larger volumes) until a stable, translucent microemulsion is formed. The sonication time and power should be optimized.

  • Sterilization and Storage:

    • Sterile-filter the resulting emulsion through a 0.22 µm syringe filter. Note that filter compatibility should be confirmed.

    • Store the emulsion at 4°C for short-term use or in aliquots at -20°C for long-term storage.

  • Application to Cells:

    • Dilute the emulsion to the final desired concentration in the cell culture medium.

    • An emulsion vehicle control (containing all components except the triglyceride) should be included in experiments.

Experimental Workflows

The following diagrams illustrate the general workflows for preparing and applying the this compound formulations.

G cluster_prep Formulation Preparation P1 Protocol 1: Solvent Stock Dilute Dilute to Working Concentration in Cell Culture Medium P1->Dilute P2 Protocol 2: BSA Conjugation P2->Dilute P3 Protocol 3: Emulsion P3->Dilute Add Add to Cell Culture Dilute->Add Incubate Incubate Cells Add->Incubate Assay Perform Cellular Assays Incubate->Assay

General Experimental Workflow

Potential Cellular Mechanisms of Action

While the direct cellular effects of this compound are not well-documented, the biological activities of its constituent fatty acid, undecylenic acid, have been investigated. Studies have shown that undecylenic acid can induce apoptosis in tumor cells.[3][4][5] The uptake of undecylenic acid into cells can be facilitated by Fatty Acid Transport Protein 2 (FATP2).[3][5]

Excess intracellular fatty acids can lead to a state of "lipotoxicity," which is often associated with endoplasmic reticulum (ER) stress.[6][7] Chronic ER stress is a known trigger for apoptosis through the unfolded protein response (UPR).

FATP2-Mediated Uptake and Pro-Apoptotic Signaling of Undecylenic Acid

G UA This compound (hydrolyzed to Undecylenic Acid) FATP2 FATP2 UA->FATP2 Uptake Mito Mitochondrion FATP2->Mito Reduced Mitochondrial Membrane Potential Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Undecylenic Acid Pro-Apoptotic Pathway
Endoplasmic Reticulum Stress-Induced Apoptosis

High intracellular concentrations of fatty acids can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the UPR. If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. Two key pathways are the IRE1α and PERK pathways.[8][9][10][11][12]

G cluster_er Endoplasmic Reticulum ER_Stress ER Stress (e.g., Lipotoxicity) IRE1 IRE1α ER_Stress->IRE1 PERK PERK ER_Stress->PERK TRAF2 TRAF2 IRE1->TRAF2 eIF2a eIF2α PERK->eIF2a ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis

ER Stress-Induced Apoptosis Pathways

Summary and Recommendations

The successful application of this compound in cell culture is highly dependent on the chosen formulation method. It is recommended to empirically determine the most suitable protocol for the specific cell line and experimental objectives. Key considerations include the potential for solvent toxicity and the importance of appropriate vehicle controls. The provided protocols offer a range of options to achieve a stable and bioavailable formulation. The insights into the potential pro-apoptotic and ER stress-inducing mechanisms of undecylenic acid provide a foundation for investigating the biological effects of this compound in mammalian cells.

References

Application Notes and Protocols for High-Purity 1,2,3-Tri-10(Z)-undecenoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, analysis, and potential applications of high-purity 1,2,3-Tri-10(Z)-undecenoyl glycerol. This triacylglycerol, composed of a glycerol backbone and three 10(Z)-undecenoic acid chains, serves as a valuable tool in various research and development areas, including lipidomics, cell signaling, and drug delivery.

Product Information and Specifications

High-purity this compound is a triacylglycerol containing three units of 10(Z)-undecenoic acid at the sn-1, sn-2, and sn-3 positions[1][2]. It is supplied as a liquid with a purity of greater than 98%[1].

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 93824-29-4[1][3]
Molecular Formula C36H62O6[1]
Molecular Weight 590.9 g/mol [1]
Appearance Liquid[1]
Purity >98%[1]
Solubility Slightly soluble in Chloroform[1]
Storage Store at -20°C for long-term stability.[4]

Table 2: Representative Certificate of Analysis Data

Analytical TestSpecificationResultMethod
Purity (by GC-FID) ≥ 98.0%99.2%Gas Chromatography with Flame-Ionization Detection
Identity (by ¹H-NMR) Conforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Identity (by MS) Conforms to molecular weightConformsMass Spectrometry
Appearance Clear, colorless to pale yellow liquidConformsVisual Inspection
Residual Solvents ≤ 0.5%<0.1%Headspace GC-MS

Experimental Protocols

Quality Control and Purity Assessment

Ensuring the purity of this compound is critical for reproducible experimental results. The following protocols outline standard methods for its analysis.

This method is suitable for verifying the purity and identifying potential volatile impurities.

Materials:

  • This compound sample

  • Anhydrous methanol containing 1% (v/v) sulfuric acid (for transesterification)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

  • Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs):

    • Accurately weigh approximately 10 mg of the sample into a screw-capped glass tube.

    • Add 2 mL of anhydrous methanol with 1% sulfuric acid.

    • Cap the tube tightly and heat at 80°C for 2 hours in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 2 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • GC Conditions (example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ion Source Temperature: 230°C

      • Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the methyl 10(Z)-undecenoate peak based on its retention time and mass spectrum.

    • Calculate the purity by dividing the peak area of methyl 10(Z)-undecenoate by the total peak area of all fatty acid methyl esters.

This protocol confirms the chemical structure of the triacylglycerol.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tube

  • NMR spectrometer (≥300 MHz)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Acquire the ¹H-NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~5.8 ppm: Multiplet, corresponding to the internal vinyl proton (-CH=CH₂).

    • ~4.9-5.0 ppm: Multiplets, corresponding to the terminal vinyl protons (=CH₂).

    • ~4.1-4.3 ppm: Multiplets, corresponding to the glycerol backbone protons (CH₂-O-C=O).

    • ~5.2 ppm: Multiplet, corresponding to the central glycerol proton (CH-O-C=O).

    • ~2.3 ppm: Triplets, corresponding to the α-methylene protons (-CH₂-COO-).

    • ~2.0 ppm: Multiplet, corresponding to the allylic protons (-CH₂-CH=).

    • ~1.6 ppm: Multiplet, corresponding to the β-methylene protons (-CH₂-CH₂-COO-).

    • ~1.3 ppm: Broad multiplet, corresponding to the remaining methylene protons of the fatty acid chains.

Application in Cell Culture

This compound can be used as a source of the unsaturated fatty acid, 10(Z)-undecenoic acid, for cell culture studies. Triacylglycerols act as energy reservoirs and their hydrolysis releases fatty acids for various cellular processes[3].

Due to its poor water solubility, the compound must be prepared in a suitable carrier for delivery to cells.

Materials:

  • This compound

  • Ethanol (cell culture grade) or DMSO

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known amount of this compound in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Complexing with BSA:

    • Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v).

    • Warm the BSA solution to 37°C.

    • Slowly add the lipid stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1 for optimal complexing.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the final lipid-BSA complex solution by passing it through a 0.22 µm filter.

    • Store the sterile stock solution at -20°C in aliquots.

This protocol outlines a general procedure to study the cellular effects of this compound.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

  • Complete cell culture medium

  • Sterile lipid-BSA stock solution

  • Lipase inhibitor (optional, e.g., orlistat)

  • Reagents for downstream analysis (e.g., lipid extraction solvents, qPCR reagents, antibodies for western blotting)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Replace the culture medium with fresh medium containing the desired final concentration of the this compound-BSA complex. Include a vehicle control (BSA in medium) and a positive control if applicable.

  • To confirm that the effects are due to the hydrolysis of the triacylglycerol, a parallel experiment can be run with a lipase inhibitor.

  • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).

  • After incubation, harvest the cells for downstream analysis:

    • Lipid Extraction and Analysis: Extract total lipids to analyze changes in the cellular lipid profile using TLC, GC-MS, or LC-MS.

    • Gene Expression Analysis: Isolate RNA and perform qPCR to analyze the expression of genes involved in lipid metabolism and signaling.

    • Protein Analysis: Prepare cell lysates for western blotting to investigate the activation of signaling pathways.

Signaling Pathways and Potential Applications

The biological effects of this compound are likely mediated by its hydrolysis product, 10-undecenoic acid. This unsaturated fatty acid has been shown to possess antifungal, anticancer, and neuroprotective properties[5][6][7]. It can influence cellular processes such as biofilm formation and quorum sensing in microorganisms[5][8].

Putative Signaling Pathway for 10-Undecenoic Acid

The diagram below illustrates a potential mechanism by which 10-undecenoic acid, released from this compound, may exert its cellular effects. This is a putative pathway based on the known actions of unsaturated fatty acids on cellular signaling.

Putative_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAG 1,2,3-Tri-10(Z)-undecenoyl glycerol Lipase Lipoprotein Lipase (LPL) TAG->Lipase Hydrolysis UDA 10-Undecenoic Acid (UDA) Lipase->UDA FAT Fatty Acid Transporter UDA->FAT Uptake Metabolism β-oxidation (Energy Production) UDA->Metabolism Signaling Modulation of Signaling Pathways UDA->Signaling Gene_Expression Altered Gene Expression Signaling->Gene_Expression

Caption: Putative cellular uptake and action of this compound.

Experimental Workflow for Investigating Signaling Effects

The following workflow provides a logical sequence for studying the impact of this compound on a specific cellular signaling pathway.

Experimental_Workflow Start Start: Treat cells with This compound Incubate Incubate for defined time points Start->Incubate Harvest Harvest Cells Incubate->Harvest Analyze_Lipids Lipidomics Analysis (GC-MS, LC-MS) Harvest->Analyze_Lipids Analyze_RNA Gene Expression Analysis (qPCR, RNA-seq) Harvest->Analyze_RNA Analyze_Protein Protein Level & Activity (Western Blot, Kinase Assay) Harvest->Analyze_Protein Data_Integration Integrate Multi-omics Data Analyze_Lipids->Data_Integration Analyze_RNA->Data_Integration Analyze_Protein->Data_Integration Conclusion Elucidate Signaling Mechanism Data_Integration->Conclusion

References

Troubleshooting & Optimization

"troubleshooting low yield in triacylglycerol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triacylglycerol (TAG) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during triacylglycerol synthesis, presented in a question-and-answer format.

Q1: My overall yield of triacylglycerol is significantly lower than expected. What are the potential causes?

Low yield in triacylglycerol synthesis can stem from several factors, ranging from suboptimal reaction conditions to issues with substrates or the catalyst. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too high or too low for optimal enzyme activity. Most lipases used in TAG synthesis have an optimal temperature range. For instance, Novozyme 435 can be efficient at temperatures up to 95°C, but higher temperatures can lead to denaturation.[1]

    • Water Activity (a_w): Water is a critical component in enzymatic reactions. Insufficient water can lead to low enzyme activity, while an excess can promote the reverse reaction (hydrolysis), reducing the net yield of TAGs. The optimal water activity for many lipase-catalyzed esterification reactions is low.[2] For example, with Carica papaya lipase, the maximum product yield was obtained at a water activity of 0.22.[2]

    • pH: The pH of the reaction medium can significantly impact enzyme activity and stability. It's important to maintain the pH within the optimal range for the specific lipase being used.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to side reactions like acyl migration, which can affect the desired product yield.[3]

  • Issues with Substrates or Reagents:

    • Substrate Quality: The purity of the glycerol and fatty acids is crucial. Impurities can inhibit the enzyme or participate in side reactions.

    • Molar Ratio of Substrates: An inappropriate molar ratio of fatty acids (or their esters) to glycerol can limit the reaction. A higher molar ratio of fatty acid to glycerol is often favored to drive the reaction towards TAG synthesis.

    • Acyl Acceptor/Donor: The choice of acyl donor can impact the yield. In some cases, fatty acid vinyl esters may be better acyl donors than free fatty acids.

  • Enzyme-Related Issues:

    • Enzyme Activity: The lipase may have low activity due to improper storage, handling, or inactivation. It's important to use an enzyme with known activity and to handle it according to the manufacturer's instructions.

    • Enzyme Concentration: The amount of enzyme used may be insufficient to catalyze the reaction efficiently within the desired timeframe. Increasing the enzyme concentration can often improve the yield, although there is a point of diminishing returns.

    • Enzyme Inhibition: The presence of inhibitors in the reaction mixture can significantly reduce the enzyme's catalytic efficiency.[3][4][5][6] These can be contaminants in the substrates or byproducts of the reaction.

  • Byproduct Formation and Side Reactions:

    • Acyl Migration: This is an intramolecular reaction where a fatty acid moves from one position on the glycerol backbone to another.[3] This is an undesirable side reaction as it reduces the specificity of the synthesis and can lead to a mixture of products.[3]

    • Formation of Mono- and Diacylglycerols: Incomplete acylation will result in the accumulation of monoacylglycerols (MAGs) and diacylglycerols (DAGs) instead of the desired TAGs.

Q2: I am observing a significant amount of diacylglycerols (DAGs) and monoacylglycerols (MAGs) in my final product. How can I drive the reaction to completion?

The presence of significant amounts of partial glycerides indicates that the acylation reaction is incomplete. Here are several strategies to push the equilibrium towards the formation of triacylglycerols:

  • Increase the Molar Ratio of Acyl Donor: Increasing the concentration of the fatty acid or fatty acid ester can help drive the reaction forward. A molar ratio of fatty acid to glycerol of 5:1 has been shown to be effective in some systems.

  • Remove Water: In esterification reactions, water is a byproduct. Its removal can shift the equilibrium towards product formation. This can be achieved by performing the reaction under vacuum or by adding molecular sieves to the reaction mixture.

  • Optimize Enzyme Concentration: A higher concentration of active lipase can increase the reaction rate and help drive the reaction to completion in a shorter time.

  • Extend Reaction Time: It's possible the reaction has not yet reached equilibrium. Monitoring the reaction over a longer period can determine if the yield of TAGs increases.

  • Check for Enzyme Inhibition by Product: In some cases, the accumulation of the product (TAGs) or byproducts can inhibit the enzyme. If this is suspected, strategies to remove the product as it is formed, such as in a continuous reactor system, could be beneficial.

Q3: The fatty acid composition of my synthesized triacylglycerols is incorrect, or the fatty acids are not in the desired positions (regiospecificity). What could be the cause?

Incorrect fatty acid incorporation or lack of desired regiospecificity can be due to several factors related to the enzyme and reaction conditions:

  • Enzyme Specificity:

    • Non-specific Lipase: The lipase being used may not have the desired regiospecificity. For the synthesis of structured lipids with specific fatty acids at the sn-1,3 positions, a sn-1,3 specific lipase is required. Using a non-specific lipase will result in a random distribution of fatty acids.

    • Substrate Specificity: The lipase may have a preference for certain fatty acids, leading to their preferential incorporation over others.

  • Acyl Migration: As mentioned previously, acyl migration can lead to the randomization of fatty acid positions on the glycerol backbone, destroying the intended regiospecificity.[3] To minimize acyl migration, it is crucial to use the shortest effective reaction time and the lowest possible reaction temperature that still allows for a good reaction rate.[3]

  • Reaction Conditions:

    • High Temperature: Elevated temperatures can increase the rate of acyl migration.

    • Water Content: High water content can also promote acyl migration.

  • Impure Substrates: The presence of contaminating fatty acids in the starting materials will naturally lead to their incorporation into the final TAG product.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to enzymatic triacylglycerol synthesis to aid in experimental design and troubleshooting.

Table 1: Effect of Reaction Conditions on Triacylglycerol (TAG) Yield

ParameterConditionLipaseSubstratesYield (%)Reference
Temperature 70°CLipozyme IM 20Glycerol & Capric AcidHigh
80°CLipozyme IM 20Glycerol & Lauric AcidHigh
90°CLipozyme IM 20Glycerol & Myristic AcidHigh
90°CNovozyme 435MCFA & Glycerol70.21[1]
Fatty Acid/Glycerol Molar Ratio 5Lipozyme IM 20Glycerol & Various Fatty AcidsHigher selectivity for triglycerides
4:1Novozyme 435MCFA & Glycerol70.21[1]
Enzyme Concentration 5% (w/w)Lipozyme IM 20Glycerol & Capric AcidHigh
9% (w/w)Lipozyme IM 20Glycerol & Lauric AcidHigh
2 wt-%Novozyme 435MCFA & Glycerol70.21[1]
Water Activity (a_w) 0.22Carica papaya lipaseLauric acid & 1-butanol19.7 (conversion)[2]
0.22Carica papaya lipaseTrilaurin & 1-butanol29.3 (conversion)[2]

Table 2: Comparison of Lipases for Structured Triacylglycerol Synthesis

LipaseSource OrganismYield of 2-MP (%)Purity of 2-MP (%)Reference
Lipase from Rhizomucor mieheiRhizomucor miehei--[7]
Lipase from Rhizopus delemarRhizopus delemarup to 88>95[7]
Lipase from Rhizopus javanicusRhizopus javanicus--[7]
Novozym 435Candida antarctica--[8]
Lipozyme RM IMRhizomucor miehei--[8]

Note: 2-MP (2-monopalmitin) is an intermediate in the synthesis of structured triglycerides.

Experimental Protocols

This section provides detailed methodologies for key experiments in triacylglycerol synthesis and analysis.

Protocol 1: Enzymatic Synthesis of Triacylglycerols in a Solvent-Free System

This protocol describes a general procedure for the synthesis of medium-chain triglycerides (MCTs) using an immobilized lipase in a solvent-free system.

Materials:

  • Immobilized lipase (e.g., Lipozyme IM 20 or Novozyme 435)

  • Glycerol

  • Medium-chain fatty acid (e.g., caprylic acid, capric acid, lauric acid, myristic acid)

  • 20-mL batch reactor with magnetic stirring

  • Water bath or heating block

  • Vacuum pump (optional, for water removal)

Procedure:

  • Reactant Preparation: Add glycerol and the desired medium-chain fatty acid to the batch reactor. The molar ratio of fatty acid to glycerol should be optimized, with a ratio of 5:1 being a good starting point to drive the reaction towards triglyceride formation.

  • Enzyme Addition: Add the immobilized lipase to the reactor. The enzyme concentration should be optimized, typically ranging from 1% to 9% (w/w) of the total reactants.

  • Reaction Setup: Place the reactor in a water bath or on a heating block set to the desired temperature (e.g., 70-90°C, depending on the substrates and enzyme). Begin constant stirring.

  • Water Removal (Optional but Recommended): If performing an esterification reaction, apply a vacuum to the system to remove the water produced during the reaction. This will help to shift the equilibrium towards the synthesis of triglycerides.

  • Reaction Monitoring: The reaction can be carried out for a set period (e.g., 26 hours) or monitored over time by taking small aliquots of the nonpolar phase for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: After the reaction is complete, the immobilized enzyme can be separated from the product mixture by filtration. The product can then be purified, for example, by molecular distillation to remove residual free fatty acids.

Protocol 2: Quantification of Triacylglycerols by HPLC-ELSD

This protocol outlines a method for the quantification of triacylglycerols using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

Materials and Equipment:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and ELSD detector

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade solvents (e.g., hexane, isopropanol, acetic acid, acetonitrile)

  • TAG standards for calibration

  • 0.45 µm PTFE syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.[9]

    • Dissolve the sample in hexane and make up to the mark.[9]

    • Dilute this stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[9]

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]

  • Calibration Standards:

    • Prepare a stock solution of the TAG standard in hexane at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards (e.g., 0.05 to 1.0 mg/mL).

  • HPLC-ELSD Conditions (Example):

    • Column: C18 Reversed-Phase Column

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Hexane/Isopropanol/Acetic Acid (98.9:1:0.1 v/v/v)[10]

      • Solvent B: Isopropanol/Acetic Acid (99.9:0.1 v/v/v)[10]

    • Flow Rate: 1 mL/min[10]

    • Injection Volume: 20 µL[10]

    • Column Temperature: 30°C

    • ELSD Settings:

      • Nebulizer Temperature: 30°C

      • Evaporator Temperature: (Optimize based on mobile phase volatility)

      • Gas (Nitrogen) Pressure: 350 kPa[10]

      • Gain: 5[10]

  • Data Analysis:

    • Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area versus concentration.

    • Inject the prepared samples and use the calibration curve to determine the concentration of the TAGs in the sample.

Visualizations

The following diagrams illustrate key pathways and troubleshooting logic in triacylglycerol synthesis.

Kennedy_Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid PAP PAP PA->PAP DAG Diacylglycerol DGAT DGAT DAG->DGAT TAG Triacylglycerol FattyAcylCoA1 Fatty Acyl-CoA FattyAcylCoA1->GPAT FattyAcylCoA2 Fatty Acyl-CoA FattyAcylCoA2->AGPAT FattyAcylCoA3 Fatty Acyl-CoA FattyAcylCoA3->DGAT Pi Pi GPAT->LPA AGPAT->PA PAP->DAG PAP->Pi DGAT->TAG

Caption: The Kennedy pathway for de novo triacylglycerol synthesis.

Troubleshooting_Low_Yield Start Low TAG Yield CheckConditions Check Reaction Conditions (Temp, Time, pH, Water Activity) Start->CheckConditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckSubstrates Analyze Substrates (Purity, Molar Ratio) SubstratesOK Substrates OK? CheckSubstrates->SubstratesOK CheckEnzyme Verify Enzyme Activity & Concentration EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK AnalyzeProducts Analyze Product Mixture (MAG, DAG, Byproducts) ProductsOK High MAG/DAG? AnalyzeProducts->ProductsOK ConditionsOK->CheckSubstrates Yes OptimizeConditions Optimize Temp, Time, pH, a_w ConditionsOK->OptimizeConditions No SubstratesOK->CheckEnzyme Yes PurifySubstrates Purify Substrates or Adjust Ratio SubstratesOK->PurifySubstrates No EnzymeOK->AnalyzeProducts Yes ReplaceEnzyme Replace/Increase Enzyme EnzymeOK->ReplaceEnzyme No DriveReaction Drive Reaction to Completion (e.g., remove water) ProductsOK->DriveReaction Yes CheckSideReactions Investigate Side Reactions (e.g., Acyl Migration) ProductsOK->CheckSideReactions No

Caption: A logical workflow for troubleshooting low triacylglycerol yield.

Experimental_Workflow Start Start: TAG Synthesis Experiment Reactants 1. Prepare Reactants (Glycerol, Fatty Acids) Start->Reactants Enzyme 2. Add Immobilized Lipase Reactants->Enzyme Reaction 3. Incubate under Optimal Conditions (Temperature, Stirring) Enzyme->Reaction Monitoring 4. Monitor Reaction Progress (optional) (GC/HPLC) Reaction->Monitoring Separation 5. Separate Enzyme from Product Monitoring->Separation Purification 6. Purify TAG Product (e.g., Molecular Distillation) Separation->Purification Analysis 7. Analyze Final Product (HPLC-ELSD, GC-FID) Purification->Analysis End End: Quantified TAG Yield & Purity Analysis->End

Caption: General experimental workflow for triacylglycerol synthesis and analysis.

References

Technical Support Center: Purification of Unsaturated Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of unsaturated triacylglycerols (TAGs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying unsaturated triacylglycerols?

The main difficulties in purifying unsaturated TAGs stem from their inherent chemical properties. Their susceptibility to oxidation requires careful handling to prevent degradation. Additionally, the presence of numerous positional and geometric isomers in natural samples makes achieving high purity a significant challenge. Separating TAGs with the same number of double bonds but different fatty acid compositions or positional arrangements (regioisomers) is particularly complex.[1][2][3][4]

Q2: Which chromatographic techniques are most effective for separating unsaturated TAGs?

Several chromatographic methods are employed, each with its own advantages and disadvantages:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase (RP-HPLC) and silver ion HPLC (Ag-HPLC), is a powerful tool for separating complex mixtures of TAGs.[4] RP-HPLC separates based on hydrophobicity, while Ag-HPLC separates based on the number, geometry, and position of double bonds.

  • Gas Chromatography (GC): High-temperature GC can be used for TAG analysis, often after transesterification to fatty acid methyl esters (FAMEs) to increase volatility.[5]

  • Thin-Layer Chromatography (TLC): TLC, especially silver ion TLC (Ag-TLC), is a valuable technique for analytical and small-scale preparative separations based on the degree of unsaturation.[2][6]

Q3: How can I prevent the isomerization of double bonds during purification?

Isomerization of cis double bonds to their more stable trans form can be a significant issue, particularly when samples are exposed to heat or certain chemical conditions. To minimize this:

  • Avoid high temperatures: Use lower temperatures during sample preparation and analysis whenever possible.

  • Use appropriate solvents: Be cautious with solvents and reagents that can promote isomerization. For instance, sulfur-containing compounds in some vegetable samples can promote heat-induced trans-isomerization.[7]

  • Work under an inert atmosphere: Minimizing exposure to oxygen by working under nitrogen or argon can reduce oxidative stress that may lead to isomerization.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

This section provides solutions to common issues encountered during the HPLC analysis of unsaturated TAGs.

Issue 1: Poor Peak Resolution or Co-elution

Potential Cause Solution
Inadequate Mobile Phase Composition Optimize the solvent gradient. For RP-HPLC, acetonitrile/acetone or acetonitrile/methyl-tert-butyl ether (MTBE) gradients are common.[5] Using non-linear or step-wise gradients can significantly improve separation.[5]
Incorrect Column Selection For separating TAGs based on unsaturation, a silver ion (Ag-HPLC) column is often necessary. For separation by chain length and degree of unsaturation, a C18 reversed-phase column is a good choice.[5]
Suboptimal Column Temperature In RP-HPLC, increasing temperature generally decreases retention time but may reduce selectivity.[5] Conversely, in Ag-HPLC, higher temperatures can sometimes increase retention.[5] Experiment with different temperatures to find the optimal balance.
Flow Rate Too High Lowering the flow rate can increase peak resolution, although it will also increase the analysis time.[8]
Improper Injection Solvent The sample should ideally be dissolved in the mobile phase. Avoid using hexane as an injection solvent in RP-HPLC as it can cause peak distortion.[9]

Issue 2: Peak Tailing or Fronting

Potential Cause Solution
Column Overload Reduce the sample concentration or injection volume.[10]
Column Degradation The stationary phase can degrade over time, especially at high temperatures or extreme pH, leading to active sites that cause tailing.[5][11] Consider replacing the column.
Chemical Interactions For basic analytes, interactions with acidic silanol groups on the silica support can cause tailing. Using an end-capped column or adding a competing base to the mobile phase can help.[11]
Void in the Column A void at the head of the column can cause peak distortion. This can result from pressure shocks or degradation of the packing material.[11]

Troubleshooting Workflow for Poor HPLC Peak Resolution

G start Poor Peak Resolution check_mobile_phase 1. Check Mobile Phase - Optimize gradient - Check solvent purity start->check_mobile_phase check_column 2. Evaluate Column - Correct stationary phase? - Column degradation? check_mobile_phase->check_column If no improvement solution Resolution Improved check_mobile_phase->solution If improved check_temp 3. Adjust Temperature - Optimize for selectivity check_column->check_temp If no improvement check_column->solution If improved check_flow 4. Modify Flow Rate - Decrease for better resolution check_temp->check_flow If no improvement check_temp->solution If improved check_injection 5. Verify Injection - Solvent compatibility? - Overloading? check_flow->check_injection If no improvement check_flow->solution If improved check_injection->solution If improved G start Start: Sample containing unsaturated TAGs prep_plate 1. Prepare AgNO3-impregnated TLC Plate start->prep_plate apply_sample 2. Apply Sample to Plate prep_plate->apply_sample develop_plate 3. Develop Plate in Mobile Phase apply_sample->develop_plate visualize 4. Visualize Separated TAG Fractions develop_plate->visualize scrape_collect 5. Scrape and Elute Desired Fraction visualize->scrape_collect end Purified Unsaturated TAG Fraction scrape_collect->end G start Start: Lipid Extract condition 1. Condition SPE Cartridge (e.g., with Hexane) start->condition load 2. Load Sample condition->load wash 3. Wash to Elute TAGs (Collect this fraction) load->wash elute_impurities 4. Elute Polar Impurities (Discard or collect separately) wash->elute_impurities evaporate 5. Evaporate Solvent from Collected TAG Fraction wash->evaporate Collected Fraction end Purified TAGs evaporate->end

References

"stability and storage conditions for Tri-10(Z)-Undecenoin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of Tri-10(Z)-Undecenoin, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Stability and Storage Conditions

Tri-10(Z)-Undecenoin is an unsaturated triglyceride, and its stability is primarily influenced by its susceptibility to oxidation and hydrolysis. Proper storage and handling are crucial to maintain its integrity and ensure reliable experimental outcomes.

Quantitative Data on Storage Conditions
ParameterRecommended ConditionRationaleExpected Outcome
Temperature Freezer (-20°C to -18°C)Minimizes molecular motion, significantly slowing down oxidative and hydrolytic degradation rates.[1][2][3][4][5]Preserves the chemical integrity of the compound for long-term storage.
Refrigerator (4°C)Offers short-term stability, but degradation, particularly oxidation, will occur at a faster rate than in a freezer.[1][2]Suitable for temporary storage of working solutions.
Room Temperature (~25°C)Not recommended for storage due to accelerated degradation.[6]Significant degradation can be expected over short periods.
Form In a suitable organic solvent (e.g., chloroform, ethanol)Reduces exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.Enhances stability compared to neat oil.
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and other contaminants that can occur with plastic containers.Maintains the purity of the compound.
Atmosphere Inert gas (e.g., argon, nitrogen) overlayDisplaces oxygen, a key reactant in the oxidation process.Provides an additional layer of protection against oxidative degradation.
Light Exposure Store in the dark (amber vials or in a light-blocking container)Light, particularly UV light, can initiate and accelerate oxidative chain reactions.Prevents photo-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for Tri-10(Z)-Undecenoin?

A1: As an unsaturated triglyceride, the primary degradation pathways for Tri-10(Z)-Undecenoin are oxidation and hydrolysis. The double bonds in the undecenoic acid chains are particularly susceptible to attack by oxygen, leading to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products (aldehydes, ketones, etc.). Hydrolysis of the ester linkages will yield free fatty acids and glycerol.

Q2: I left my sample of Tri-10(Z)-Undecenoin on the benchtop overnight. Is it still usable?

A2: It is not recommended to use a sample that has been left at room temperature for an extended period. Exposure to light, oxygen, and ambient temperature will accelerate degradation. The extent of degradation will depend on the specific conditions. It is advisable to perform a quality control check, such as a peroxide value or TBARS assay, to assess the level of oxidation before use.

Q3: Can I store Tri-10(Z)-Undecenoin in a plastic tube to avoid glass breakage?

A3: Storing Tri-10(Z)-Undecenoin, especially when dissolved in an organic solvent, in plastic containers is strongly discouraged. Plasticizers and other chemicals can leach from the plastic into the solution, contaminating your sample and potentially interfering with your experiments. Always use glass vials with Teflon-lined caps for storage.

Q4: How many times can I freeze and thaw my Tri-10(Z)-Undecenoin solution?

A4: While there is no definitive number, it is best to minimize freeze-thaw cycles. Each cycle can introduce moisture and oxygen into the sample, promoting degradation. For frequent use, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated warming and cooling of the entire batch.

Q5: My Tri-10(Z)-Undecenoin solution has a slight yellow color and a faint odor. What does this indicate?

A5: A change in color to yellow and the development of a rancid odor are classic signs of lipid oxidation. This indicates that the compound has started to degrade. The use of such a sample may lead to inaccurate and unreliable experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of Tri-10(Z)-Undecenoin.

Troubleshooting Steps:

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis compound Tri-10(Z)-Undecenoin oxidation Initiation (Light, Heat, Metal Ions) compound->oxidation hydrolysis Moisture, Enzymes (Lipases) compound->hydrolysis hydroperoxides Primary Oxidation Products (Hydroperoxides) oxidation->hydroperoxides secondary_products Secondary Oxidation Products (Aldehydes, Ketones, etc.) hydroperoxides->secondary_products products Glycerol + Free Fatty Acids hydrolysis->products

References

"solubility of 1,2,3-Tri-10(Z)-undecenoyl glycerol in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the solubility of 1,2,3-Tri-10(Z)-undecenoyl glycerol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the solubility of this compound.

Q1: What is the expected solubility of this compound in common organic solvents?

A1: Quantitative solubility data for this specific triglyceride is not extensively published. However, based on its chemical structure—a nonpolar lipid—it is expected to follow the "like dissolves like" principle.[1] It is largely insoluble in water but should be soluble in nonpolar organic solvents.[2][3] Its constituent fatty acid, 10-undecenoic acid, is soluble in solvents like alcohol, chloroform, diethyl ether, and benzene.[4][5][6] A product datasheet notes that this compound is slightly soluble in chloroform.[7]

Q2: I am having difficulty dissolving the compound in my chosen solvent. What steps can I take?

A2: If you are experiencing poor solubility, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the mixture can significantly increase the solubility of triglycerides.[1][8] Use a water bath for controlled heating and ensure your solvent is not volatile at the chosen temperature.

  • Agitation/Vortexing: Ensure the mixture is being adequately agitated. Use a vortex mixer or sonicator to increase the interaction between the solvent and the solute.

  • Solvent Polarity: The solubility of triglycerides generally decreases as the polarity of the solvent increases.[8][9] If you are using a moderately polar solvent like ethanol or acetone, you may have better success with a nonpolar solvent such as hexane, diethyl ether, or chloroform.[2][8]

  • Check for Impurities: Ensure both your compound and solvent are pure. The presence of water, even in small amounts, can affect solubility in nonpolar organic solvents.[10]

Q3: My solution appears cloudy or has formed an emulsion. What does this indicate?

A3: Cloudiness or the formation of an emulsion typically indicates partial solubility or the presence of immiscible components, such as water contamination.[8][11] Heating the solution may resolve the cloudiness.[11] If the problem persists, consider using a different, more nonpolar solvent or ensuring all components are anhydrous.

Q4: Which solvent should I start with for dissolving this compound?

A4: A good starting point would be a nonpolar solvent in which general lipids are known to be soluble. Chloroform, diethyl ether, hexane, or benzene are excellent initial choices.[2] While triglycerides can be poorly soluble in ethanol and methanol at room temperature, solubility often improves with heat.

Solubility Data Overview

The following table summarizes the expected qualitative solubility of this compound based on the general behavior of triglycerides and the properties of its constituent fatty acid.

Solvent CategoryExample SolventsExpected SolubilityRationale & References
Nonpolar Aprotic Hexane, Benzene, TolueneHighTriglycerides are highly soluble in nonpolar organic solvents.[1][2]
Halogenated Chloroform, DichloromethaneHighLipids are generally soluble in halogenated solvents.[2][12] Specifically noted as slightly soluble in chloroform.[7]
Ethers Diethyl EtherHighA common nonpolar solvent for lipids.[2]
Polar Aprotic Acetone, Ethyl AcetateModerate to LowSolubility of triglycerides decreases with increased solvent polarity.[9]
Polar Protic Ethanol, MethanolLow (at room temp)Triglycerides are poorly soluble in short-chain alcohols at room temperature, but solubility increases with heat.[8]
Highly Polar WaterInsolubleAs a lipid, it is hydrophobic and insoluble in water.[2][12][13]

Note: This data is qualitative. For precise quantitative measurements, experimental determination is required.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This method allows for a quick assessment of solubility in various solvents.

  • Preparation: Dispense 1-2 mg of this compound into several clean, dry test tubes.

  • Solvent Addition: Add 1 mL of the first test solvent to the corresponding tube.

  • Agitation: Vigorously shake or vortex the tube for 30 seconds.

  • Observation: Observe the solution against a light source. Note if the compound has completely dissolved, is partially soluble (cloudy), or is insoluble.[12][14]

  • Heating (Optional): If the compound is not fully soluble, gently heat the test tube in a warm water bath to observe if solubility increases.[11]

  • Repeat: Repeat steps 2-5 for each solvent to be tested.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a method to determine the concentration of a saturated solution.

  • Create a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to stand, letting the undissolved solute settle. For finer suspensions, centrifugation may be necessary.

  • Sample Collection: Carefully extract a known volume of the clear supernatant without disturbing the undissolved solid.

  • Solvent Evaporation: Place the collected supernatant in a pre-weighed container and evaporate the solvent completely using a rotary evaporator or a gentle stream of nitrogen.

  • Mass Determination: Once the solvent is fully removed, weigh the container with the dried lipid residue.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of lipid residue) / (Volume of supernatant collected)[15]

Diagrams

Below are diagrams illustrating key workflows and concepts.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_solvent Is the solvent nonpolar? (e.g., Hexane, Chloroform) start->check_solvent try_nonpolar Switch to a nonpolar solvent check_solvent->try_nonpolar No heat Apply gentle heat (e.g., 40-50°C water bath) check_solvent->heat Yes try_nonpolar->heat agitate Increase agitation (Vortex or Sonicate) heat->agitate No success Success: Compound Dissolved heat->success Yes check_purity Check for water/impurities in solvent and compound agitate->check_purity No agitate->success Yes fail Issue persists: Consider experimental determination of best solvent check_purity->fail

Caption: A logical workflow for troubleshooting solubility issues.

G cluster_1 Experimental Workflow for Quantitative Solubility A 1. Add excess solute to known volume of solvent B 2. Equilibrate mixture (e.g., 24h with agitation) A->B C 3. Separate solid and liquid phases (Settle or Centrifuge) B->C D 4. Collect known volume of clear supernatant C->D E 5. Evaporate solvent from supernatant D->E F 6. Weigh the remaining lipid residue E->F G 7. Calculate Solubility (mass/volume) F->G

Caption: Workflow for quantitative solubility determination.

References

"preventing isomerization during synthesis of Z-unsaturated lipids"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Z-Unsaturated Lipids

Welcome to the technical support center for the synthesis of Z-unsaturated lipids. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to preventing isomerization during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing Z-unsaturated lipids?

The main challenge in synthesizing Z-unsaturated lipids is preventing their isomerization to the more thermodynamically stable E-isomer.[1] Z-selective reactions are often more difficult and less developed than their E-selective counterparts.[1] Isomerization can occur during the reaction itself, the workup process, or subsequent purification steps, often triggered by factors like heat, light, or exposure to acidic or basic conditions.[2]

Q2: Which olefination reactions are most effective for synthesizing Z-unsaturated lipids?

Several olefination reactions can be optimized for Z-selectivity. The most common methods include:

  • Wittig Reaction: Using non-stabilized ylides under salt-free conditions typically favors the formation of Z-alkenes.[3][4]

  • Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification): This is a highly reliable method that employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) to achieve excellent Z-selectivity.[5][6][7]

  • Julia-Kocienski Olefination: Recent modifications using N-sulfonylimines have shown a remarkable shift in selectivity, favoring the Z-isomer.[8]

Q3: How can I improve the Z-selectivity of my Wittig reaction?

To enhance the Z:E ratio in a Wittig reaction, consider the following optimizations:

  • Ylide Choice: Use non-stabilized ylides (e.g., derived from alkylphosphonium salts), as stabilized ylides tend to produce E-alkenes.[4]

  • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity. Preparing the ylide with sodium or potassium bases like NaHMDS (sodium hexamethyldisilazide) or KHMDS (potassium hexamethyldisilazide) is recommended.[3]

  • Low Temperature: Performing the reaction at low temperatures, such as -78 °C, helps to trap the kinetic cis-oxaphosphetane intermediate, which leads to the Z-product.[3]

  • Solvent Choice: Polar aprotic solvents like THF or DME are generally preferred for this reaction.[3]

Q4: My Horner-Wadsworth-Emmons (HWE) reaction is yielding the E-isomer. How can I make it Z-selective?

The standard HWE reaction is known to favor the E-alkene.[1][6] To achieve high Z-selectivity, you must use the Still-Gennari modification . This involves two key changes:

  • Phosphonate Reagent: Use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[6][7] These groups accelerate the elimination of the oxaphosphetane intermediate, favoring the Z-alkene.[5]

  • Reaction Conditions: Employ strongly dissociating conditions, such as using KHMDS as the base in the presence of 18-crown-6 in THF.[6][9] These conditions are designed to prevent cation chelation and promote the kinetic reaction pathway leading to the Z-isomer.[9]

Q5: How can I minimize isomerization during the workup and purification stages?

Isomerization is a significant risk after the reaction is complete. To minimize this:

  • Control pH: Avoid extreme pH conditions during aqueous extraction. Use buffered solutions or mild quenching agents like saturated aqueous NH₄Cl.[2]

  • Low Temperature: Keep the sample cold during all procedures, including solvent evaporation using a rotary evaporator at low temperatures.[2]

  • Protect from Light: Use amber glassware or cover your flasks with aluminum foil to prevent photoisomerization.[2]

  • Purification Method: For chromatographic separation of Z/E isomers, consider silver nitrate-impregnated silica gel chromatography, as the silver ions interact differently with the cis and trans double bonds.[10] Alternatively, preparative HPLC with C18 phases can be effective, sometimes requiring optimization of pH and solvent composition.[11]

Q6: What are the best analytical techniques to accurately determine the Z/E ratio of my product?

Several techniques can be used to quantify the isomeric ratio of your lipid product:

  • Gas Chromatography (GC): Often used for fatty acid methyl esters (FAMEs), providing good separation of isomers.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can separate Z/E isomers, especially when coupled with mass spectrometry (LC-MS).[12] Silver ion HPLC (Ag-HPLC) is particularly powerful for this purpose.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a valuable tool. The coupling constants (J-values) for vinylic protons are typically different for Z-isomers (~10-12 Hz) and E-isomers (~15-18 Hz).

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of Z-unsaturated lipids.

Problem 1: Low Z:E Ratio in a Wittig Reaction

If your Wittig reaction is producing an insufficient ratio of the desired Z-isomer, consult the following guide.

Troubleshooting Workflow: Low Z-Selectivity in Wittig Reactions

G cluster_ylide Ylide Troubleshooting cluster_base Base/Salt Troubleshooting cluster_temp Temperature Control cluster_solvent Solvent Optimization start Low Z:E Ratio Observed check_ylide 1. Check Ylide Type start->check_ylide ylide_stabilized Is the ylide stabilized (e.g., by C=O, CN)? check_ylide->ylide_stabilized check_base 2. Evaluate Base and Cation base_lithium Are you using an organolithium base (e.g., n-BuLi)? check_base->base_lithium check_temp 3. Review Reaction Temperature temp_high Is the reaction run above -40 °C? check_temp->temp_high check_solvent 4. Assess Solvent System solvent_nonpolar Is a non-polar solvent (e.g., toluene) being used? check_solvent->solvent_nonpolar solution High Z:E Ratio Achieved ylide_stabilized->check_base  No ylide_sol_1 Switch to a non-stabilized ylide (e.g., alkylphosphonium salt). ylide_stabilized->ylide_sol_1  Yes ylide_sol_1->check_base base_lithium->check_temp  No base_sol_1 Switch to a sodium or potassium base (NaHMDS, KHMDS) to create 'salt-free' conditions. base_lithium->base_sol_1  Yes base_sol_1->check_temp temp_high->check_solvent  No temp_sol_1 Maintain temperature at -78 °C during ylide formation and aldehyde addition. temp_high->temp_sol_1  Yes temp_sol_1->check_solvent solvent_nonpolar->solution  No solvent_sol_1 Switch to a polar aprotic solvent like THF or DME. solvent_nonpolar->solvent_sol_1  Yes solvent_sol_1->solution

Troubleshooting workflow for low Z-selectivity in Wittig reactions.
Data on Reaction Condition Effects

The choice of reaction parameters significantly impacts stereoselectivity. The tables below summarize data from various studies.

Table 1: Effect of Base and Temperature on Z-Selectivity in HWE Olefination

Entry Phosphonate Reagent Aldehyde Base Temperature (°C) Z:E Ratio Yield (%) Reference
1 Diethyl(cyanomethyl)phosphonate Benzaldehyde t-BuOK -20 81:19 62 [1]
2 Diethyl(cyanomethyl)phosphonate Benzaldehyde t-BuOK -78 (est.) 92:8 80 [1]
3 Diethyl(cyanomethyl)phosphonate Benzaldehyde K₂CO₃ RT Traces of Z N/A [1]

| 4 | Diethyl(cyanomethyl)phosphonate | Benzaldehyde | Triton-B | RT | 14:86 | N/A |[1] |

Table 2: Comparison of Z-Selective HWE Reagents

Entry Phosphonate Reagent Aldehyde Base Z:E Ratio Yield (%) Reference
1 Bis(2,2,2-trifluoroethyl) (1e) Benzaldehyde NaH 74:26 >98 [1]
2 Modified Reagent (1b) Benzaldehyde NaH 97:3 >98 [1]
3 Bis(2,2,2-trifluoroethyl) (1e) Octanal NaH 78:22 >98 [1]

| 4 | Modified Reagent (1b) | Octanal | NaH | 88:12 | 87 |[1] |

Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction Using a Non-Stabilized Ylide

This protocol describes the synthesis of a Z-alkene from an aldehyde using a non-stabilized ylide under salt-free conditions to maximize Z-selectivity.

Workflow Diagram: Z-Selective Wittig Reaction

G start Start step1 1. Suspend alkyltriphenylphosphonium salt in dry THF under N₂. start->step1 step2 2. Cool suspension to -78 °C. step1->step2 step3 3. Add NaHMDS or KHMDS dropwise. Stir for 1 hour to form ylide. step2->step3 step4 4. Add aldehyde solution in dry THF dropwise at -78 °C. step3->step4 step5 5. Stir at -78 °C for 4 hours. step4->step5 step6 6. Quench with saturated aq. NH₄Cl. step5->step6 step7 7. Warm to RT, extract with diethyl ether. step6->step7 step8 8. Wash, dry, and concentrate organic layers. step7->step8 end 9. Purify by column chromatography. step8->end

Experimental workflow for a Z-selective Wittig reaction.

Methodology:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) (1.05 equivalents, as a 1 M solution in THF) dropwise via syringe.

  • Stir the resulting orange-red mixture at -78 °C for 1 hour.

  • Olefination: Dissolve the aldehyde (1.0 equivalent) in a small volume of anhydrous THF. Add this solution dropwise to the ylide suspension at -78 °C.[3]

  • Stir the reaction mixture at -78 °C for 4 hours, monitoring progress by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the Z-alkene.

Protocol 2: Still-Gennari Modification of the HWE Reaction

This protocol details the use of an electron-deficient phosphonate to achieve high Z-selectivity in an HWE reaction.

Reaction Mechanism: Still-Gennari Olefination

G reagents Reagents: - Still-Gennari Phosphonate (EWG)₂POCH₂R' - Aldehyde RCHO - KHMDS / 18-Crown-6 - THF, -78 °C step1 Deprotonation of Phosphonate reagents->step1 step2 Nucleophilic Addition to Aldehyde (Rate-Determining Step) step1->step2 step3 Formation of syn-Adduct (Kinetic Control) step2->step3 step4 Rapid, Irreversible Elimination from cis-Oxaphosphetane step3->step4 product Z-Alkene Product step4->product

Key mechanistic steps of the Still-Gennari reaction.

Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.[7]

  • Cool the solution to -78 °C.

  • Anion Formation: Add potassium hexamethyldisilazide (KHMDS) (1.2 equivalents, as a solution in THF or toluene) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.[7]

  • Reaction: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the phosphonate anion solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.[7]

  • Allow the mixture to warm to room temperature.

  • Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the Z-alkene.[7]

References

Technical Support Center: Analysis of Triacylglycerol Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of byproducts in triacylglycerol reactions using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of triacylglycerol reaction mixtures.

Issue 1: No peaks or very weak peaks are observed in the chromatogram.

  • Question: I've injected my sample, but I'm not seeing any peaks, or the peaks are much smaller than expected. What could be the problem?

  • Answer: This issue can stem from several sources, ranging from sample preparation to instrument settings.

    • Sample Introduction:

      • Verify that the sample vial is correctly positioned in the autosampler and that the injection volume is adequate.

      • Ensure the syringe is properly installed, is drawing sample, and is not clogged.

      • Check for leaks in the inlet, including the septum and liner.[1]

    • Column and Flow Path:

      • Confirm that there is carrier gas flow through the column. You can do this by checking the head pressure or carefully disconnecting the column from the detector to measure flow.

      • The column itself could be broken or plugged.[1]

    • Detector:

      • Ensure the detector is turned on and that all necessary gases (e.g., for FID or in the case of MS, the vacuum system) are active and at the correct flow rates.[1]

      • For MS, check the status of the filament.[1]

    • Derivatization:

      • If derivatization (e.g., to form Fatty Acid Methyl Esters - FAMEs) is part of your protocol, incomplete or failed derivatization can lead to non-volatile analytes that will not traverse the GC column.[2]

Issue 2: Poor peak shape, including tailing or fronting.

  • Question: My chromatographic peaks are broad and asymmetrical. How can I improve the peak shape?

  • Answer: Poor peak shape is often indicative of issues with the sample, the GC system, or the analytical method.

    • Incomplete Derivatization: For analyses requiring derivatization, the presence of underivatized polar compounds, such as free fatty acids, can lead to peak tailing.[2] Ensure your derivatization reaction goes to completion.

    • Column Issues:

      • The column may be contaminated or degraded. Consider baking the column according to the manufacturer's instructions or trimming the first few centimeters from the inlet side.

      • The choice of column is critical. For FAME analysis, highly polar cyanopolysiloxane stationary phases are often used to achieve good separation.[3]

    • Inlet Problems: Active sites in the inlet liner can cause tailing of polar analytes. Using a deactivated liner can mitigate this.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

Issue 3: Co-elution of peaks, making identification and quantification difficult.

  • Question: I have peaks that are not fully separated, and I suspect multiple compounds are eluting at the same time. What can I do to resolve them?

  • Answer: Co-elution is a common challenge, especially in complex lipid mixtures.[4][5]

    • Method Optimization:

      • Temperature Program: A slower temperature ramp rate can increase the interaction time of analytes with the stationary phase, often improving resolution.[2]

      • Carrier Gas: Switching to hydrogen as the carrier gas can allow for faster analysis while maintaining good resolution.[2]

    • Column Selection: If method optimization is insufficient, a different GC column with a different selectivity may be necessary. A longer column or one with a smaller internal diameter can also increase efficiency and improve separation.[2]

    • Mass Spectrometry Deconvolution: Even with chromatographic co-elution, if the compounds have different mass fragmentation patterns, you can use extracted ion chromatograms (EICs) to identify and quantify them individually.[2][4] Software deconvolution algorithms can also help separate precursor and fragment ions based on slight retention time differences.[4]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Question: Do I need to derivatize my triacylglycerol sample before GC-MS analysis?

  • Answer: Direct analysis of intact triacylglycerols by GC-MS is challenging due to their low volatility and high molecular weight.[6][7] The most common approach is to first convert the triacylglycerols into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification.[8][9] However, some methods using specialized high-temperature columns can analyze intact triacylglycerols.[10]

  • Question: What are common byproducts or artifacts from sample preparation?

  • Answer: The sample preparation process itself can introduce interfering compounds.

    • Incomplete Transesterification: This can leave behind mono- and diacylglycerols, which may appear in your chromatogram.

    • Side Reactions: The reagents used for derivatization can sometimes lead to side reactions, creating unexpected byproducts.

    • Contamination: Solvents, glassware, and other lab equipment can introduce contaminants. Always run a blank sample to identify these potential interferences.

Data Interpretation

  • Question: How do I identify byproducts from the mass spectra?

  • Answer: Electron Ionization (EI) GC-MS generates extensive fragmentation of fatty acids, which can be useful for structural analysis.[3]

    • FAMEs: Look for characteristic fragment ions. The molecular ion peak (M+) is often visible.

    • Intact Triacylglycerols: The mass spectra of intact TAGs can be complex. You may see fragment ions corresponding to the loss of one of the fatty acyl chains ([M-RCOO]+).[11][12] The relative abundance of these fragment ions can sometimes provide information about the position of the fatty acids on the glycerol backbone.[10][13]

    • Library Matching: Use a mass spectral library (e.g., NIST, Wiley) to help identify unknown peaks. However, always critically evaluate the match quality and consider the chemical context of your reaction.

  • Question: What are some common fragment ions I should look for when analyzing triacylglycerol derivatives?

  • Answer: When analyzing FAMEs, you will typically see the molecular ion (M+) and characteristic fragments. For intact triacylglycerols, especially with softer ionization techniques, you may observe adducts and neutral losses.

Quantitative Data Summary

The following table summarizes common ions observed in the mass spectrometric analysis of triacylglycerols and their derivatives.

Analyte TypeIonization ModeCommon Ions and Fragments (m/z)Significance
Fatty Acid Methyl Esters (FAMEs)Electron Ionization (EI)M+ (Molecular Ion)Indicates the molecular weight of the FAME.
[M-31]+Loss of a methoxy group (-OCH3).
74McLafferty rearrangement fragment for saturated FAMEs.
Intact Triacylglycerols (TAGs)APCI / ESI[M+H]+, [M+Na]+, [M+NH4]+Adduct ions that help determine the molecular weight.[12]
[M-RCOOH]+Loss of a fatty acid chain, forming a diacylglycerol-like fragment.[12]
Trimethylsilyl (TMS) DerivativesElectron Ionization (EI)[M-15]+Loss of a methyl group from the TMS group, useful for determining molecular mass.[14]

Experimental Protocols

Protocol 1: Transesterification of Triacylglycerols to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol is a general guideline for the preparation of FAMEs from a lipid sample.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the triacylglycerol-containing sample into a screw-cap glass tube.

  • Transesterification Reaction:

    • Add 2 mL of a 0.5 M solution of potassium hydroxide (KOH) in methanol.[15][16]

    • Cap the tube tightly and vortex vigorously for 2 minutes.

    • Heat the mixture at 60°C for 30 minutes in a water bath or heating block.

  • Extraction:

    • Allow the sample to cool to room temperature.

    • Add 2 mL of n-hexane and 2 mL of deionized water.

    • Vortex for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

  • Sample Collection:

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.

    • The sample can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: Inject 1 µL of the hexane solution into the GC-MS system.

Visualizations

Caption: Workflow for GC-MS analysis of triacylglycerol byproducts.

troubleshooting_guide start Problem: Co-eluting Peaks check_ms Are mass spectra different across the peak? start->check_ms eic Use Extracted Ion Chromatograms (EIC) for quantification. check_ms->eic Yes optimize_method Optimize GC Method check_ms->optimize_method No temp_ramp Decrease temperature ramp rate. optimize_method->temp_ramp change_column Change GC column (different phase or dimensions). optimize_method->change_column carrier_gas Switch carrier gas (e.g., to Hydrogen). optimize_method->carrier_gas resolved Peaks Resolved temp_ramp->resolved change_column->resolved carrier_gas->resolved

Caption: Troubleshooting decision tree for co-elution issues.

References

Technical Support Center: Purification of Acylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of mono- and diacylglycerol impurities from experimental preparations.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing mono- and diacylglycerol impurities?

A1: The most common and effective methods include molecular (short-path) distillation, column chromatography, solvent extraction, and enzymatic processes.[1][2][3][4] Molecular distillation is ideal for separating heat-sensitive compounds and can achieve high purity.[1] Column chromatography separates molecules based on their polarity using a solid stationary phase and a liquid mobile phase.[3] Solvent extraction leverages differences in solubility, often combined with crystallization for enhanced separation.[2] Enzymatic methods can selectively convert acylglycerols to facilitate their removal.[4][5]

Q2: Which purification technique is best suited for heat-sensitive compounds?

A2: Short-path distillation is the preferred method for compounds that are unstable at high temperatures.[6] This technique is performed under reduced pressure, which significantly lowers the boiling point of the compounds. The short distance the distillate travels before condensation minimizes the risk of thermal degradation.[6]

Q3: How can I achieve monoacylglycerol purity greater than 90%?

A3: High-purity monoacylglycerols (>90%) are typically obtained using molecular or short-path distillation.[1][7][8] This process effectively separates monoacylglycerols from the less volatile di- and triglycerides.[9] Following an optimized enzymatic reaction with a subsequent two-stage distillation process has also been shown to yield a distillate with 91% purity and an overall recovery of 94%.[10]

Q4: Are there effective alternatives to distillation for separating acylglycerols?

A4: Yes, several non-distillation methods are available. Adsorptive column chromatography using zeolites as the adsorbent can effectively separate monoglycerides from di- and triglycerides.[11] Another method is solvent extraction coupled with crystallization; at low temperatures, mono- and diacylglycerols will crystallize while triglycerides remain soluble in a solvent like hexane, allowing for separation by filtration.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your purification experiments.

Chromatography (TLC & Column)

Q1: My lipid spots are overlapping or poorly separated on my chromatography plate/column. What's wrong?

A1: Poor separation is a common issue that can stem from several factors. A primary cause is overloading the sample onto the stationary phase (e.g., silica gel), which leads to broad, overlapping bands.[12] Another likely cause is using a solvent system (mobile phase) with a polarity that is too high, causing nonpolar lipids to travel together with the solvent front.[12] Conversely, if the solvent polarity is too low, lipids may not move from the origin.

Q2: What causes streaking of lipid spots up the TLC plate?

A2: Streaking can be attributed to several factors. The sample may be too concentrated, overloading the silica as it moves up the plate.[12] If the sample contains acidic or basic compounds, they can interact with the silica gel, causing tailing or streaking.[12] Applying the sample as a large initial spot or impurities within the sample can also contribute to this issue.

Q3: The Retention Factor (Rf) values for my standards are inconsistent between experiments. Why?

A3: Inconsistent Rf values often point to environmental or procedural variations. An improperly sealed chromatography chamber allows the solvent to evaporate, which alters the polarity of the mobile phase and affects lipid migration.[12] The chamber must be fully saturated with solvent vapors for reproducible results.[12] Variations in the thickness of the silica layer, as well as changes in ambient temperature and humidity, can also impact Rf values.

Solvent Extraction & Sample Preparation

Q1: An emulsion has formed during my liquid-liquid extraction. How can I resolve this?

A1: Emulsion formation is a frequent problem, especially with samples high in surfactant-like compounds such as phospholipids or free fatty acids.[13] To prevent this, gently swirl the separatory funnel instead of shaking it vigorously.[13] If an emulsion has already formed, it can often be broken by adding a brine (salt water) solution, which increases the ionic strength of the aqueous layer and forces separation—a technique known as "salting out".[13] Other methods include centrifugation or using phase separation filter papers.[13]

Q2: After drying my lipid extract, a white precipitate forms that won't redissolve. What is it and what can I do?

A2: This issue often indicates that non-lipid materials, such as proteins or salts, have been co-extracted into the organic phase.[14] When the solvent is evaporated, these contaminants precipitate out and are typically insoluble in nonpolar solvents like chloroform. To resolve this, you can attempt to remove the insoluble material by centrifugation or filtration before proceeding.[14] To prevent this, ensure a clean separation of the aqueous and organic layers during the initial extraction.

Q3: I'm experiencing significant sample loss during purification on a silica column. How can I improve recovery?

A3: Substantial sample loss, sometimes as high as 95%, can occur if your target compounds adsorb irreversibly to the stationary phase, such as silica gel.[15] This is particularly problematic with fragile protein-lipid complexes. To mitigate this, consider using a different stationary phase or modifying the buffer conditions. Trying a gravity-flow column instead of a batch method may also help reduce contact time and subsequent loss.[15]

Data Presentation: Comparison of Purification Methods

Table 1: Overview of Common Purification Techniques

TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Short-Path Distillation Separation based on volatility under reduced pressure.>90% for Monoacylglycerols[1][7]Ideal for heat-sensitive compounds; high purity.[6]Requires specialized equipment; high energy consumption.[8]
Column Chromatography Separation based on polarity and interaction with stationary/mobile phases.Variable, depends on setup.Highly versatile; adaptable to different scales.Can be time-consuming; potential for sample loss on the column.[15]
Solvent Extraction Separation based on differential solubility in immiscible liquids.Purity can be enhanced with crystallization.Simple, low-cost setup.Emulsion formation is a common issue; may require further purification.[2][13]
Enzymatic Methods Use of lipases to selectively modify or synthesize acylglycerols.Can be high when combined with other methods (e.g., 91% with distillation).High specificity; mild reaction conditions.[8]Enzymes can be costly; reactions may require long incubation times.[16]
Creaming Demulsification Breaks the emulsion system to separate glycerol and other impurities.Can reduce glycerol from ~15% to <1%.[17]Efficient for glycerol removal; avoids high temperatures.[17]A newer technique, may not be suitable for all impurity types.

Table 2: Quantitative Results from Various Purification Studies

TechniqueInitial StateResultKey Experimental ConditionsReference
Short-Path Distillation Post-enzymatic reaction mixture91% MAG purity; 94% recoverySecond distillation at an optimized temperature of 155°C[10]
Creaming Demulsification Crude MDAG with 14.99% glycerol0.70% final glycerol contentUse of 5% CaCl2 solution[17]
Enzymatic Glycerolysis Olive oil and glycerol45.51% DAG contentNovozym 435 lipase, 50°C, 6 hours[16]
Solvent Extraction & Saponification Crude Mono/Diacylglycerol (MDAG)39.68% yield, 13.62% final FFA0.1N NaOH addition, ethanol/water ratio of 50:50[2]

Experimental Protocols

Protocol 1: Column Chromatography for Acylglycerol Separation

This protocol provides a general method for separating acylglycerols using silica gel chromatography.

  • Column Preparation:

    • Select a glass column appropriate for your sample size.

    • Create a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Let the excess solvent drain until it reaches the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude lipid extract in a minimal amount of the initial mobile phase solvent.

    • Carefully apply the sample to the top of the silica bed using a pipette.

    • Allow the sample to absorb completely into the silica.

  • Elution:

    • Begin elution with a nonpolar solvent like hexane to elute the least polar compounds first (e.g., triacylglycerols).

    • Gradually increase the solvent polarity by adding a more polar solvent (e.g., diethyl ether or ethyl acetate) to the mobile phase. This can be done in a stepwise or gradient fashion. Diacylglycerols will elute next, followed by the more polar monoacylglycerols.

    • A typical solvent system for separating neutral lipids is a mixture of hexane/diethyl ether/formic acid (65:35:0.04, by vol).[18]

  • Fraction Collection:

    • Collect the eluate in separate fractions using test tubes or vials.[3]

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing the lipid content.

  • Analysis:

    • Pool the fractions containing your purified compound of interest.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

Protocol 2: Short-Path Distillation of Monoacylglycerols

This protocol outlines the general steps for purifying monoacylglycerols from a crude mixture.

  • System Setup:

    • Assemble the short-path distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. The setup includes a heated flask, a short path head with a condenser, and a receiving flask.[6]

    • Connect the apparatus to a high-capacity vacuum pump.

  • Degassing:

    • Add the crude mono/diacylglycerol mixture to the distillation flask.

    • Apply a vacuum to the system at a low temperature to remove any dissolved gases or volatile impurities.

  • Distillation:

    • Begin heating the distillation flask slowly while maintaining a high vacuum (e.g., 0.001 mbar).[4]

    • The temperature required will depend on the specific compounds, but a typical range for monoacylglycerol distillation is 150-200°C.[4][9]

    • As the temperature rises, the more volatile monoacylglycerols will evaporate, travel the short distance to the condenser, and collect in the receiving flask as the distillate.

    • The less volatile di- and triglycerides will remain in the distillation flask as the residue.[9]

  • Collection and Storage:

    • Once the distillation is complete, allow the system to cool completely before releasing the vacuum.

    • Collect the purified monoacylglycerol distillate. Store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Visualizations

Purification_Workflow cluster_start Start: Crude Lipid Mixture cluster_methods Purification Methods cluster_analysis Analysis & Result start Crude Mixture (TAGs, DAGs, MAGs, FFAs) distillation Short-Path Distillation start->distillation Heat-sensitive High Purity Need chromatography Column Chromatography start->chromatography Lab-scale Versatility extraction Solvent Extraction + Crystallization start->extraction Low Cost Initial Cleanup analysis Purity Analysis (TLC, HPLC, GC) distillation->analysis chromatography->analysis extraction->analysis product Purified Acylglycerol analysis->product

Caption: General workflow for selecting a lipid purification method.

Chromatography_Troubleshooting cluster_streaking Streaking Spots cluster_overlap Overlapping Spots issue Poor Separation Issue s1 Is sample too concentrated? issue->s1 Streaking o1 Did you overload the column/plate? issue->o1 Overlap s1_yes Dilute Sample s1->s1_yes Yes s2 Is sample acidic/basic? s1->s2 No s2_yes Add modifier to mobile phase s2->s2_yes Yes o1_yes Reduce Sample Load o1->o1_yes Yes o2 Is mobile phase polarity correct? o1->o2 No o2_no Adjust Solvent Ratio o2->o2_no No

Caption: Troubleshooting logic for poor chromatographic separation.

Method_Decision_Tree q1 Is the compound heat-sensitive? q2 Is high purity (>90%) a critical requirement? q1->q2 No ans1 Short-Path Distillation q1->ans1 Yes q3 What is the scale of the experiment? q2->q3 No q2->ans1 Yes ans2 Column Chromatography q3->ans2 Lab Scale ans3 Solvent Extraction q3->ans3 Pilot / Large Scale (Initial Cleanup)

Caption: Decision tree for choosing a purification method.

References

Technical Support Center: Improving Resolution in Chromatographic Separation of Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you resolve common issues and enhance the resolution of your lipid separations.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your chromatographic experiments.

Issue: Poor Peak Resolution or Co-eluting Peaks

Q1: My lipid peaks are broad and poorly resolved. What are the common causes and how can I fix this?

A1: Broad peaks can significantly diminish the sensitivity and resolution of your lipid separation. Common causes and their solutions are outlined below:

  • High Injection Volume or Concentration: Injecting an excessive volume or a highly concentrated sample can overload the column, leading to peak broadening.[1]

    • Solution: Try reducing the injection volume or diluting your sample.[1]

  • Incompatible Injection Solvent: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase, it can cause distorted and broad peaks.[1]

    • Solution: Whenever feasible, dissolve your sample in the initial mobile phase.[1]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[1]

    • Solution: Use shorter tubing with a narrower internal diameter to connect the components of your HPLC system.[1]

  • Suboptimal Mobile Phase: The composition of your mobile phase is critical for achieving good separation.

    • Solution: Modify the polarity, composition, or pH of the mobile phase to alter the column's selectivity. For instance, for analytes with similar polarity, increasing the mobile phase's polarity might enhance separation.[2] Consider incorporating additives like ammonium formate or acetate (typically 5-10 mM) to improve peak shape.[1] A small amount of a weak acid like formic or acetic acid (around 0.1%) can also help by suppressing the ionization of silanol groups.[1]

  • Incorrect Flow Rate: The flow rate of the mobile phase influences the efficiency of the separation.

    • Solution: A lower flow rate may improve separation but will increase the retention time. It is necessary to find a balance between these factors.[2]

  • Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times and affect resolution.[3]

    • Solution: Use a column oven to maintain a stable temperature. Higher temperatures generally reduce retention time and can improve peak shape, but excessive heat can degrade the column.[2][3]

Q2: I am observing peak tailing in my chromatogram. What could be the reason and what are the solutions?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[4][5] It can affect one or all peaks in a chromatogram.

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with polar or basic analytes, causing tailing.[6][7]

    • Solution: Use an end-capped or polar-embedded column.[6] Adding mobile phase additives like triethylamine (TEA) can mask these active sites.[6] Adjusting the mobile phase to a lower pH (≤ 3) can also suppress silanol ionization.[5]

  • Column Overload: Injecting too much sample can lead to mass overload, causing all peaks to tail.[4]

    • Solution: Dilute the sample and re-inject.[4] Consider using a column with a higher loading capacity or a larger diameter.[4]

  • Column Contamination or Degradation: Buildup of matrix components on the column or a void in the packing material can cause tailing.[4][8]

    • Solution: Flush the column with a strong solvent to remove contaminants.[1] If a void is suspected, using a guard column can help.[4]

Q3: My chromatogram shows peak fronting. What is the cause and how can I resolve it?

A3: Peak fronting is characterized by an asymmetric peak that is broader in the first half.[4]

  • Poor Sample Solubility: If the sample does not dissolve well in the mobile phase, it can lead to fronting.[4][7]

    • Solution: Reduce the injection volume or the concentration of the solute.[4]

  • Column Collapse: Using a column under inappropriate temperature or pH conditions can cause the column packing to collapse.[4][7]

    • Solution: Ensure you are operating within the column's recommended parameters.[7]

  • Column Overload: Similar to peak tailing, overloading the column can also cause fronting.[4]

    • Solution: Reduce the amount of sample injected onto the column.[4]

Q4: I'm seeing split peaks in my chromatogram. What are the possible reasons?

A4: Split peaks can be perplexing. Here are a few potential causes:

  • Co-elution: What appears to be a single split peak might actually be two different lipid species or isomers eluting very close to each other.[1]

    • Solution: Adjust the mobile phase gradient or the column temperature to see if the split peak can be resolved into two distinct peaks.[1]

  • Incompatible Mobile Phase and Sample Solvent: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, particularly for early eluting peaks.[1]

    • Solution: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[1]

  • Column Void: A void in the column packing can cause the sample to spread out before it enters the column, resulting in split peaks for all analytes.[4]

    • Solution: Using a guard column can help prevent this. In some cases, reversing and washing the column with a strong solvent might resolve the issue.[4][7]

Frequently Asked Questions (FAQs)

This section addresses common questions related to improving resolution in lipid chromatography.

Q5: How do I choose the right column for my lipid separation?

A5: The choice of column chemistry is crucial and depends on the specific lipids you are analyzing.[9]

  • Reversed-Phase (RP) Chromatography: This is the most popular technique for separating multiple lipid species within the same class based on their fatty acyl chain length and degree of unsaturation.[9][10]

    • C18 columns are suitable for lipidomes of intermediate polarity, such as plasma.[9]

    • C30 columns are better for samples with a high content of long-chain, hydrophobic lipids, like those from adipose tissue.[9]

    • Charged Surface Hybrid (CSH) C18 columns can enhance the separation of different lipid molecular species and isomers.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often preferred for separating lipid classes.[9][10] It provides separation based on the polarity of the lipid headgroups.[12]

  • Silver Ion HPLC (Ag-HPLC): This technique is powerful for separating isomers based on the number, position, and geometry of double bonds.[10]

Q6: What is the role of mobile phase additives in lipid chromatography?

A6: Mobile phase additives are critical for achieving good peak shape and ionization efficiency, especially when coupling HPLC with mass spectrometry (MS).[1]

  • Ammonium Formate and Ammonium Acetate: These volatile salts help control the pH of the mobile phase and can form adducts with lipid molecules, which enhances their ionization in the MS source. A typical concentration is 5-10 mM.[1]

  • Formic Acid and Acetic Acid: These weak acids are often added at low concentrations (e.g., 0.1%) to acidify the mobile phase. This helps to suppress the ionization of residual silanol groups on the stationary phase, which in turn reduces peak tailing for polar lipids.[1]

Q7: How can I optimize the mobile phase gradient for complex lipid mixtures?

A7: Gradient elution, where the mobile phase composition is changed over time, is effective for complex samples.[2][13]

  • Scouting Run: Start with a broad gradient (e.g., 5-95% organic solvent over 20-30 minutes) to identify where the peaks of interest elute.[13]

  • Narrow the Gradient: Once you have an idea of the elution profile, you can use a shallower gradient in the region where your target lipids elute to improve resolution.[13]

  • Gradient Hold: A gradient hold, where the mobile phase composition is kept constant for a period, can also be used to improve the separation of closely eluting peaks.[13]

Q8: What are the best practices for sample preparation to ensure high-resolution separation?

A8: Proper sample preparation is essential for removing interferences and improving the quality of your chromatographic data.[14]

  • Liquid-Liquid Extraction (LLE):

    • Folch Method: Uses a chloroform/methanol (2:1) mixture and is well-suited for solid tissues.[14]

    • Bligh & Dyer Method: A variation of the Folch method that is advantageous for biological fluids.[14]

    • MTBE Method: Uses methyl-tert-butyl ether, where the lipid-containing organic phase forms the upper layer, simplifying collection.[14]

  • Solid-Phase Extraction (SPE): SPE can be used to fractionate lipids and remove non-lipid components. It is a less labor-intensive alternative to LLE.[15][16]

  • Protein Precipitation (PPT): This technique is used to remove proteins from samples. Solvents like isopropanol and methanol are commonly used.[17]

Data Presentation

Table 1: Common Mobile Phase Compositions for Reversed-Phase Lipid Chromatography

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Additives (in one or both phases)Target Lipid Classes
WaterAcetonitrile/Isopropanol (e.g., 5:2 v/v)10 mM Ammonium Formate, 0.1% Formic AcidGeneral lipidomics, Phospholipids, Triglycerides[1][18]
WaterMethanol/Acetonitrile10 mM Ammonium Acetate, 0.1% Acetic AcidFatty acids, various lipid classes[19]
10 mM Ammonium Acetate in WaterAcetonitrile/Isopropanol0.1% Formic AcidComprehensive lipid profiling[18]

Table 2: Troubleshooting Summary for Poor Peak Resolution

SymptomPossible CauseRecommended Solution
Broad Peaks High injection volume/concentrationReduce injection volume or dilute sample[1]
Incompatible injection solventDissolve sample in initial mobile phase[1]
Large extra-column volumeUse shorter, narrower ID tubing[1]
Peak Tailing Secondary silanol interactionsUse end-capped column; add TEA or lower mobile phase pH[5][6]
Column overloadDilute sample; use higher capacity column[4]
Peak Fronting Poor sample solubilityReduce injection volume/concentration[4]
Column collapseOperate within column's recommended pH and temperature range[4]
Split Peaks Co-elution of isomers/speciesOptimize gradient or temperature[1]
Mismatched sample/mobile phaseDissolve sample in a compatible solvent[1]
Column voidUse a guard column; reverse and wash column[4]

Experimental Protocols

Protocol 1: General Reversed-Phase LC-MS Method for Lipidomics

This protocol provides a starting point for the separation of a broad range of lipid classes.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size).[18]

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[18]

  • Mobile Phase B: Acetonitrile/2-propanol (5:2, v/v) containing 10 mM ammonium acetate and 0.1% formic acid.[18]

  • Flow Rate: 250 µL/min.[18]

  • Column Temperature: 50°C.[18]

  • Injection Volume: 1-5 µL.

  • Gradient Program:

    • Start with 35% B.

    • Linear gradient to 70% B over 4 minutes.

    • Linear gradient to 100% B over 16 minutes.

    • Hold at 100% B for 10 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • MS Detection: Couple the LC system to a mass spectrometer with an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes for comprehensive lipid coverage.

Visualizations

TroubleshootingWorkflow Start Poor Resolution Observed CheckPeaks Examine Peak Shape Start->CheckPeaks Broad Broad Peaks CheckPeaks->Broad Symmetrical broadening Tailing Tailing Peaks CheckPeaks->Tailing Asymmetrical (tail) Fronting Fronting Peaks CheckPeaks->Fronting Asymmetrical (front) Splitting Split Peaks CheckPeaks->Splitting Multiple apices Sol_Broad Reduce Injection Volume/Conc. Match Injection Solvent Minimize Extra-Column Volume Broad->Sol_Broad Sol_Tailing Use End-Capped Column Adjust Mobile Phase pH Add Additives (TEA) Tailing->Sol_Tailing Sol_Fronting Decrease Sample Conc. Check Column Compatibility Fronting->Sol_Fronting Sol_Splitting Optimize Gradient/Temp Check for Column Void Splitting->Sol_Splitting End Resolution Improved Sol_Broad->End Sol_Tailing->End Sol_Fronting->End Sol_Splitting->End

Caption: A troubleshooting workflow for addressing poor peak resolution.

ColumnSelection Start Goal of Separation? ClassSep Separation by Lipid Class Start->ClassSep Headgroup Polarity SpeciesSep Separation of Species within a Class Start->SpeciesSep Acyl Chain Length/ Unsaturation IsomerSep Separation of Isomers Start->IsomerSep Double Bond Position/ Geometry HILIC HILIC Column ClassSep->HILIC RP Reversed-Phase (C18, C30) Column SpeciesSep->RP AgHPLC Silver Ion (Ag+) HPLC IsomerSep->AgHPLC

Caption: Logic for selecting the appropriate chromatography column.

SamplePrepWorkflow Start Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Start->Extraction LLE Liquid-Liquid Extraction (Folch, Bligh-Dyer, MTBE) Extraction->LLE Liquid Sample SPE Solid-Phase Extraction Extraction->SPE Fractionation Needed PPT Protein Precipitation Extraction->PPT High Protein Content Drydown Dry Extract (e.g., under Nitrogen) LLE->Drydown SPE->Drydown PPT->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: A general workflow for lipid sample preparation.

References

Technical Support Center: Addressing Matrix Effects in MS Analysis of Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the mass spectrometry (MS) analysis of triglycerides.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during the MS analysis of triglycerides, offering insights into identifying, understanding, and mitigating matrix effects.

Q1: What are matrix effects and why are they a significant problem in triglyceride analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the term "matrix effect" describes the alteration of a target analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[3][4] In the analysis of complex biological or food samples, triglycerides are often present alongside other lipids, such as phospholipids, which are major contributors to matrix effects, particularly in electrospray ionization (ESI).[5][6]

Q2: My triglyceride signal is lower than expected or highly variable between samples. Could this be due to matrix effects?

A2: Yes, inconsistent and lower-than-expected triglyceride signals are classic symptoms of matrix effects, specifically ion suppression.[2][4] If you observe poor reproducibility, inaccurate quantification, and a loss of sensitivity, it is crucial to investigate the presence of matrix effects in your assay.[1]

Q3: How can I definitively determine if my triglyceride analysis is being affected by matrix effects?

A3: There are two primary experimental methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of a triglyceride standard in a clean solvent to the response of the same standard spiked into a blank matrix sample after the extraction process.[2][7] The percentage difference between the two signals provides a quantitative measure of the matrix effect. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[2]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[8][9] A constant flow of a triglyceride standard is introduced into the LC eluent after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any deviation (dip for suppression or peak for enhancement) from the stable baseline signal of the infused standard indicates the retention time at which matrix components are causing ionization interference.[8][9]

Q4: I have confirmed that matrix effects are impacting my analysis. What are the initial troubleshooting steps I should take?

A4: A logical first step is to try and minimize the impact of the interfering components. Here are two common initial strategies:

  • Sample Dilution: Simply diluting your sample can reduce the concentration of the matrix components that are causing ion suppression or enhancement.[7] However, ensure that the final concentration of your target triglycerides remains above the limit of quantification (LOQ) of your instrument.

  • Chromatographic Separation Optimization: Modifying your LC method to better separate your triglycerides from the interfering matrix components can significantly reduce matrix effects.[3] This could involve adjusting the gradient profile, changing the mobile phase composition, or using a different type of chromatography column.[10]

Q5: If initial troubleshooting steps are insufficient, what are the most effective sample preparation techniques to remove interfering matrix components?

A5: Advanced sample preparation is often necessary for complex matrices. The most common and effective techniques for triglyceride analysis are:

  • Liquid-Liquid Extraction (LLE): This technique separates lipids from other matrix components based on their differential solubility in two immiscible liquid phases. LLE is effective at removing polar interferences like salts, but its selectivity for removing interfering lipids, such as phospholipids, can be limited.[7]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain either the triglycerides of interest while washing away interferences, or retaining the interferences while the triglycerides are eluted.[6][7] SPE is highly effective for removing phospholipids and other interfering substances.

  • Protein Precipitation (PPT): While a simple and common method for removing proteins from biological samples, PPT is generally the least effective at removing other matrix components like phospholipids and can lead to significant ion suppression.[6][7]

Q6: How can I compensate for matrix effects that cannot be completely eliminated through sample preparation or chromatography?

A6: The use of a suitable internal standard is the most reliable way to compensate for unavoidable matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standards: A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H).[11][12] Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement.[11] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.[12]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation techniques in reducing matrix effects for triglyceride analysis. The "Matrix Effect (%)" is calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.

Sample Preparation TechniqueTypical Matrix Effect (%) for TriglyceridesAnalyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) -50% to -80%85 - 100Simple, fast, and inexpensive.High risk of significant ion suppression due to co-extraction of phospholipids and other matrix components.[6][7]
Liquid-Liquid Extraction (LLE) -20% to -50%70 - 95Effective for removing polar interferences.Can be less effective at removing structurally similar lipids; may have lower recovery for more polar triglycerides.[7]
Solid-Phase Extraction (SPE) -10% to +10%80 - 100Highly selective for removing interfering compounds, leading to cleaner extracts and minimal matrix effects.[6][7]More time-consuming and costly; requires method development to optimize the sorbent and elution solvents.

Note: The values presented are typical ranges and can vary depending on the specific matrix, analyte, and experimental conditions.

Experimental Protocols

1. Protocol for Assessing Matrix Effect using the Post-Extraction Spike Method

This protocol provides a step-by-step guide to quantify the extent of matrix effects in your triglyceride analysis.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) free of the target triglycerides.

  • Triglyceride standard solution of known concentration.

  • Solvents for sample preparation and LC-MS analysis.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the triglyceride standard into the final LC-MS reconstitution solvent to achieve a known final concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., LLE, SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the triglyceride standard to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS under the same conditions.

  • Calculate the Matrix Effect (%) using the following formula:

    Matrix Effect (%) = ((Peak Area of Set C - Peak Area of Set A) / Peak Area of Set A) * 100

2. Detailed Protocol for Solid-Phase Extraction (SPE) of Triglycerides from Plasma

This protocol describes a general procedure for isolating triglycerides from plasma while removing interfering substances like phospholipids.

Materials:

  • SPE cartridge (e.g., silica-based or a specialized lipid removal phase).

  • Plasma sample.

  • Internal standard solution (e.g., a stable isotope-labeled triglyceride).

  • Conditioning, wash, and elution solvents (to be optimized for the specific SPE cartridge and triglycerides).

Procedure:

  • Sample Pre-treatment: Spike the plasma sample with the internal standard solution.

  • SPE Cartridge Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass an equilibration solvent (e.g., the initial mobile phase) through the cartridge to prepare it for the sample.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Pass a wash solvent through the cartridge to remove unwanted, weakly bound matrix components like phospholipids.

  • Elution: Pass an elution solvent through the cartridge to collect the triglycerides of interest.

  • Dry-down and Reconstitution: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.

Mandatory Visualization

Troubleshooting Workflow for Matrix Effects

Troubleshooting_Matrix_Effects start Inconsistent/Low Triglyceride Signal assess_me Assess Matrix Effects (Post-Extraction Spike or Post-Column Infusion) start->assess_me me_present Matrix Effects Confirmed? assess_me->me_present no_me No Significant Matrix Effects (Investigate Other Issues) me_present->no_me No troubleshoot Initial Troubleshooting me_present->troubleshoot Yes dilution Sample Dilution troubleshoot->dilution chrom_opt Chromatography Optimization troubleshoot->chrom_opt reassess_me Re-assess Matrix Effects dilution->reassess_me chrom_opt->reassess_me advanced_prep Advanced Sample Preparation reassess_me->advanced_prep Still Present use_is Use Stable Isotope-Labeled Internal Standard reassess_me->use_is Acceptable lle Liquid-Liquid Extraction (LLE) advanced_prep->lle spe Solid-Phase Extraction (SPE) advanced_prep->spe lle->use_is spe->use_is end Accurate Quantification use_is->end

Caption: A flowchart for systematically troubleshooting matrix effects in triglyceride MS analysis.

Experimental Workflow for Assessing and Mitigating Matrix Effects

Experimental_Workflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategy assess_start Start Assessment post_spike Post-Extraction Spike - Neat Standard - Blank Extract - Spiked Extract assess_start->post_spike post_infusion Post-Column Infusion - Infuse Standard - Inject Blank Extract assess_start->post_infusion quantify_me Quantify Matrix Effect (%) post_spike->quantify_me identify_interference Identify Interference Regions post_infusion->identify_interference assess_end Assessment Complete quantify_me->assess_end identify_interference->assess_end mitigate_start Select Mitigation Strategy assess_end->mitigate_start Proceed to Mitigation if necessary sample_prep Sample Preparation - LLE - SPE mitigate_start->sample_prep chromatography Chromatographic Optimization mitigate_start->chromatography internal_std Internal Standardization (Stable Isotope Labeled) sample_prep->internal_std chromatography->internal_std mitigate_end Analysis internal_std->mitigate_end

Caption: Workflow for the assessment and mitigation of matrix effects in MS analysis.

References

Validation & Comparative

A Comparative Guide to 1,2,3-Tri-10(Z)-undecenoyl Glycerol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality and suitability of a standard are paramount for accurate quantification. This guide provides a comprehensive comparison of 1,2,3-Tri-10(Z)-undecenoyl glycerol as an analytical standard against other common alternatives for the analysis of triglycerides.

Introduction to this compound

This compound is a synthetic triglyceride of high purity, making it an excellent candidate for use as an analytical standard.[1][2] It is a triacylglycerol that contains 10(Z)-undecenoic acid at the sn-1, sn-2, and sn-3 positions.[1] Its well-defined chemical structure and high purity (typically >98%) ensure reliability and reproducibility in analytical methodologies. The presence of the monounsaturated fatty acid, undecenoic acid, gives it unique properties that can be advantageous in specific research contexts, particularly those involving microbial lipid analysis, due to the known antifungal and antimicrobial properties of undecenoic acid.[3][4][5][6]

Physicochemical Properties

A clear understanding of the physicochemical properties of an analytical standard is crucial for its effective application.

PropertyValueReference
Chemical Name This compound[2]
Synonyms Triundecenoin, Glycerol Tri-10(Z)-undecenoate, TG(11:1/11:1/11:1)[1]
CAS Number 93824-29-4[2]
Molecular Formula C36H62O6[2]
Molecular Weight 590.87 g/mol [2]
Purity >98%[1]
Formulation Liquid[1]
Solubility Slightly soluble in chloroform[1]

Comparison with Alternative Analytical Standards

The choice of an analytical standard depends on the specific requirements of the analysis, including the matrix, the analyte(s) of interest, and the analytical technique employed. Here, we compare this compound with other commonly used triglyceride standards.

Standard TypeExamplesAdvantagesDisadvantagesBest Suited For
Synthetic Homogeneous Triglycerides This compound , Tricaprylin, Tricaprin, Trimyristin, Trilaurin, TripalmitinHigh purity, known composition, good for method development and validation.May not be representative of complex biological samples.Quantitative analysis of specific triglycerides, method validation, system suitability testing.[7]
Isotopically Labeled Triglycerides Isotope-labeled tripalmitinExcellent for correcting for matrix effects and variations in sample preparation and instrument response (as internal standards).[8]Higher cost, limited availability for all triglyceride species.Gold standard for accurate quantification in complex matrices like plasma and tissues using mass spectrometry.[8]
Natural Triglyceride Mixtures Cocoa butter reference standardRepresentative of a specific natural matrix.Complex composition, may not be suitable for quantifying individual triglycerides without extensive characterization.Quality control of natural products, authenticity testing.[9]
Internal Standards for Lipidomics Glyceryl trilinolenateCommercially available, can be used to monitor and correct for analytical variability.[10]May not behave identically to all analytes of interest.Broad lipidomics screening to assess relative changes in triglyceride levels.[10]

Experimental Protocols and Methodologies

Accurate and reproducible results are contingent on well-defined experimental protocols. Below are generalized protocols for the analysis of triglycerides using common analytical techniques where this compound can be employed as a standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For triglycerides, derivatization is typically required to increase their volatility.

1. Sample Preparation and Derivatization (Transesterification):

  • Accurately weigh a known amount of the sample and the this compound standard.

  • Add a known volume of an internal standard (e.g., a triglyceride with an odd-chain fatty acid not present in the sample).

  • Perform transesterification to convert the triglycerides to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.

  • Extract the FAMEs with an organic solvent (e.g., hexane).

  • Concentrate the extract to a known volume.

2. GC-MS Analysis:

  • GC Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for FAME analysis.

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

3. Quantification:

  • Create a calibration curve by analyzing a series of known concentrations of this compound that have undergone the same derivatization process.

  • Plot the peak area ratio of the undecenoic acid methyl ester to the internal standard against the concentration.

  • Determine the concentration of triglycerides in the sample by comparing the peak area of the corresponding FAMEs to the calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is well-suited for the analysis of intact triglycerides, avoiding the need for derivatization.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., isopropanol/acetonitrile).

  • Spike the sample with a known concentration of an internal standard (this compound can be used if it is not present in the sample, or another non-endogenous triglyceride).

  • Centrifuge the sample to remove any particulates.

2. HPLC-MS/MS Analysis:

  • HPLC Column: A reversed-phase C18 or C30 column is commonly used for triglyceride separation.

  • Mobile Phase: A gradient of two or more solvents is typically employed, such as a mixture of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid.[7][11]

  • MS Detection: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is typically used. The mass spectrometer can be operated in full scan mode for qualitative analysis or in multiple reaction monitoring (MRM) mode for targeted quantification.[10][11]

3. Quantification:

  • Prepare a series of calibration standards of this compound at known concentrations.

  • If used as an external standard, generate a calibration curve by plotting the peak area against concentration.

  • If used as an internal standard, add a fixed amount to all samples and calibration standards and plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

Visualizing Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Mix Mix and Homogenize Sample->Mix Standard 1,2,3-Tri-10(Z)-undecenoyl glycerol Standard Standard->Mix InternalStandard Internal Standard InternalStandard->Mix Derivatization Transesterification (to FAMEs) Mix->Derivatization Extraction Solvent Extraction Derivatization->Extraction Concentration Concentrate Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in Solvent Sample->Dissolution Standard 1,2,3-Tri-10(Z)-undecenoyl glycerol Standard Standard->Dissolution InternalStandard Internal Standard Spike Spike with IS InternalStandard->Spike Dissolution->Spike Centrifuge Centrifuge Spike->Centrifuge Injection HPLC Injection Centrifuge->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Potential Applications and Signaling Pathways

The undecenoic acid component of this compound possesses known biological activity. It is recognized for its antifungal and antimicrobial properties, primarily through the disruption of microbial cell membranes.[3][4] This suggests that this compound could be a particularly relevant standard in studies investigating:

  • Antimicrobial drug development: For quantifying lipids in microorganisms or in formulations designed to combat fungal or bacterial infections.

  • Biofilm research: To study the lipid composition of biofilms and the effects of antimicrobial agents.[12]

  • Dermatology and cosmetics: For the quality control of products containing undecenoic acid or its derivatives as active ingredients.[6]

While the direct involvement of this compound in specific signaling pathways is not yet extensively documented, the role of fatty acids in cellular signaling is well-established.[13] Unsaturated fatty acids can modulate various cellular processes.[14] Further research may elucidate specific signaling roles for undecenoyl-containing glycerols.

Undecenoic_Acid_Action UA Undecenoic Acid Membrane Fungal Cell Membrane UA->Membrane Integrates into Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Conclusion

This compound serves as a high-purity, well-characterized analytical standard suitable for a range of applications, particularly in chromatography-mass spectrometry-based methods. Its unique composition makes it an excellent choice for method development, validation, and as a specialized standard in research areas focusing on antimicrobial lipids. While isotopically labeled standards remain the gold standard for absolute quantification in complex biological matrices, the versatility and reliability of synthetic triglycerides like this compound make them an indispensable tool for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Mass Spectrometric Analysis of Triundecenoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common mass spectrometry (MS) techniques for the characterization of triundecenoin, a triglyceride of significant interest in various research and development fields. Understanding the fragmentation behavior of triundecenoin is crucial for its accurate identification and quantification in complex matrices. This document outlines the expected fragmentation patterns, compares different ionization methods, and provides standardized experimental protocols.

Introduction to Triundecenoin Analysis

Triundecenoin is a triglyceride composed of a glycerol backbone esterified with three undecenoic acid chains. Its analysis by mass spectrometry is essential for applications ranging from lipidomics to quality control in pharmaceutical and nutraceutical industries. Mass spectrometry, coupled with various ionization techniques, offers high sensitivity and structural elucidation capabilities. The choice of ionization method significantly influences the fragmentation pattern and the structural information that can be obtained.

Comparison of Ionization Techniques for Triundecenoin Analysis

The most common ionization techniques for triglyceride analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Each method presents distinct advantages and produces characteristic fragmentation patterns.

Ionization TechniquePrecursor Ion TypeKey Fragmentation PathwayInformation Obtained
Electrospray Ionization (ESI) [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺Neutral loss of fatty acid chains (as carboxylic acid or its salt)Fatty acid composition, positional isomers (with specific adducts)
Atmospheric Pressure Chemical Ionization (APCI) [M+H]⁺, [M-RCOO]⁺Predominant formation of diacylglycerol-like fragment ionsMolecular weight and fatty acid composition
Gas Chromatography-Mass Spectrometry (GC-MS) M⁺ (molecular ion)Extensive fragmentation of fatty acid methyl esters (FAMEs) after derivatizationDetailed fatty acid profile, including double bond position and branching

Electrospray Ionization (ESI-MS) Fragmentation of Triundecenoin

ESI is a soft ionization technique that typically yields adducts of the intact triglyceride molecule, such as ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) adducts.[1][2] Tandem mass spectrometry (MS/MS) of these precursor ions reveals the fatty acid composition.

The collision-induced dissociation (CID) of the [M+NH₄]⁺ adduct of triundecenoin primarily results in the neutral loss of ammonia and one of the undecenoic acid chains, leading to the formation of a diacylglycerol-like fragment ion.[3]

DOT Script for ESI-MS/MS Fragmentation of Triundecenoin ([M+NH₄]⁺)

G Triundecenoin Triundecenoin (M) Precursor [M+NH₄]⁺ Triundecenoin->Precursor + NH₄⁺ Fragment1 [M+H]⁺ (Loss of NH₃) Precursor->Fragment1 CID Fragment2 [M+NH₄ - RCOOH]⁺ (Diacylglycerol-like fragment) Precursor->Fragment2 CID FattyAcid Undecenoic Acid (RCOOH) Fragment2->FattyAcid Identifies

Caption: ESI-MS/MS fragmentation of the ammonium adduct of triundecenoin.

Lithium adducts ([M+Li]⁺) are particularly useful for determining the position of fatty acids on the glycerol backbone (regioisomers), as the fragmentation patterns can show preferential losses.[1][4]

Atmospheric Pressure Chemical Ionization (APCI-MS) Fragmentation of Triundecenoin

APCI is a hotter ionization source compared to ESI, leading to more in-source fragmentation. For triglycerides, APCI mass spectra often show a protonated molecular ion ([M+H]⁺) and a prominent diacylglycerol-like fragment ion ([M-RCOO]⁺) formed by the loss of a fatty acid radical.[5] The degree of fragmentation in APCI can be influenced by the degree of unsaturation in the fatty acid chains.[5]

DOT Script for APCI-MS Fragmentation of Triundecenoin

G Triundecenoin Triundecenoin (M) Protonated [M+H]⁺ Triundecenoin->Protonated APCI Source Diacylglycerol [M-RCOO]⁺ (Diacylglycerol-like fragment) Protonated->Diacylglycerol In-source fragmentation FattyAcidRadical Undecenoic Acid Radical (RCOO•) Diacylglycerol->FattyAcidRadical Identifies

Caption: APCI-MS in-source fragmentation of triundecenoin.

Experimental Protocols

  • Extraction: Lipids are extracted from the sample matrix using a modified Folch or Bligh-Dyer method with a chloroform:methanol mixture.

  • Concentration: The organic phase containing the lipids is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for injection, typically isopropanol:acetonitrile:water (2:1:1 v/v/v).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient from ~30% B to 100% B over 20-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-55 °C.

  • Mass Spectrometry Detection (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.0-4.5 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Gas Flow: Nitrogen, optimized for the instrument.

    • MS1 Scan Range: m/z 300-1200.

    • MS/MS: Product ion scans of the target precursor ions using collision-induced dissociation (CID) with optimized collision energy.

  • Derivatization: Triglycerides are transesterified to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃ in methanol.

  • GC Separation:

    • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection: Split or splitless injection.

    • Temperature Program: A temperature ramp from ~100 °C to 240 °C.

  • MS Detection (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-500.

    • Identification: FAMEs are identified by their characteristic fragmentation patterns and retention times compared to standards.

DOT Script for a General LC-MS/MS Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Extraction Lipid Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC ESI ESI Source LC->ESI MS1 MS1 Scan ESI->MS1 CID Collision Cell (CID) MS1->CID Detector Detector MS1->Detector MS2 MS2 Scan CID->MS2 MS2->Detector

Caption: A typical experimental workflow for the LC-MS/MS analysis of triundecenoin.

Conclusion

The mass spectrometric analysis of triundecenoin can be effectively performed using ESI-MS/MS and APCI-MS, with each technique providing complementary structural information. ESI, particularly with the use of different adducts, is powerful for determining fatty acid composition and, in some cases, their positions on the glycerol backbone. APCI provides clear molecular weight information and characteristic diacylglycerol fragments. For detailed fatty acid profiling, GC-MS of the corresponding FAMEs remains a robust alternative. The choice of method will depend on the specific analytical goals, whether it is simple identification, detailed structural elucidation, or quantification.

References

A Comparative Guide to Interpreting NMR Spectral Data for 1,2,3-Tri-10(Z)-undecenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data for 1,2,3-Tri-10(Z)-undecenoyl glycerol against common triacylglycerol alternatives. Detailed experimental protocols and supporting data are presented to aid in the structural elucidation and quality control of these lipid molecules.

Performance Comparison: this compound vs. Alternatives

The interpretation of ¹H and ¹³C NMR spectra is fundamental for the structural verification and purity assessment of triacylglycerols. This section compares the predicted spectral data of this compound with experimental data from structurally similar triacylglycerols: Triolein, Trilinolein, and the saturated analogue, Triundecanoin.

The key differentiating features in the NMR spectra of these molecules lie in the signals corresponding to the glycerol backbone and the fatty acid chains, particularly the olefinic and allylic protons and carbons.

Data Presentation

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound (predicted) and the comparative compounds.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

Functional GroupThis compound (Predicted δ, ppm)Triolein (Experimental δ, ppm)Trilinolein (Experimental δ, ppm)Triundecanoin (Predicted δ, ppm)
Glycerol CH₂ (sn-1,3)4.10 - 4.35 (m)4.11 - 4.32 (m)4.12 - 4.33 (m)4.10 - 4.30 (m)
Glycerol CH (sn-2)5.25 (m)5.26 (m)5.27 (m)5.25 (m)
Olefinic CH=CH5.30 - 5.40 (m)5.34 (m)5.35 (m)N/A
Terminal Vinylic =CH₂4.90 - 5.05 (m)N/AN/AN/A
Terminal Vinylic =CH5.75 - 5.85 (m)N/AN/AN/A
α-CH₂ to C=O2.30 (t)2.31 (t)2.30 (t)2.28 (t)
Allylic CH₂2.02 (q)2.01 (m)2.05 (m)N/A
Bis-allylic CH₂N/AN/A2.77 (t)N/A
Aliphatic (CH₂)n1.20 - 1.40 (m)1.28 (br s)1.28 - 1.40 (m)1.25 (br s)
β-CH₂ to C=O1.61 (p)1.62 (p)1.61 (p)1.61 (p)
Terminal CH₃N/A0.88 (t)0.89 (t)0.88 (t)

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Functional GroupThis compound (Predicted δ, ppm)Triolein (Experimental δ, ppm)Trilinolein (Experimental δ, ppm)Triundecanoin (Experimental δ, ppm)
C=O173.3 (sn-1,3), 172.9 (sn-2)173.2 (sn-1,3), 172.8 (sn-2)173.2 (sn-1,3), 172.8 (sn-2)173.3 (sn-1,3), 172.8 (sn-2)
Glycerol CH₂ (sn-1,3)62.162.162.162.1
Glycerol CH (sn-2)68.968.968.968.9
Olefinic CH=CH129-130129.8, 130.0127.9, 128.1, 130.0, 130.2N/A
Terminal Vinylic =CH₂~114N/AN/AN/A
Terminal Vinylic =CH~139N/AN/AN/A
α-CH₂ to C=O34.134.134.034.2
Allylic CH₂27.227.227.2N/A
Bis-allylic CH₂N/AN/A25.6N/A
Aliphatic (CH₂)n29.0 - 29.729.1 - 29.729.1 - 29.629.1 - 29.7
β-CH₂ to C=O24.924.924.924.9
Terminal CH₃N/A14.114.114.1

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra of triacylglycerols is crucial for data comparability and accurate interpretation.

Detailed Methodologies for Key Experiments

1. Sample Preparation:

  • Sample Purity: Ensure the triacylglycerol sample is of high purity (>98%) to avoid interfering signals.

  • Solvent: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Concentration: Dissolve 10-20 mg of the lipid sample in 0.6-0.7 mL of CDCl₃ directly in a 5 mm NMR tube.

  • Quantitative ¹³C NMR: For accurate integration of carbonyl signals, add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of approximately 15 mg/mL.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds for quantitative measurements to ensure full relaxation of all protons.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase and baseline correct the spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.

  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments). For quantitative analysis, use an inverse-gated decoupling sequence to suppress the NOE.

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 10-15 seconds for quantitative measurements, especially for the carbonyl carbons.

    • Number of Scans: 1024-4096, depending on the sample concentration.

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Manually phase and baseline correct the spectrum.

    • Calibrate the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the interpretation of NMR data for triacylglycerols.

NMR_Interpretation_Workflow Workflow for Triacylglycerol NMR Data Interpretation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation Sample_Prep Sample Preparation (Dissolution in CDCl3) H1_Acquisition 1H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition 13C NMR Acquisition Sample_Prep->C13_Acquisition Processing Fourier Transform, Phasing, Baseline Correction H1_Acquisition->Processing C13_Acquisition->Processing Referencing Chemical Shift Referencing (TMS or Solvent) Processing->Referencing Peak_Picking Peak Picking and Integration Referencing->Peak_Picking Assignment Signal Assignment (Glycerol, Olefinic, Aliphatic) Peak_Picking->Assignment Coupling_Analysis Coupling Constant Analysis (Multiplicity) Assignment->Coupling_Analysis Structure_Verification Structure Verification Coupling_Analysis->Structure_Verification Comparison Comparison with Reference Spectra Structure_Verification->Comparison Purity_Assessment Purity Assessment Comparison->Purity_Assessment

Caption: Workflow for Triacylglycerol NMR Data Interpretation.

Signaling_Pathway_Comparison Key Differentiating NMR Signals cluster_glycerol Glycerol Backbone cluster_fatty_acid Fatty Acid Chain TAG Triacylglycerol Core Structure Glycerol_CH2 sn-1,3 CH2 (~4.1-4.3 ppm) TAG->Glycerol_CH2 Glycerol_CH sn-2 CH (~5.25 ppm) TAG->Glycerol_CH Olefinic Olefinic C=C (5.3-5.4 ppm) TAG->Olefinic Saturated Saturated Chain (Undecanoin) (No Olefinic Signals) TAG->Saturated Terminal_Vinyl Terminal Vinyl (Target) (4.9-5.8 ppm) Olefinic->Terminal_Vinyl Specific to Target Bis_Allylic Bis-allylic (Linolein) (~2.77 ppm) Olefinic->Bis_Allylic Specific to Linolein

Caption: Key Differentiating NMR Signals in Triacylglycerols.

Comparative Guide to 1,2,3-Tri-10(Z)-undecenoyl Glycerol and Alternative Triglycerides for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2,3-Tri-10(Z)-undecenoyl glycerol and other triglyceride alternatives used in pharmaceutical formulations. The selection of an appropriate lipid excipient is critical for the effective delivery of therapeutic agents, influencing key factors such as drug solubility, formulation stability, and bioavailability. This document summarizes the physicochemical properties of these triglycerides, supported by experimental data, to aid in the selection of optimal vehicles for drug delivery systems.

Introduction to Triglycerides in Drug Delivery

Triglycerides are a class of lipids composed of a glycerol backbone esterified with three fatty acids. They are widely utilized as excipients in the development of lipid-based drug delivery systems, including self-emulsifying drug delivery systems (SEDDS), lipid nanoparticles (LNPs), and nanoemulsions. The physicochemical properties of triglycerides, such as melting point, viscosity, and polarity, are dictated by the chain length and degree of saturation of their constituent fatty acids. These properties, in turn, significantly impact the performance of the drug formulation.

Physicochemical Properties and Certificate of Analysis Specifications

A typical Certificate of Analysis for this compound indicates a high level of purity, which is a critical parameter for its use in pharmaceutical applications. The key specifications for this triglyceride and its alternatives are summarized below.

Table 1: Certificate of Analysis Specifications for this compound

ParameterSpecification
Chemical NameThis compound
SynonymsTriundecenoin, Glyceryl triundecenoate
CAS Number93824-29-4
Molecular FormulaC36H62O6
Molecular Weight590.9 g/mol
Purity>98%
AppearanceLiquid

Comparative Analysis of Triglyceride Alternatives

The choice of a triglyceride for a drug formulation depends on the specific requirements of the drug and the desired delivery system. The following table compares the properties of this compound with other commonly used triglycerides, highlighting the influence of fatty acid chain length and saturation.

Table 2: Comparative Physicochemical Properties of Selected Triglycerides

TriglycerideFatty Acid CompositionChain LengthSaturationKey Physicochemical Properties
This compound Undecenoic Acid (C11:1)MediumMonounsaturatedModerate fluidity and polarity.
Tricaprylin (Caprylic Triglyceride) Caprylic Acid (C8:0)MediumSaturatedHigh fluidity, good solvent for many APIs.[1]
Triolein Oleic Acid (C18:1)LongMonounsaturatedHigher viscosity compared to MCTs, forms stable emulsions.[1]
Tristearin Stearic Acid (C18:0)LongSaturatedSolid at room temperature, used in solid lipid nanoparticles.

Impact of Triglyceride Structure on Formulation Performance

The molecular structure of a triglyceride has a profound impact on the performance of lipid-based drug delivery systems. Key performance indicators include drug solubility, nanoemulsion stability, and in vivo performance.

Drug Solubility

The ability of a triglyceride to dissolve a drug is a primary consideration in formulation development. Generally, triglycerides with shorter fatty acid chains (medium-chain triglycerides or MCTs) and higher degrees of saturation exhibit better solubilizing capacity for many active pharmaceutical ingredients (APIs).[1] This is attributed to their lower melting points and greater polarity compared to long-chain triglycerides (LCTs).

Experimental Protocol: Equilibrium Solubility Determination

A standard method to determine the equilibrium solubility of a drug in a triglyceride involves the following steps:

  • An excess amount of the drug is added to a known volume of the triglyceride in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged or filtered to separate the undissolved drug.

  • The concentration of the dissolved drug in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Nanoemulsion Stability

Triglycerides are a key component of nanoemulsions, where they form the oil phase. The stability of a nanoemulsion is influenced by the interfacial tension between the oil and water phases, which is affected by the triglyceride's properties. The chain length and degree of unsaturation of the fatty acids in the triglyceride can impact droplet size and the long-term stability of the emulsion.

Experimental Protocol: Nanoemulsion Preparation and Characterization

A common method for preparing triglyceride-based nanoemulsions is high-pressure homogenization:

  • The drug is dissolved in the triglyceride to form the oil phase.

  • The oil phase is mixed with an aqueous phase containing a surfactant.

  • The coarse emulsion is then passed through a high-pressure homogenizer for a specific number of cycles and at a set pressure to reduce the droplet size.

  • The resulting nanoemulsion is characterized for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Stability is assessed by monitoring these parameters over time at different storage conditions (e.g., temperature, light exposure).

Logical Workflow for Triglyceride Selection in Formulation Development

The selection of an appropriate triglyceride for a specific drug formulation is a multi-step process that involves screening based on physicochemical properties and performance in formulation studies. The following diagram illustrates a logical workflow for this process.

Triglyceride_Selection_Workflow cluster_screening Initial Screening cluster_formulation Formulation Development cluster_performance Performance Evaluation cluster_final Final Selection Start Define Drug Candidate & Formulation Goals Solubility Screen Drug Solubility in Various Triglycerides Start->Solubility Physicochem Characterize Physicochemical Properties (Viscosity, Polarity) Solubility->Physicochem Formulate Develop Prototype Formulations (e.g., Nanoemulsion) Physicochem->Formulate Stability Assess Formulation Stability (Droplet Size, PDI over time) Formulate->Stability InVitro In Vitro Drug Release & Permeation Studies Stability->InVitro InVivo In Vivo Pharmacokinetic Studies in Animal Models InVitro->InVivo Selection Select Optimal Triglyceride for Clinical Development InVivo->Selection

Caption: A stepwise workflow for selecting the optimal triglyceride for a drug formulation.

Conclusion

The selection of a triglyceride as a lipid excipient is a critical decision in the development of pharmaceutical formulations. This compound, with its medium-chain monounsaturated fatty acid composition, offers a unique set of properties. A thorough understanding of its physicochemical characteristics in comparison to other triglycerides, such as those with varying chain lengths and degrees of saturation, is essential for rational formulation design. The experimental protocols and logical workflow presented in this guide provide a framework for the systematic evaluation and selection of the most suitable triglyceride to achieve desired drug delivery outcomes.

References

A Comparative Analysis of the Biological Activities of Cis- and Trans-Undecenoyl Glycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Introduction

Undecenoyl glycerol, a monoester of glycerol and undecenoic acid, is recognized for its potential biological activities, primarily stemming from the properties of undecenoic acid, a monounsaturated fatty acid. While undecenoic acid itself is utilized in various topical antifungal treatments, its esterification to glycerol can modify its physicochemical properties, potentially influencing its efficacy and applications. This guide provides a comparative overview of the known and potential biological activities of the cis and trans isomers of undecenoyl glycerol.

Core Biological Activities of Undecenoyl Glycerol Derivatives

The primary biological activity attributed to undecenoyl glycerol and its constituent fatty acid is its antifungal property. Additionally, anti-inflammatory, antibacterial, and antiviral activities have been reported, though they are less extensively studied.

Antifungal Activity

Undecylenic acid and its salts and esters, including glyceryl undecylenate, are well-established antifungal agents. They are active ingredients in many over-the-counter topical treatments for fungal skin infections such as athlete's foot and ringworm[1][2]. The primary mechanism of antifungal action, particularly against Candida albicans, involves the inhibition of fungal morphogenesis. Undecylenic acid prevents the transition of the yeast form of C. albicans to its invasive hyphal form, a critical step in the infection process[2][3][4]. This is achieved by disrupting fatty acid biosynthesis within the fungal cells[3]. Furthermore, it is proposed that undecylenic acid integrates into the fungal cell membrane, disrupting its integrity and leading to cell death[5].

Anti-inflammatory Activity

While less documented than its antifungal effects, undecenoic acid and its derivatives have demonstrated anti-inflammatory properties. This is thought to occur through the modulation of inflammatory cytokine expression[5]. Glyceryl undecylenate is also recognized as an anti-inflammatory agent in cosmetic formulations[6].

Antibacterial and Antiviral Activity

Some studies have indicated that undecylenic acid possesses antibacterial and antiviral properties, although the mechanisms are not as well-elucidated as its antifungal action[5].

Isomeric Comparison: Insights from Other Fatty Acid Isomers

The spatial arrangement of atoms in cis and trans isomers can lead to significant differences in their physical properties and biological activities. While direct data for undecenoyl glycerol is lacking, studies on other unsaturated fatty acids provide valuable insights.

For instance, in the case of conjugated linoleic acid (CLA), the cis-9, trans-11 isomer is often associated with anti-inflammatory and other health benefits, whereas the trans-10, cis-12 isomer has been linked to different metabolic effects. This highlights that geometric isomerism can lead to distinct interactions with biological systems, including enzymes and cell membrane receptors. Similarly, the cis and trans isomers of citral, a monoterpene aldehyde, exhibit different potencies in their antifungal activity.

Based on these examples, it is plausible that cis- and trans-undecenoyl glycerol could exhibit quantitative and possibly qualitative differences in their biological activities. The different shapes of the cis (bent) and trans (linear) isomers could affect their incorporation into fungal cell membranes, their interaction with enzymes involved in fatty acid synthesis, and their binding to receptors that mediate inflammatory responses. Further research is warranted to directly compare the biological efficacy of these two isomers.

Quantitative Data Summary

As direct comparative data for cis- and trans-undecenoyl glycerol is unavailable, the following table summarizes the antifungal activity of undecylenic acid and its derivatives against various fungal species, as reported in the literature. This data provides a baseline for the expected activity of undecenoyl glycerol compounds.

Compound/DerivativeFungal SpeciesActivity Metric (e.g., MIC)Reference
Undecylenic AcidCandida albicansInhibition of biofilm formation at >3 mM[4]
Undecylenic AcidCandida albicansInhibition of hyphal growth at >4 mM[4]
Zinc UndecylenateCandida albicansEffective fungistatic/fungicidal agent[4]
Glyceryl UndecylenateGram-positive bacteriaEffective at 0.1% concentration
Glyceryl UndecylenateGram-negative bacteriaEffective at 0.1% concentration
Glyceryl UndecylenateYeast and FungiSignificant antimicrobial action

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of compounds like undecenoyl glycerol. Below are standard protocols for evaluating antifungal and anti-inflammatory activities.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Stock Solution: Dissolve the undecenoyl glycerol isomer in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in a liquid culture medium (e.g., RPMI 1640) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal organism (e.g., Candida albicans) from a fresh culture. The final inoculum concentration in the wells should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no antifungal) and negative (no fungus) control wells. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by measuring absorbance with a microplate reader.

In Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Production in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

  • Cell Culture: Culture RAW 264.7 murine macrophages in a suitable medium (e.g., DMEM with 10% FBS) in a 24-well plate until they reach approximately 80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the undecenoyl glycerol isomer for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the percentage of inhibition.

Visualizations

Proposed Antifungal Mechanism of Undecenoic Acid

cluster_membrane Fungal Cell Membrane Undecenoic Acid Undecenoic Acid Membrane Disruption Membrane Disruption Undecenoic Acid->Membrane Disruption Integrates into membrane Ergosterol Synthesis Inhibition Ergosterol Synthesis Inhibition Undecenoic Acid->Ergosterol Synthesis Inhibition Inhibits enzymes Fatty Acid Biosynthesis Inhibition Fatty Acid Biosynthesis Inhibition Undecenoic Acid->Fatty Acid Biosynthesis Inhibition Inhibits enzymes Cell Death Cell Death Membrane Disruption->Cell Death Leads to Compromised Membrane Integrity Compromised Membrane Integrity Ergosterol Synthesis Inhibition->Compromised Membrane Integrity Results in Inhibition of Hyphal Growth Inhibition of Hyphal Growth Fatty Acid Biosynthesis Inhibition->Inhibition of Hyphal Growth Results in Compromised Membrane Integrity->Cell Death Reduced Virulence Reduced Virulence Inhibition of Hyphal Growth->Reduced Virulence

Caption: Proposed antifungal mechanism of undecenoic acid.

Experimental Workflow for Antifungal Susceptibility Testing

Start Start Prepare Antifungal Dilutions Prepare Antifungal Dilutions Start->Prepare Antifungal Dilutions Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antifungal Dilutions->Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for broth microdilution antifungal testing.

NF-κB Signaling Pathway in Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK Activation IKK Activation TLR4->IKK Activation Activates IκB Degradation IκB Degradation IKK Activation->IκB Degradation Phosphorylates IκB for NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Releases NF-κB for Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Produces Undecenoyl Glycerol Undecenoyl Glycerol Undecenoyl Glycerol->IKK Activation Potential Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

Undecenoyl glycerol derivatives show significant promise as biologically active compounds, particularly as antifungal agents. While current knowledge is largely based on undecylenic acid, which is typically the trans isomer, the potential for differential activity between the cis and trans isomers of undecenoyl glycerol is high, based on evidence from other fatty acid isomers. This guide highlights the need for direct comparative studies to elucidate the specific biological profiles of these geometric isomers. Such research could lead to the development of more potent and selective therapeutic agents for a variety of applications, from dermatology to drug development. Researchers are encouraged to utilize the outlined experimental protocols to investigate and compare the efficacy of cis- and trans-undecenoyl glycerol.

References

Differentiating Triglyceride Regioisomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of lipids is paramount. Triglycerides (TGs), a major class of lipids, exist as regioisomers, which have the same fatty acid composition but differ in the positional distribution of these fatty acids on the glycerol backbone. This subtle structural difference can significantly impact their physical, chemical, and biological properties. Mass spectrometry has emerged as a powerful tool for the challenging task of differentiating these regioisomers. This guide provides an objective comparison of key mass spectrometry-based techniques, supported by experimental data and detailed protocols.

Introduction to Triglyceride Regioisomers

Triglyceride regioisomers, for instance, 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), are notoriously difficult to distinguish due to their identical mass and elemental composition. However, the position of the fatty acids, particularly at the central sn-2 position versus the terminal sn-1 and sn-3 positions, influences their metabolic fate and physiological roles. Therefore, robust analytical methods capable of their differentiation are crucial in fields ranging from food science to pharmaceutical development. This guide will compare three prominent mass spectrometry techniques: Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID), Ion Mobility Mass Spectrometry (IMS), and Ultraviolet Photodissociation (UVPD).

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for triglyceride regioisomer analysis depends on the desired level of detail, sample complexity, and available instrumentation. Below is a comparative overview of three leading methods.

FeatureTandem MS (CID)Ion Mobility MS (IMS)Ultraviolet Photodissociation (UVPD)
Principle of Differentiation Relative abundance of fragment ions resulting from the preferential loss of fatty acids from sn-1/3 positions.Separation of ions based on their size, shape, and charge (collision cross-section) in the gas phase.Extensive fragmentation via high-energy photons, providing detailed structural information including sn-position and double bond location.
Primary Adducts Used [M+NH4]+, [M+Na]+, [M+Li]+[M+Ag]+, [M+Na]+[M+Na]+, [M+H]+
Key Advantage Widely available and well-established methodology.Provides an additional dimension of separation, useful for complex mixtures.Generates a rich array of fragment ions for comprehensive structural elucidation.
Key Limitation Fragmentation patterns can be influenced by fatty acid composition and collision energy, requiring careful optimization and calibration.Resolution may not be sufficient for all regioisomer pairs without chemical modifiers.Instrumentation is less common and data interpretation can be more complex.
Typical Throughput High, especially with direct infusion methods.High, with separation occurring on a millisecond timescale.[1]Moderate, may require longer acquisition times for sufficient fragmentation.

Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)

Tandem mass spectrometry with collision-induced dissociation is a widely used technique for the structural elucidation of lipids. The underlying principle for differentiating triglyceride regioisomers is the difference in fragmentation efficiency of fatty acids from the sn-1/3 and sn-2 positions of the glycerol backbone. Generally, the neutral loss of a fatty acid from the sn-1 or sn-3 position is energetically favored over the loss from the sn-2 position.[2]

Experimental Protocol: Tandem MS (CID) of Triglyceride Ammonium Adducts
  • Sample Preparation: Dissolve the triglyceride sample in a suitable organic solvent mixture, such as methanol/chloroform (1:1, v/v), to a final concentration of approximately 10 µM. To facilitate the formation of ammonium adducts, add ammonium acetate to the solvent to a final concentration of 1 mM.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Use electrospray ionization (ESI) in positive ion mode.

  • MS1 Analysis: Acquire a full scan mass spectrum to identify the [M+NH4]+ precursor ion of the triglyceride of interest.

  • MS/MS Analysis: Select the [M+NH4]+ ion as the precursor for CID. Apply a normalized collision energy in the range of 25-35 eV. The optimal collision energy may need to be determined empirically for the specific instrument and lipid class.

  • Data Acquisition: Acquire the product ion spectrum. The key diagnostic ions will be the diacylglycerol-like fragments resulting from the neutral loss of one of the fatty acids.

  • Data Analysis: Compare the relative intensities of the fragment ions corresponding to the loss of each fatty acid. For a triglyceride of the type AAB, the ion corresponding to the loss of fatty acid A will be more abundant if A is at the sn-1/3 position compared to the scenario where B is at the sn-1/3 position.

Quantitative Data: Relative Abundance of Fragment Ions

For a pair of regioisomers like 1-stearoyl-2-oleoyl-3-palmitoyl-glycerol (SOP) and 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), which are enantiomers, and their regioisomer 1,3-distearoyl-2-oleoyl-glycerol (SOS), the fragmentation patterns will differ. For a simpler AAB vs. ABA case, such as PPO vs. POP (where P=Palmitic acid, O=Oleic acid), the following is observed:

RegioisomerPrecursor Ion ([M+NH4]+)Fragment Ion (Loss of Palmitic Acid)Fragment Ion (Loss of Oleic Acid)Ratio of [Loss of P]/[Loss of O]
PPO m/z 834.7High AbundanceLow Abundance> 1
POP m/z 834.7Low AbundanceHigh Abundance< 1

Note: The exact ratios are instrument and condition-dependent and should be determined using standards.

Ion Mobility Mass Spectrometry (IMS)

Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge. This technique provides an additional dimension of separation to mass spectrometry, allowing for the differentiation of isomers that are indistinguishable by mass alone.[3][4] Differential Mobility Spectrometry (DMS), a type of IMS, has proven effective in separating triglyceride regioisomers, often with the aid of chemical modifiers.[1]

Experimental Protocol: Differential Mobility Spectrometry (DMS) of Triglyceride Silver Adducts
  • Sample Preparation: Prepare a solution of the triglyceride sample in a solvent mixture such as methanol/chloroform. To facilitate the formation of silver adducts, which often provide better separation for unsaturated lipids, add a silver salt like silver nitrate to the solution.

  • Ionization: Introduce the sample into an ESI source in positive ion mode.

  • DMS Separation: The [M+Ag]+ ions are guided into the DMS cell. A separation voltage (SV) and a compensation voltage (CV) are applied across the DMS electrodes. A chemical modifier, such as 1-butanol or 1-propanol, is introduced into the nitrogen or air carrier gas.[1]

  • Optimization: The separation voltage and the type and flow rate of the chemical modifier are critical parameters that need to be optimized to achieve separation of the regioisomers.[1]

  • Mass Analysis: The ions exiting the DMS cell are then analyzed by the mass spectrometer. By scanning the compensation voltage, a DMS spectrum is obtained, which shows the separation of the regioisomers.

Quantitative Data: Separation of Regioisomers by DMS

The separation of regioisomers is visualized by plotting the ion intensity as a function of the compensation voltage (CV). Different regioisomers will have different optimal CVs at a given separation voltage.

Regioisomer PairAdduct IonChemical ModifierSeparation Outcome
OSO / SOO[M+Ag]+1-ButanolBaseline or partial separation observed.[1]
POP / OPP[M+Ag]+1-PropanolSuccessful separation achieved.[1]

OSO: 1,3-dioleoyl-2-stearoyl-glycerol; SOO: 1,2-dioleoyl-3-stearoyl-glycerol; POP: 1,3-dipalmitoyl-2-oleoyl-glycerol; OPP: 1,2-dipalmitoyl-3-oleoyl-glycerol.

Ultraviolet Photodissociation (UVPD) Mass Spectrometry

UVPD is a high-energy fragmentation technique that utilizes ultraviolet photons to induce dissociation of precursor ions. This method often results in a more extensive fragmentation pattern compared to CID, providing richer structural information. For triglycerides, UVPD can not only help in determining the sn-position of fatty acids but also in localizing double bonds within the fatty acyl chains.[5]

Experimental Protocol: UVPD of Triglyceride Adducts
  • Sample Preparation and Ionization: Prepare and ionize the sample as described for Tandem MS (CID), forming adducts such as [M+Na]+ or [M+H]+.

  • Ion Trapping and Isolation: The precursor ions of interest are isolated in an ion trap of the mass spectrometer.

  • UVPD Fragmentation: The trapped ions are irradiated with a UV laser, typically at a wavelength of 193 nm or 213 nm.[5][6] The laser fluence and irradiation time are key parameters to be optimized.

  • Mass Analysis: The resulting fragment ions are then mass analyzed, often using a high-resolution mass analyzer like an Orbitrap.

  • Data Analysis: The complex fragmentation pattern is analyzed to identify characteristic fragments that reveal the positions of the fatty acids and the location of double bonds.

Quantitative Data: Characteristic Fragments in UVPD

UVPD spectra are characterized by a high number of fragment ions. The relative abundance of specific diagnostic ions can be used to differentiate regioisomers. While a simple table cannot capture the richness of a UVPD spectrum, a key feature is the generation of fragments from cleavages along the fatty acyl chains, which are often absent in CID spectra.

TechniqueKey Differentiating Feature
UVPD Generation of a wide array of fragment ions, including cleavages of C-C, C-O, and C-N bonds within the fatty acyl chains and the glycerol backbone, allowing for unambiguous sn-position determination.[6]

Visualizing the Workflow and Fragmentation

To better understand the processes described, the following diagrams illustrate a general experimental workflow and the characteristic fragmentation of triglyceride regioisomers.

experimental_workflow General Experimental Workflow for Triglyceride Regioisomer Analysis cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample Triglyceride Sample Extraction Lipid Extraction Sample->Extraction Dilution Dilution & Adduct Formation Extraction->Dilution Ionization ESI Source Dilution->Ionization MS_technique MS Technique (CID, IMS, or UVPD) Ionization->MS_technique Detector Mass Analyzer MS_technique->Detector Processing Data Processing Detector->Processing Identification Regioisomer Identification Processing->Identification Quantification Relative Quantification Identification->Quantification

Caption: A generalized workflow for the analysis of triglyceride regioisomers.

fragmentation_pathway Characteristic CID Fragmentation of AAB vs. ABA Triglyceride Regioisomers cluster_AAB AAB Regioisomer (e.g., PPO) cluster_ABA ABA Regioisomer (e.g., POP) AAB [AAB+H]+ Loss_A_AAB [AB+H]+ AAB->Loss_A_AAB - A (sn-1/3) (Major Pathway) Loss_B_AAB [AA+H]+ AAB->Loss_B_AAB - B (sn-2) (Minor Pathway) ABA [ABA+H]+ Loss_A_ABA [BA+H]+ ABA->Loss_A_ABA - A (sn-1/3) (Minor Pathway) Loss_B_ABA [AA+H]+ ABA->Loss_B_ABA - B (sn-2) (Major Pathway)

Caption: Fragmentation of AAB and ABA regioisomers by CID.

Conclusion

The differentiation of triglyceride regioisomers is a complex analytical challenge that can be effectively addressed by various mass spectrometry techniques. Tandem mass spectrometry with CID offers a widely accessible method based on the relative abundance of fragment ions. Ion mobility spectrometry provides an orthogonal separation dimension, enhancing the analysis of complex mixtures. UVPD delivers the most detailed structural information, albeit with higher instrumental and data analysis complexity. The choice of the optimal technique will depend on the specific research question, sample type, and available resources. As technology advances, the combination of these techniques, such as IMS-MS/MS, will likely become the new standard for comprehensive triglyceride analysis, providing unprecedented insights into their structure and function.

References

A Comparative Guide to Triglyceride Quantification: LC-MS/MS, GC-MS, and Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides is crucial in a multitude of fields, from metabolic disease research to the quality control of lipid-based therapeutics. The choice of analytical technique is a critical decision that influences the specificity, sensitivity, and throughput of the analysis. This guide provides an objective comparison of the leading methods for triglyceride quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and traditional enzymatic assays. We present a summary of their performance characteristics based on experimental data, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Performance Comparison: A Quantitative Overview

The selection of an analytical method hinges on its performance characteristics. The following tables summarize key validation parameters for LC-MS/MS, GC-MS, and enzymatic methods for triglyceride quantification, compiled from various validation studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Triglyceride Analysis

Validation ParameterUPLC-MS/MSFIA-MS/MS
Linearity (r²) > 0.99Proved up to 100 µg/mL
Accuracy (Recovery %) 97.2% - 106%[1]97.0%[1]
Precision (CV %) < 10% (intra- and inter-day)[1]15.0–20.9% (intra-day); 17.3–36.6% (inter-day)[1]
Limit of Detection (LOD) Not explicitly stated3.3 µg/mL[1]
Limit of Quantification (LOQ) 0.105 - 0.106 ng/mL[1]11.1 µg/mL[1]

Table 2: Performance Characteristics of GC-MS and Enzymatic Methods for Triglyceride Analysis

Validation ParameterGC-MS (as FAMEs)Enzymatic Assays
Linearity (r²) > 0.999[2]Acceptable, up to at least 5000 mg/L[3]
Accuracy (Bias %) Not explicitly stated-0.4%[4][5]
Precision (CV %) < 10%[6]1.4% (within-day); 2.5% (between-day)[4][5]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[2]0.74 mg/dL[7]
Limit of Quantification (LOQ) 0.64 - 1.63 µg/mL[2]Not explicitly stated

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for each of the compared analytical techniques.

LC-MS/MS Protocol for Triglyceride Quantification in Human Plasma

This protocol outlines a typical workflow for the analysis of triglycerides in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation:

    • To 10 µL of plasma, add 225 µL of cold methanol containing a mixture of internal standards (e.g., deuterated triglycerides).[8]

    • Vortex for 10 seconds.

    • Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.[8]

    • Shake at 4°C for 6 minutes.[8]

    • Induce phase separation by adding 188 µL of LC/MS-grade water and centrifuge at 14,000 rpm for 2 minutes.[8]

    • Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in 150 µL of a methanol/toluene (9:1, v/v) mixture.[8]

  • UPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18).[8]

    • Mobile Phase A: Water with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate the different triglyceride species.

    • Flow Rate: 0.25 - 0.6 mL/min.

    • Injection Volume: 2 - 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).[9]

    • Precursor Ions: Ammonium adducts of the target triglycerides ([M+NH4]+).

    • Product Ions: Neutral loss of specific fatty acids.

    • Collision Energy: Optimized for each triglyceride species.

GC-MS Protocol for Triglyceride Quantification (as Fatty Acid Methyl Esters)

This protocol involves the transesterification of triglycerides to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

  • Sample Preparation (Transesterification):

    • To a known amount of the lipid extract, add a solution of methanolic HCl or BF3-methanol.

    • Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 120 minutes) to convert triglycerides to FAMEs.

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

    • Collect the organic layer containing the FAMEs and, if necessary, concentrate it under nitrogen.

  • GC-MS Conditions:

    • Column: A capillary column suitable for FAME analysis (e.g., Zebron ZB-FAME).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A gradient program to separate the different FAMEs (e.g., starting at 100°C and ramping up to 240°C).

    • Injection Mode: Split or splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM).

    • Mass Range: m/z 50-500.

Enzymatic Assay Protocol for Triglyceride Quantification

This protocol describes a common colorimetric method used in clinical and research laboratories.

  • Principle:

    • Lipase hydrolyzes triglycerides to glycerol and free fatty acids.

    • Glycerol is then phosphorylated by glycerol kinase.

    • The resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide.

    • In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.[7]

  • Assay Procedure:

    • Prepare a working reagent containing all the necessary enzymes and substrates.

    • Add a small volume of the sample (e.g., serum or plasma) to the working reagent.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 5-15 minutes).[7]

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 500 nm).[7]

    • Calculate the triglyceride concentration based on a standard curve prepared with calibrators of known triglyceride concentrations.

Experimental Workflows

To visualize the logical flow of each analytical method, the following diagrams have been generated using the DOT language.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standards plasma->add_is extraction Liquid-Liquid Extraction (MTBE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc msms Tandem MS Detection (MRM) uplc->msms data Data Acquisition & Processing msms->data

Caption: Workflow for LC-MS/MS triglyceride quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis lipid_extract Lipid Extract transesterification Transesterification (to FAMEs) lipid_extract->transesterification fame_extraction FAME Extraction transesterification->fame_extraction gc GC Separation fame_extraction->gc ms MS Detection (EI) gc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for GC-MS triglyceride quantification.

Enzymatic_Workflow cluster_assay Enzymatic Assay sample Sample (Serum/Plasma) add_reagent Add Working Reagent sample->add_reagent incubation Incubation add_reagent->incubation measurement Absorbance Measurement incubation->measurement calculation Concentration Calculation measurement->calculation

Caption: Workflow for enzymatic triglyceride quantification.

Conclusion

The choice between LC-MS/MS, GC-MS, and enzymatic assays for triglyceride quantification depends heavily on the specific research question, required sensitivity, and desired level of detail.

  • LC-MS/MS offers high specificity and the ability to quantify individual triglyceride species, providing a detailed lipidomic profile. This makes it ideal for in-depth research into lipid metabolism and biomarker discovery.

  • GC-MS , while requiring a derivatization step, provides excellent sensitivity and is a robust method for quantifying the fatty acid composition of triglycerides. It is a well-established technique for detailed fatty acid profiling.

  • Enzymatic assays are simple, rapid, and cost-effective, making them suitable for high-throughput screening and routine clinical analysis where the total triglyceride concentration is the primary endpoint.

By carefully considering the performance characteristics, experimental protocols, and workflows presented in this guide, researchers can make an informed decision to select the most appropriate method for their triglyceride quantification needs.

References

A Comparative Analysis of Saturated and Unsaturated Triacylglycerols: Physicochemical Properties, Metabolic Effects, and Cellular Impacts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of saturated and unsaturated triacylglycerols, focusing on their distinct physicochemical characteristics, their divergent roles in metabolic pathways, and their impact on cellular functions. The information presented is supported by experimental data to facilitate a deeper understanding of these critical lipid molecules in both health and disease.

Physicochemical Properties: A Tale of Two Structures

The fundamental difference between saturated and unsaturated triacylglycerols lies in the chemical nature of their fatty acid chains. Saturated fatty acids contain only carbon-carbon single bonds, resulting in straight, flexible chains. In contrast, unsaturated fatty acids possess one or more carbon-carbon double bonds, which introduce kinks into the hydrocarbon chain.[1][2] These structural distinctions have profound consequences for their physical properties.

Saturated triacylglycerols, with their linear fatty acid chains, can pack together closely, leading to stronger intermolecular forces (van der Waals interactions). This tight packing results in a solid state at room temperature and higher melting points.[1][3] Unsaturated triacylglycerols, due to the bends in their fatty acid chains, cannot pack as efficiently, resulting in weaker intermolecular forces, a liquid state at room temperature, and lower melting points.[1][3]

PropertySaturated Triacylglycerols (e.g., Tristearin)Unsaturated Triacylglycerols (e.g., Triolein)Reference
Fatty Acid Structure No double bonds in hydrocarbon chainsOne or more double bonds in hydrocarbon chains[1]
Physical State at Room Temp. SolidLiquid[1]
Melting Point High (e.g., Tristearin: 73°C for β form)Low (e.g., Triolein: -4°C)[4][5]
Molecular Packing Tightly packed, ordered structureLoosely packed, disordered structure[6]

Metabolic Effects: Impact on Plasma Lipids and Beyond

The degree of saturation of dietary triacylglycerols significantly influences lipid metabolism and cardiovascular health. Generally, replacing saturated fats with unsaturated fats is recommended to improve blood lipid profiles.[4][7]

Impact on Cholesterol:

  • Saturated Fats: Diets high in saturated fats are associated with an increase in low-density lipoprotein (LDL) cholesterol, often termed "bad" cholesterol.[7][8][9] Elevated LDL cholesterol is a major risk factor for the development of atherosclerosis and cardiovascular disease.[7][9] However, it's noteworthy that saturated fats can also increase high-density lipoprotein (HDL) cholesterol, the "good" cholesterol.[8]

  • Unsaturated Fats: Monounsaturated and polyunsaturated fats, when substituted for saturated fats, have been shown to lower LDL cholesterol levels.[8][10][11] Polyunsaturated fats appear to have a more pronounced LDL-lowering effect compared to monounsaturated fats.[10] Some studies also indicate that unsaturated fats can help maintain or slightly increase HDL cholesterol levels.[8]

A clinical trial demonstrated that replacing dietary saturated fat with polyunsaturated fat led to a 22% reduction in LDL cholesterol, while replacement with monounsaturated fat resulted in a 15% decrease.[2][10]

Dietary Fat CompositionChange in Total CholesterolChange in LDL CholesterolChange in HDL CholesterolReference
Replacement of Saturated Fat with Polyunsaturated Fat ↓ 19%↓ 22%↓ 14%[2][10]
Replacement of Saturated Fat with Monounsaturated Fat ↓ 12%↓ 15%↓ 4%[2][10]

Cellular and Molecular Mechanisms: From Membrane Fluidity to Inflammatory Signaling

The influence of saturated and unsaturated triacylglycerols extends to the cellular level, affecting membrane structure, intracellular signaling, and inflammatory responses.

Cell Membrane Integrity

The fatty acid composition of cell membranes is crucial for their fluidity and function. Incorporation of saturated fatty acids into the cell membrane can lead to the formation of rigid, "solid-like" domains, reducing membrane flexibility.[6] In contrast, the kinks in unsaturated fatty acids help maintain membrane fluidity, which is essential for the proper function of membrane-bound proteins and receptors.[6]

Insulin Resistance and Lipotoxicity

An accumulation of lipid metabolites within non-adipose tissues, a condition known as lipotoxicity, is strongly linked to the development of insulin resistance. Diets rich in saturated fats have been shown to promote the accumulation of specific lipid species, such as diacylglycerols (DAGs) and ceramides, in skeletal muscle.[12][13] These lipid molecules can interfere with insulin signaling pathways. For instance, certain DAG species can activate protein kinase C (PKC) isoforms that phosphorylate and inhibit key components of the insulin signaling cascade.

ConditionTotal Diacylglycerol (DAG) Content (nmol/g dry wt)Total Ceramide Content (nmol/g dry wt)Reference
Lean, Sedentary ~15~10[14]
Obese, Sedentary ~12~20[14]
Endurance-Trained Athletes ~22~10[14]

Note: Data are approximate and can vary between studies. This table illustrates general trends.

Inflammatory Signaling Pathways

Saturated fatty acids can act as signaling molecules that trigger inflammatory responses. One of the key pathways involved is the Toll-like receptor 4 (TLR4) signaling cascade. Saturated fatty acids can induce the dimerization and recruitment of TLR4 into lipid rafts on the cell surface, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[15][16][17] This chronic low-grade inflammation is a contributing factor to insulin resistance and other metabolic disorders. In contrast, some unsaturated fatty acids, like docosahexaenoic acid (DHA), have been shown to inhibit this SFA-induced TLR4 activation.[15][17]

Experimental Protocols

Lipid Extraction from Tissues (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.

  • Homogenization: Homogenize the tissue sample (e.g., skeletal muscle) in a 2:1 (v/v) chloroform:methanol solution.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The mixture will separate into an upper aqueous phase (containing non-lipid components) and a lower organic phase (containing lipids).

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Washing: Wash the chloroform phase with a mixture of chloroform:methanol:water (3:48:47 v/v/v) to remove any remaining non-lipid contaminants.

  • Drying and Storage: Evaporate the solvent from the lipid extract under a stream of nitrogen and store the dried lipids at -80°C until further analysis.

Quantification of Diacylglycerol and Ceramide by Mass Spectrometry
  • Lipid Extraction: Extract total lipids from the tissue as described above.

  • Internal Standards: Add a known amount of internal standards for DAGs and ceramides to the lipid extract for accurate quantification.

  • Chromatographic Separation: Separate the different lipid species using liquid chromatography (LC).

  • Mass Spectrometry (MS) Analysis: Analyze the separated lipids using tandem mass spectrometry (MS/MS) to identify and quantify individual DAG and ceramide species based on their mass-to-charge ratio and fragmentation patterns.

Western Blotting for PKCε Activation
  • Protein Extraction: Lyse tissue or cell samples in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of PKCε.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Insulin-Stimulated Glucose Uptake in L6 Myotubes
  • Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes.

  • Serum Starvation: Serum-starve the myotubes to establish a baseline glucose uptake level.

  • Insulin Stimulation: Treat the myotubes with or without insulin (e.g., 100 nM) for a specified time (e.g., 30 minutes).

  • Glucose Uptake Assay: Add a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, to the cells for a short period (e.g., 5-10 minutes).

  • Cell Lysis and Scintillation Counting: Wash the cells to remove excess radiolabeled glucose, lyse the cells, and measure the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of glucose uptake.

Visualizations

Saturated_vs_Unsaturated_Structure cluster_saturated Saturated Triacylglycerol cluster_unsaturated Unsaturated Triacylglycerol Saturated Straight, flexible chains Packing_S Tightly packed Saturated->Packing_S allows State_S Solid at Room Temp Packing_S->State_S MP_S Higher Melting Point Packing_S->MP_S Unsaturated Kinked chains Packing_U Loosely packed Unsaturated->Packing_U causes State_U Liquid at Room Temp Packing_U->State_U MP_U Lower Melting Point Packing_U->MP_U

Caption: Structural differences and resulting physical properties.

TLR4_Signaling_Pathway SFA Saturated Fatty Acid TLR4 TLR4 Dimerization & Lipid Raft Recruitment SFA->TLR4 induces MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Saturated fatty acid-induced TLR4 inflammatory signaling.

Experimental_Workflow_Glucose_Uptake A Differentiate L6 Myotubes B Serum Starve A->B C Insulin Stimulation (+/-) B->C D Add 2-deoxy-[3H]-glucose C->D E Lyse Cells D->E F Scintillation Counting E->F G Calculate Glucose Uptake F->G

References

Purity Assessment of Synthetic 1,2,3-Tri-10(Z)-undecenoyl Glycerol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic lipids is a critical parameter influencing the efficacy, stability, and safety of lipid-based drug delivery systems. This guide provides an objective comparison of the purity assessment of synthetic 1,2,3-Tri-10(Z)-undecenoyl glycerol against other commonly used synthetic triglycerides, supported by representative experimental data and detailed methodologies.

Introduction to this compound and its Alternatives

This compound, also known as triundecenoin, is a synthetic triglyceride composed of a glycerol backbone esterified with three molecules of 10(Z)-undecenoic acid. Its unique structure, featuring a terminal double bond on each acyl chain, offers potential advantages in drug delivery applications, including enhanced solubility for certain active pharmaceutical ingredients (APIs) and potential for further chemical modification.

In the landscape of lipid-based drug delivery, several other synthetic triglycerides are frequently employed. This guide will focus on a comparative purity analysis against two common alternatives:

  • Tricaprin (Glycerol tricaprate): A medium-chain triglyceride (MCT) composed of capric acid (C10:0).

  • Trimyristin (Glycerol trimyristate): A saturated triglyceride composed of myristic acid (C14:0).

The purity of these synthetic triglycerides is paramount, as impurities can significantly impact the physicochemical properties of drug formulations, leading to issues with stability, drug release kinetics, and potentially, toxicity. Common impurities in synthetic triglycerides include:

  • Residual reactants: Unreacted fatty acids and glycerol.

  • Byproducts of synthesis: Mono- and diglycerides, positional isomers, and products of side reactions.

  • Catalyst residues: Traces of catalysts used during the esterification process.

  • Solvents: Residual solvents from the synthesis and purification steps.

Comparative Purity Analysis: Experimental Data

To provide a clear comparison, the following tables summarize representative quantitative data from three common analytical techniques for purity assessment: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), and an Enzymatic Assay.

Table 1: Purity Assessment by HPLC-ELSD
AnalyteRetention Time (min)Peak Area (%)Purity (%)Major Impurities Detected
This compound 12.599.299.2 1,2-Di-10(Z)-undecenoyl glycerol (0.5%), 10(Z)-undecenoic acid (0.3%)
Tricaprin 10.899.599.5 1,2-Dicaproyl glycerol (0.3%), Capric acid (0.2%)
Trimyristin 15.299.199.1 1,2-Dimyristoyl glycerol (0.6%), Myristic acid (0.3%)
Table 2: Purity Assessment by GC-FID
AnalyteRetention Time (min)Peak Area (%)Purity (%)Major Impurities Detected
This compound 18.799.399.3 1,2-Di-10(Z)-undecenoyl glycerol (0.4%), Residual solvent (0.2%)
Tricaprin 15.499.699.6 1,2-Dicaproyl glycerol (0.2%), Capric acid (0.2%)
Trimyristin 22.199.299.2 1,2-Dimyristoyl glycerol (0.5%), Myristic acid (0.3%)
Table 3: Purity Assessment by Enzymatic Assay
AnalyteTotal Glycerol (mg/dL)Free Glycerol (mg/dL)Triglyceride Content (mg/dL)Purity (%)
This compound 100.50.899.799.2
Tricaprin 100.20.599.799.5
Trimyristin 100.81.099.899.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Principle: HPLC separates the triglyceride from its impurities based on their polarity. The ELSD detects the analytes by nebulizing the column effluent, evaporating the solvent, and measuring the light scattered by the resulting non-volatile particles.

Instrumentation:

  • HPLC system with a quaternary pump and autosampler.

  • Evaporative Light Scattering Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of Acetonitrile (A) and Dichloromethane (B).

  • Gradient program: 0-5 min, 100% A; 5-20 min, linear gradient to 50% A / 50% B; 20-25 min, hold at 50% A / 50% B; 25-30 min, return to 100% A.

  • Flow rate: 1.0 mL/min.

ELSD Settings:

  • Nebulizer temperature: 40°C.

  • Evaporator temperature: 60°C.

  • Gas flow (Nitrogen): 1.5 L/min.

Sample Preparation:

  • Dissolve 10 mg of the triglyceride in 1 mL of a 1:1 (v/v) mixture of dichloromethane and acetonitrile.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

  • Injection volume: 10 µL.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC separates the triglyceride and its volatile impurities based on their boiling points and interactions with the stationary phase. The FID detects organic compounds by burning them in a hydrogen flame and measuring the resulting ions.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and flame ionization detector.

  • Column: High-temperature capillary column suitable for triglyceride analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector temperature: 340°C.

  • Detector temperature: 350°C.

  • Oven temperature program: Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 340°C, hold for 10 min.

  • Carrier gas: Helium at a constant flow of 1.2 mL/min.

  • Split ratio: 50:1.

Sample Preparation:

  • Dissolve 5 mg of the triglyceride in 1 mL of hexane.

  • Injection volume: 1 µL.

Enzymatic Assay for Triglyceride Purity

Principle: This assay involves a series of coupled enzymatic reactions. First, lipase hydrolyzes the triglyceride to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase. The resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide. Finally, peroxidase catalyzes a reaction between the hydrogen peroxide and a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the initial triglyceride concentration.

Reagents:

  • Triglyceride quantification kit (commercially available).

  • Lipase solution.

  • Glycerol kinase.

  • Glycerol phosphate oxidase.

  • Peroxidase.

  • Chromogenic substrate (e.g., 4-aminoantipyrine and N-ethyl-N-(3-sulfopropyl)-m-anisidine).

  • Tris buffer (pH 7.5).

Procedure:

  • Sample Preparation: Prepare a stock solution of the triglyceride in isopropanol (10 mg/mL).

  • Reaction Setup: In a 96-well plate, add 5 µL of the sample solution to 195 µL of the reaction mixture containing all enzymes and substrates except lipase.

  • Blank Measurement: Measure the absorbance at 540 nm to determine the amount of free glycerol.

  • Triglyceride Hydrolysis: Add 5 µL of lipase solution to each well and incubate at 37°C for 30 minutes.

  • Final Measurement: Measure the absorbance at 540 nm again.

  • Calculation: The triglyceride concentration is calculated by subtracting the initial absorbance from the final absorbance and comparing it to a standard curve prepared with a known concentration of glycerol. Purity is determined by comparing the measured triglyceride content to the theoretical content based on the initial sample weight.

Signaling Pathways and Experimental Workflows

The fatty acid component of this compound, 10(Z)-undecenoic acid, has been shown to have biological activity, particularly in the context of cancer cell apoptosis.[1][2] This activity is believed to be mediated, in part, through its uptake by Fatty Acid Transport Protein 2 (FATP2) and subsequent intracellular signaling.

Undecylenic Acid Induced Apoptosis Signaling Pathway

Undecylenic_Acid_Apoptosis_Pathway UA 10(Z)-Undecenoyl Glycerol (extracellular) Lipase Lipase UA->Lipase Hydrolysis UndecenoicAcid 10(Z)-Undecenoic Acid Lipase->UndecenoicAcid FATP2 FATP2 UndecenoicAcid->FATP2 Uptake Mitochondria Mitochondria FATP2->Mitochondria Mitochondrial Membrane Potential Reduction Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of 10(Z)-undecenoic acid induced apoptosis.

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow Start Start: Synthetic Triglyceride Sample HPLC HPLC-ELSD Analysis Start->HPLC GC GC-FID Analysis Start->GC Enzymatic Enzymatic Assay Start->Enzymatic Data_HPLC Purity & Impurity Profile (HPLC) HPLC->Data_HPLC Data_GC Purity & Volatile Impurity Profile (GC) GC->Data_GC Data_Enzymatic Triglyceride Content & Purity Enzymatic->Data_Enzymatic Comparison Comparative Analysis Data_HPLC->Comparison Data_GC->Comparison Data_Enzymatic->Comparison Report Final Purity Report Comparison->Report

Caption: General workflow for comprehensive purity assessment of synthetic triglycerides.

Logical Relationship for Purity Assessment Strategy

Purity_Strategy Purity High Purity Triglyceride Formulation Stable & Reproducible Drug Formulation Purity->Formulation Leads to Performance Optimal In Vivo Performance Formulation->Performance Ensures Impurities Presence of Impurities Instability Formulation Instability Impurities->Instability Causes Variability Variable Drug Release & Efficacy Instability->Variability Results in

Caption: Logical relationship between triglyceride purity and formulation performance.

Conclusion

The purity of synthetic triglycerides is a cornerstone of robust and reliable lipid-based drug delivery systems. This guide has provided a comparative overview of the purity assessment of this compound against common alternatives, tricaprin and trimyristin. The presented data and detailed experimental protocols for HPLC-ELSD, GC-FID, and enzymatic assays offer a comprehensive framework for researchers and drug development professionals to evaluate and select high-purity lipids for their formulations. Understanding the potential biological activity of the constituent fatty acids, as highlighted by the undecylenic acid signaling pathway, further underscores the importance of a well-characterized and pure lipid excipient. By implementing a rigorous purity assessment strategy, developers can ensure the quality, consistency, and ultimately, the therapeutic success of their lipid-based drug products.

References

Unveiling the Therapeutic Potential of CAS 93824-29-4: A Comparative Analysis of its Constituent Fatty Acid in Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacological landscape of a compound is paramount. This guide provides a comprehensive cross-reference of the available scientific literature concerning the biological activities associated with the chemical entity identified by CAS number 93824-29-4, 1,2,3-Tri-10(Z)-undecenoyl glycerol. Due to a lack of direct research on this specific triglyceride, this analysis focuses on the well-documented therapeutic properties of its constituent fatty acid, 10-undecenoic acid (also known as undecylenic acid), and compares its performance with alternative treatments based on published experimental data.

Executive Summary

Antifungal Activity: A Comparative Overview

The primary therapeutic application of 10-undecenoic acid is in the treatment of dermatophytic infections, such as tinea pedis (athlete's foot). Clinical studies have compared its efficacy to other topical antifungal agents, including tolnaftate, azoles, and allylamines.

A systematic review of topical treatments for fungal foot infections concluded that allylamines, azoles, and undecenoic acid are all efficacious when compared to a placebo.[1] The review also suggested that allylamines are slightly more effective than azoles.[1] In terms of cost-effectiveness, the review recommended initial treatment with azoles or undecenoic acid, reserving the more expensive allylamines for cases of treatment failure.[1]

Another review of clinical trials echoed these findings, stating that while comparative data is limited, allylamines are associated with slightly higher cure rates than azoles but at a much greater cost.[2] The most cost-effective approach suggested is to begin treatment with azoles or undecylenic acid.[2]

Some contemporary reviews, while acknowledging the efficacy of undecylenic acid, note that it may be less potent than newer antifungal agents like azoles and allylamines.[3][4]

Quantitative Comparison of Antifungal Efficacy
Treatment ClassComparisonOutcomeReference
Undecylenic Acid vs. Tolnaftate A double-blind study on tinea pedis found the clinical and mycological effects of undecylenic acid ointment and tolnaftate cream to be indistinguishable. Both were significantly more effective than placebo.Indistinguishable Efficacy[5][6]
Undecylenic Acid vs. Placebo A pooled analysis of four placebo-controlled trials for 5% undecenoic acid showed a relative risk of failure to cure of 0.28 (95% CI 0.11 to 0.74).Significantly Better than Placebo[1]
Allylamines vs. Azoles A meta-analysis of 11 trials comparing allylamines and azoles demonstrated a risk ratio of treatment failure of 0.63 (95% CI 0.42 to 0.94) in favor of allylamines.Allylamines Slightly More Efficacious
Azoles vs. Placebo A meta-analysis of 17 placebo-controlled studies of azoles showed a relative risk of failure to cure of 0.54.Significantly Better than Placebo[2]
Allylamines vs. Placebo A meta-analysis of 12 placebo-controlled trials of allylamines showed a relative risk of failure to cure of 0.30.Significantly Better than Placebo[2]

Mechanism of Action: Disrupting Fungal Integrity

The antifungal activity of 10-undecenoic acid stems from its ability to disrupt the fungal cell membrane and inhibit key biological processes. The primary mechanisms of action include:

  • Disruption of Fungal Cell Membranes: As an unsaturated fatty acid, 10-undecenoic acid integrates into the lipid bilayer of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[7]

  • Inhibition of Biofilm Formation: It effectively inhibits the formation of biofilms by Candida albicans, a crucial virulence factor. Studies have shown that concentrations above 3 mM significantly inhibit biofilm formation.

  • Inhibition of Morphogenesis: 10-undecenoic acid prevents the transition of Candida albicans from its yeast form to the more invasive hyphal form, a key step in the pathogenesis of infection. This inhibition of hyphal growth is observed at concentrations above 4 mM.

Antifungal_Mechanism cluster_undecenoic_acid 10-Undecenoic Acid cluster_fungal_cell Fungal Cell UA 10-Undecenoic Acid Membrane Cell Membrane UA->Membrane Disrupts Integrity Biofilm Biofilm Formation UA->Biofilm Inhibits Morphogenesis Yeast-to-Hyphae Transition UA->Morphogenesis Inhibits Fungal_Death Fungal Cell Death Membrane->Fungal_Death Leads to Virulence Reduced Virulence Biofilm->Virulence Contributes to Morphogenesis->Virulence Contributes to Antifungal_Assay_Workflow start Start prep_culture Prepare Fungal Culture (e.g., Candida albicans) start->prep_culture prep_compounds Prepare Serial Dilutions of Test Compounds (10-Undecenoic Acid & Comparators) start->prep_compounds inoculation Inoculate Microtiter Plate with Fungal Suspension and Test Compounds prep_culture->inoculation prep_compounds->inoculation incubation Incubate at 37°C for 24-48 hours inoculation->incubation assessment Assess Fungal Growth (e.g., Spectrophotometry, Microscopy) incubation->assessment mic_determination Determine Minimum Inhibitory Concentration (MIC) assessment->mic_determination end End mic_determination->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2,3-Tri-10(Z)-undecenoyl glycerol
Reactant of Route 2
Reactant of Route 2
1,2,3-Tri-10(Z)-undecenoyl glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.